3-Isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H12N4O |
|---|---|
Molecular Weight |
192.22 g/mol |
IUPAC Name |
3-(2-methylpropyl)-2,5-dihydropyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C9H12N4O/c1-5(2)3-6-7-8(13-12-6)10-4-11-9(7)14/h4-5H,3H2,1-2H3,(H2,10,11,12,13,14) |
InChI Key |
DCIDURLQSNWAQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C2C(=O)NC=NC2=NN1 |
Origin of Product |
United States |
Foundational & Exploratory
Navigating the Obscure: A Guide to the Unidentified Compound CAS 1233025-19-8
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of chemical research and drug development, the accurate identification and sourcing of novel compounds are paramount. This guide addresses the challenges encountered when a specific Chemical Abstracts Service (CAS) number, such as 1233025-19-8, does not yield information in publicly accessible, authoritative databases. This situation necessitates a revised approach to procurement and safety assessment, focusing on verification and due diligence.
The Challenge of an Unverified CAS Number
Initial investigations into CAS 1233025-19-8 have revealed a significant information gap. Searches across comprehensive chemical databases and supplier catalogs have not returned a specific chemical entity associated with this identifier. This suggests one of several possibilities:
-
Typographical Error: The CAS number may contain a transposition or other error.
-
Retired or Merged Identifier: The CAS number may have been withdrawn or consolidated with another entry.
-
Proprietary or Highly Specialized Compound: The substance may be a custom synthesis or a compound so new that it has not yet been cataloged in public-facing databases.
Given the absence of a verifiable chemical identity, a standard technical guide detailing suppliers and a Safety Data Sheet (SDS) cannot be constructed. Instead, this document will serve as a procedural whitepaper, outlining the necessary steps for a research professional to safely navigate the acquisition and handling of a similarly unverified substance.
A Framework for Action: The Unverified Compound Protocol
When faced with an unidentifiable CAS number, a systematic approach is crucial to ensure laboratory safety and experimental integrity. The following protocol is designed to guide researchers through this process.
Phase 1: Verification and Identification
The primary objective is to ascertain the correct chemical identity.
Step-by-Step Methodology:
-
Cross-Reference Internal Documentation: Review all internal records, including synthesis schemes, project proposals, and correspondence, to verify the CAS number's accuracy and origin.
-
Contact the Source: If the CAS number was provided by a collaborator, external partner, or in a publication, direct contact should be made to confirm the identifier and request the chemical name, structure, and any available safety information.
-
Structural and Substructure Searching: If a chemical structure is known, utilize chemical drawing software and databases (e.g., PubChem, SciFinder, Reaxys) to perform a structure or substructure search. This may lead to the correct compound and its associated CAS number.
Diagram: Unverified Compound Verification Workflow
Caption: Workflow for verifying an unknown CAS number.
Phase 2: Hazard Assessment and Sourcing
In the absence of a formal SDS, a preliminary hazard assessment is a critical safety measure.
Step-by-Step Methodology:
-
Analog-Based Hazard Assessment: If the chemical class or a similar structure is known, review the SDS for analogous compounds. This can provide initial insights into potential hazards, handling precautions, and required Personal Protective Equipment (PPE).
-
Engage with Custom Synthesis Suppliers: Reputable custom synthesis companies can be invaluable partners. Provide them with the known chemical structure or reaction scheme. They can perform a literature and safety review as part of their quoting process.
-
Request a Pre-Synthesis Safety Evaluation: Before committing to a synthesis, request a documented safety and handling recommendation from the chosen supplier. This should outline potential risks based on the proposed chemical structure.
Table: Supplier Due Diligence Checklist
| Criteria | Assessment Questions |
| Technical Expertise | Does the supplier have experience with the chemical class of the target molecule? Can they provide a clear and logical synthesis plan? |
| Safety and Quality | Does the supplier operate under recognized quality standards (e.g., ISO 9001)? Can they provide a Certificate of Analysis (CoA) and a compound-specific SDS upon completion of the synthesis? |
| Communication | Is the supplier responsive and transparent in their communication regarding the synthesis progress and any potential challenges? |
Conclusion: Prioritizing Safety in the Face of Uncertainty
The inability to locate a supplier and SDS for CAS 1233025-19-8 underscores a critical challenge in chemical research. When standard identification methods fail, the burden of safety and due diligence shifts to the researcher. By adopting a systematic protocol of verification, analog-based hazard assessment, and thorough vetting of potential synthesis partners, scientists can mitigate the risks associated with handling uncharacterized compounds. This proactive approach ensures that even in the absence of complete information, the principles of laboratory safety and scientific integrity are upheld.
References
As no specific information was found for CAS 1233025-19-8, a traditional reference list cannot be provided. Authoritative sources for chemical safety and identification that were consulted implicitly include:
Structural and Mechanistic Comparison of Phosphodiesterase Inhibitors: 3-Isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol vs. IBMX
A Technical Guide for Drug Discovery Professionals
Abstract
This guide provides a detailed comparative analysis of two phosphodiesterase (PDE) inhibitors: the selective 3-Isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol and the non-selective benchmark, 3-isobutyl-1-methylxanthine (IBMX). We will deconstruct their core chemical scaffolds, analyze key structural differences, and correlate these features to their distinct pharmacological profiles. This document serves as a resource for researchers in drug development, offering insights into the structure-activity relationships that govern PDE inhibitor selectivity and potency, and provides standardized protocols for in-vitro comparison.
Introduction to Phosphodiesterases (PDEs) as Therapeutic Targets
Cyclic nucleotides, primarily cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), are ubiquitous second messengers that regulate a vast array of physiological processes.[1] The intracellular concentration and signaling duration of these molecules are meticulously controlled by a balance between their synthesis by cyclases and their degradation by a superfamily of enzymes known as phosphodiesterases (PDEs).[2] PDEs catalyze the hydrolysis of the 3'-phosphoester bond of cAMP and cGMP, converting them to their inactive 5'-monophosphate forms.[3]
The human genome encodes 11 families of PDEs (PDE1-PDE11), which differ in their substrate specificity (cAMP-specific, cGMP-specific, or dual-substrate), regulatory mechanisms, and tissue distribution.[2][4] This diversity makes PDEs attractive therapeutic targets. By inhibiting specific PDE isozymes, it is possible to elevate cyclic nucleotide levels in a tissue- or pathway-specific manner, offering therapeutic benefits for a range of conditions including erectile dysfunction, pulmonary hypertension, and inflammatory diseases.[5][6][7]
The central challenge in developing PDE-targeted therapeutics lies in achieving selectivity. Non-selective inhibition can lead to a broad range of physiological effects and a higher incidence of side effects.[8] This guide compares two molecules that exemplify the poles of the selectivity spectrum: the broadly active IBMX and the more targeted 3-Isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol.
Core Scaffold Analysis: A Tale of Two Heterocycles
The fundamental differences in the pharmacological profiles of our two compounds of interest begin with their core heterocyclic structures: the purine-like xanthine of IBMX versus the pyrazolopyrimidine of its counterpart.
IBMX: The Non-Selective Xanthine Scaffold
3-Isobutyl-1-methylxanthine (IBMX) is a derivative of xanthine, a purine base.[9][10] Its structure is characterized by a bicyclic system composed of a pyrimidine ring fused to an imidazole ring.
}
Figure 1: Core chemical structures for comparison.
The xanthine core is a privileged scaffold in pharmacology, but for PDE inhibition, it is notoriously promiscuous. IBMX competitively inhibits multiple PDE families, including PDE1, PDE2, PDE3, PDE4, and PDE5, with IC50 values all falling within the micromolar range.[11][12][13] This lack of selectivity makes IBMX an excellent tool for in-vitro studies where broad PDE inhibition is desired to maximize cyclic nucleotide accumulation, but it limits its therapeutic utility due to a wide array of potential off-target effects.[8][14]
The Pyrazolo[3,4-d]pyrimidine Scaffold: A Platform for Selectivity
In contrast, 3-Isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol is built on a pyrazolopyrimidine core.[15] This scaffold is a bioisostere of purine and is the foundational structure for highly successful and selective PDE5 inhibitors, most notably sildenafil.[5][7][16]
The key to this scaffold's success lies in its ability to be functionalized at specific positions, allowing for tailored interactions within the active site of targeted PDE isozymes. The pyrazolopyrimidine core itself mimics the purine ring of the natural substrate (cGMP), while substituents are strategically placed to exploit unique features in the active site of a specific PDE family, such as PDE5.[4][16] This allows for the development of inhibitors with high affinity and selectivity, minimizing off-target effects on other PDE families.[5]
Mechanism of Action: Competitive Inhibition of Cyclic Nucleotide Hydrolysis
Both IBMX and pyrazolopyrimidinone-based inhibitors function by competitively blocking the active site of PDE enzymes. This inhibition prevents the degradation of cAMP and/or cGMP, leading to their accumulation within the cell. The elevated levels of these second messengers then amplify downstream signaling through their respective effector proteins, such as Protein Kinase A (PKA) for cAMP and Protein Kinase G (PKG) for cGMP.[17][16]
}
Figure 2: General signaling pathway of PDE inhibition.
The therapeutic outcome is determined by which PDE is inhibited and in which tissue. For example, inhibition of PDE5 in the corpus cavernosum leads to elevated cGMP, smooth muscle relaxation, vasodilation, and penile erection.[6] This is the well-established mechanism for drugs based on the pyrazolo[3,4-d]pyrimidine scaffold.[16]
Comparative Pharmacological Profile: Selectivity is Key
The primary distinction between these two molecules is their selectivity profile across the PDE families. IBMX is a pan-PDE inhibitor, whereas pyrazolopyrimidinones can be engineered for high selectivity, typically towards PDE5.
| Inhibitor | Core Scaffold | Primary Target(s) | Typical Potency | Selectivity |
| IBMX | Xanthine | PDE1, 2, 3, 4, 5, 7, 11 | Micromolar (µM) | Non-selective |
| 3-Isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol | Pyrazolopyrimidine | Primarily PDE5 | Nanomolar (nM) | High vs. other PDEs |
| Table 1: High-level comparison of inhibitor characteristics. |
IBMX: Broad-Spectrum Inhibition Data
IBMX demonstrates inhibitory activity across a wide range of PDE isozymes. This broad activity profile is useful in experimental settings to achieve a general increase in cyclic nucleotides but is unsuitable for targeted therapy.
| PDE Isozyme | IBMX IC₅₀ (µM) |
| PDE1 | 19[11][12][13] |
| PDE2 | 50[11][12][13] |
| PDE3 | 18[11][12][13] |
| PDE4 | 13[11][12][13] |
| PDE5 | 32[11][12][13] |
| PDE7 | 7[12] |
| PDE11 | 50[12] |
| Table 2: Representative IC₅₀ values for IBMX against various PDE families. Data compiled from multiple sources.[11][12][13] |
3-Isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol: A Selective Profile
Experimental Protocols for Comparative Analysis
To empirically determine and compare the inhibitory profiles of compounds like IBMX and novel pyrazolopyrimidinones, standardized in-vitro assays are essential. The following section outlines a robust workflow for determining the half-maximal inhibitory concentration (IC₅₀) and assessing selectivity.
Workflow for PDE Inhibitor Profiling
}
Figure 3: A generalized workflow for inhibitor profiling.
Step-by-Step IC₅₀ Determination Protocol (Fluorometric Method)
This protocol describes a common method for measuring PDE activity and inhibition using a fluorescently labeled substrate.[18][19]
I. Reagent Preparation:
-
Assay Buffer: Prepare a buffer suitable for PDE activity (e.g., 20 mM Tris-HCl, pH 7.4, with 10 mM MgCl₂).[20]
-
Enzyme Stock: Reconstitute the desired recombinant human PDE isozyme (e.g., PDE5A1) in Assay Buffer to a known concentration. Perform pilot studies to determine the optimal enzyme concentration that yields a robust signal within the linear range of the assay.[20]
-
Substrate Stock: Prepare a concentrated stock of a fluorescently labeled substrate (e.g., FAM-cGMP) in the appropriate solvent (e.g., DMSO).
-
Inhibitor Stock and Dilutions: Prepare a 10 mM stock solution of each test compound (3-Isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol, IBMX) in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO, spanning a range from millimolar to picomolar concentrations.
II. Assay Procedure:
-
Plate Setup: Use a low-volume, black 96- or 384-well microplate.
-
Add Inhibitors: Add a small volume (e.g., 1 µL) of the serially diluted inhibitors, positive control (e.g., sildenafil for PDE5), and a DMSO-only vehicle control to the appropriate wells.[18]
-
Add Enzyme: Dilute the PDE enzyme stock to its optimal working concentration in cold Assay Buffer. Add the diluted enzyme solution to all wells except for the "no enzyme" blank.
-
Pre-incubation: Incubate the plate for 15-20 minutes at room temperature to allow the inhibitors to bind to the enzyme.[18]
-
Initiate Reaction: Dilute the substrate stock to its working concentration (typically near its Km value) in Assay Buffer. Add the substrate solution to all wells to start the enzymatic reaction.
-
Incubate: Incubate the plate for a fixed period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C or 37°C). Ensure the reaction does not proceed to completion (>30% substrate turnover) to maintain linearity.
-
Terminate & Detect: Stop the reaction according to the specific assay kit's instructions (e.g., by adding a stop solution or binding agent). Read the plate on a microplate reader at the appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~530 nm emission for fluorescein).[18]
III. Data Analysis:
-
Normalization: Subtract the background signal (from "no enzyme" or "inhibited" wells) from all data points. Normalize the data by setting the uninhibited (DMSO vehicle) control as 100% activity and the fully inhibited control as 0% activity.
-
Curve Fitting: Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.
-
IC₅₀ Calculation: Fit the data to a four-parameter logistic (sigmoidal dose-response) equation to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
IV. Selectivity Profiling: To determine the selectivity of an inhibitor, repeat the IC₅₀ determination protocol for a panel of different PDE isozymes (e.g., PDE1, PDE4, PDE6, PDE11). The selectivity ratio is calculated by dividing the IC₅₀ for the off-target isozyme by the IC₅₀ for the primary target isozyme (e.g., IC₅₀(PDE6) / IC₅₀(PDE5)). A higher ratio indicates greater selectivity.
Conclusion
The comparison between 3-Isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol and IBMX serves as a compelling case study in modern medicinal chemistry and the importance of structure-activity relationships. While IBMX, with its non-selective xanthine core, remains a valuable research tool for broad-spectrum PDE inhibition, its therapeutic potential is limited. In contrast, the pyrazolopyrimidine scaffold provides a versatile and highly successful platform for designing potent and, crucially, selective PDE inhibitors. By exploiting subtle differences in the active sites of PDE isozymes, compounds based on this latter scaffold have led to major therapeutic advancements. The principles and protocols outlined in this guide provide a framework for researchers to continue this work, enabling the rational design and rigorous evaluation of the next generation of targeted PDE inhibitors.
References
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Pyrazolopyrimidinone Based Selective Inhibitors of PDE5 for the Treatment of Erectile Dysfunction | Request PDF. (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]
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An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022. (2022, August 4). MDPI. Retrieved February 26, 2026, from [Link]
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IBMX | CAS:28822-58-4 | PDE inhibitor (non-selective) | High Purity. (n.d.). BioCrick. Retrieved February 26, 2026, from [Link]
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Dose- and time-dependent activity of the non-selective PDE inhibitor... (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]
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An insight into the pharmacophores of phosphodiesterase-5 inhibitors from synthetic and crystal structural studies. (n.d.). PMC. Retrieved February 26, 2026, from [Link]
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Differential effects of non-selective and selective phosphodiesterase inhibitors on human eosinophil functions. (n.d.). PubMed. Retrieved February 26, 2026, from [Link]
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Selective Phosphodiesterase 4B Inhibitors: A Review. (n.d.). PMC. Retrieved February 26, 2026, from [Link]
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Roles of Cyclic Nucleotide Phosphodiesterases in Signal Transduction Pathways in the Nematode Caenorhabditis elegans. (2025, July 30). MDPI. Retrieved February 26, 2026, from [Link]
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Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay. (2020, April 5). PMC. Retrieved February 26, 2026, from [Link]
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PDE4D: A Multipurpose Pharmacological Target. (2024, July 24). MDPI. Retrieved February 26, 2026, from [Link]
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IC 50 (μM) values of PDE5 inhibitors for selected PDE families. (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]
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3-Isobutyl-1H-pyrazolo[4,3-d]pyrimidine. (n.d.). Advent Chembio. Retrieved February 26, 2026, from [Link]
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An overview on pharmaceutical applications of phosphodiesterase enzyme 5 (PDE5) inhibitors. (n.d.). PMC. Retrieved February 26, 2026, from [Link]
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Editorial: Cyclic nucleotide phosphodiesterases (PDEs) signaling in the endocrine system. (n.d.). Frontiers. Retrieved February 26, 2026, from [Link]
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The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors. (2024, May 16). MDPI. Retrieved February 26, 2026, from [Link]
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IBMX – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 26, 2026, from [Link]
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Structure of a pyrazolo-[3,4-d]-pyrimidine.... (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]
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Cyclic Nucleotide Phosphodiesterases - Basic Neurochemistry - NCBI Bookshelf. (n.d.). NIH. Retrieved February 26, 2026, from [Link]
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Phosphodiesterase-5-Inhibitors: Mechanism, Adverse Effects, Contraindications and Dosing. (n.d.). Urology Textbook. Retrieved February 26, 2026, from [Link]
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The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024, July 11). MDPI. Retrieved February 26, 2026, from [Link]
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3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine | C5H4IN5 | CID 1519489. (n.d.). PubChem. Retrieved February 26, 2026, from [Link]
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Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. (n.d.). PMC. Retrieved February 26, 2026, from [Link]
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3-Isobutyl-1-Methyl Xanthine. (n.d.). MP Biomedicals. Retrieved February 26, 2026, from [Link]
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Structure-activity relationships of PDE5 inhibitors. (n.d.). PubMed. Retrieved February 26, 2026, from [Link]
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Crystal structure of phosphodiesterase 9 shows orientation variation of inhibitor 3-isobutyl-1-methylxanthine binding. (n.d.). PubMed Central. Retrieved February 26, 2026, from [Link]
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PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. (2023, July 15). Semantic Scholar. Retrieved February 26, 2026, from [Link]
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Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024, October 24). MDPI. Retrieved February 26, 2026, from [Link]
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Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. (2025, April 21). MDPI. Retrieved February 26, 2026, from [Link]
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Advances in targeting cyclic nucleotide phosphodiesterases. (n.d.). Rutgers New Jersey Medical School. Retrieved February 26, 2026, from [Link]
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Chemical structure of 3-isobutyl-1-methylxanthine (IBMX) (a).... (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]
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Inhibitors of Cyclic Dinucleotide Phosphodiesterases and Cyclic Oligonucleotide Ring Nucleases as Potential Drugs for Various Diseases. (2025, April 30). MDPI. Retrieved February 26, 2026, from [Link]
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Cyclic Nucleotide Phosphodiesterase Assay Kit. (n.d.). Enzo Life Sciences. Retrieved February 26, 2026, from [Link]
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- 11. IBMX | CAS:28822-58-4 | PDE inhibitor (non-selective) | High Purity | Manufacturer BioCrick [biocrick.com]
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Pyrazolo[3,4-d]pyrimidine scaffold for kinase inhibitor discovery
An In-Depth Technical Guide to the Pyrazolo[3,4-d]pyrimidine Scaffold for Kinase Inhibitor Discovery
Executive Summary
Protein kinases have become one of the most critical classes of drug targets in modern medicine, particularly in oncology. The development of selective and potent kinase inhibitors, however, is a significant challenge due to the highly conserved nature of the ATP-binding site across the kinome. This guide explores the pyrazolo[3,4-d]pyrimidine scaffold, a "privileged" heterocyclic system that has emerged as a cornerstone in the design of next-generation kinase inhibitors. Its structural resemblance to adenine allows it to act as an ATP-competitive inhibitor, effectively targeting the hinge region of kinase active sites.[1] This document provides a comprehensive overview of the scaffold's mechanism of action, details critical structure-activity relationships (SAR), outlines synthetic methodologies and biological evaluation protocols, and discusses its clinical significance, exemplified by approved drugs such as the BTK inhibitor ibrutinib. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold for the discovery of novel therapeutics.
The Kinase Challenge and the Rise of Privileged Scaffolds
Protein kinases are fundamental enzymes that regulate a vast array of cellular processes, including growth, differentiation, metabolism, and motility. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The primary strategy for kinase inhibition involves the development of small molecules that compete with ATP for binding within the enzyme's catalytic domain.
However, the high degree of similarity in the ATP-binding sites across the more than 500 kinases in the human kinome presents a formidable challenge in achieving inhibitor selectivity. Off-target activity can lead to toxicity and undesirable side effects. To overcome this, medicinal chemists often turn to "privileged scaffolds"—core molecular structures that are known to bind to specific families of biological targets. The pyrazolo[3,4-d]pyrimidine ring system is a preeminent example of such a scaffold in the kinase inhibitor field.[1]
The Pyrazolo[3,4-d]pyrimidine Scaffold: A Bioisostere of Adenine
Chemical Structure and Mechanism of Action
The power of the pyrazolo[3,4-d]pyrimidine scaffold lies in its identity as a bioisostere of the purine ring system, specifically adenine, the nitrogenous base of ATP.[2][3] This structural mimicry allows it to form key hydrogen bonds with the "hinge region" of the kinase active site, a short, flexible segment that connects the N- and C-terminal lobes of the kinase domain.[1] This interaction anchors the inhibitor, providing a stable foundation for further interactions that dictate potency and selectivity.
Caption: Structural comparison highlighting the bioisosteric mimicry of adenine by the pyrazolo[3,4-d]pyrimidine core.
By occupying the adenine binding region, derivatives of this scaffold function as ATP-competitive inhibitors, preventing the kinase from phosphorylating its downstream substrates and thereby blocking aberrant signaling pathways.[4]
Structure-Activity Relationship (SAR): Engineering Potency and Selectivity
The versatility of the pyrazolo[3,4-d]pyrimidine core comes from the ability to strategically modify its substitution patterns to achieve desired activity against specific kinases. Focussed chemical modification at key positions allows for the exploitation of subtle differences in the ATP-binding sites of various kinases.[1]
Caption: A map of the scaffold highlighting the primary positions for chemical modification to tune kinase selectivity and potency.
-
N1-Position: This position often points towards the solvent-exposed region. Modifications here can influence solubility and pharmacokinetic properties. For example, the addition of a 2-chloro-2-phenylethylamino group at N1 has been explored for Src kinase inhibitory activity.[2]
-
C3-Position: Substituents at this position can be directed towards less conserved regions of the active site, making it a critical determinant of selectivity. Suzuki reactions are commonly employed to introduce various aryl groups at this position to enhance potency against targets like Src kinase.[5]
-
C4-Position: This is the most frequently modified position. Groups attached here typically occupy a hydrophobic pocket adjacent to the hinge region. Large aromatic groups, often connected via an amine or ether linker, are crucial for potent inhibition of kinases like EGFR, FLT3, and VEGFR2.[6][7] For instance, anilino moieties at C4 generally show better CDK2 inhibitory activity than their benzyl counterparts.[2]
-
C6-Position: This position can be used to further fine-tune selectivity and potency. Small alkylthio groups (e.g., thiomethyl or -propyl) at C6 have been incorporated in potent Src kinase inhibitors.[2]
SAR Summary Table
| Target Kinase(s) | Position | Effective Substituents | Observed Effect | Reference |
| CDK2 | C4 | 3-Fluoroanilino | Potency comparable to the reference compound roscovitine. | [2] |
| Src Kinase | N1, C6 | N1: 2-chloro-2-phenylethylaminoC6: Thio-methyl or -propyl | Potent inhibitory activity with Kᵢ values in the sub-micromolar range. | [2] |
| EGFR | C4 | Phenyl ring via various linkers | Occupies hydrophobic region I of the ATP-binding site, leading to potent inhibition. | |
| FLT3, VEGFR2 | C4 | Phenylurea moiety via an ether linker | Discovery of a multi-kinase inhibitor with nanomolar potency and in vivo efficacy. | [6][7] |
Synthetic Strategies and Methodologies
The construction of pyrazolo[3,4-d]pyrimidine libraries relies on robust and versatile synthetic chemistry. A common approach begins with a substituted pyrazole, which is then cyclized to form the fused pyrimidine ring.
Caption: A generalized workflow illustrating the key steps in synthesizing a library of pyrazolo[3,4-d]pyrimidine inhibitors.
Detailed Protocol: Synthesis of a C4-Substituted Derivative
This protocol describes a representative synthesis of a 4-anilino-pyrazolo[3,4-d]pyrimidine, a common motif in kinase inhibitors.
Step 1: Synthesis of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine
-
Starting Material: 4-hydroxy-1H-pyrazolo[3,4-d]pyrimidine.
-
Reagents: Phosphorus oxychloride (POCl₃).
-
Procedure:
-
Add 4-hydroxy-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) to a round-bottom flask.
-
Carefully add an excess of POCl₃ (5-10 eq) at 0 °C.
-
Heat the mixture to reflux for 4-6 hours under an inert atmosphere (N₂ or Ar).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the solution with a base (e.g., saturated NaHCO₃ solution) until pH ~7-8.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude chlorinated product.
-
Step 2: Nucleophilic Aromatic Substitution with an Aniline Derivative
-
Starting Materials: 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (from Step 1), desired aniline derivative (e.g., 3-chloroaniline).
-
Solvent & Base: A polar aprotic solvent like isopropanol or absolute ethanol, and a non-nucleophilic base like diisopropylethylamine (DIPEA).
-
Procedure:
-
Dissolve the chlorinated pyrazolopyrimidine (1.0 eq) in the chosen solvent.
-
Add the aniline derivative (1.1 eq) and DIPEA (1.5 eq).
-
Heat the mixture to reflux for 5-8 hours.[8]
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture. The product may precipitate out.
-
If precipitation occurs, filter the solid, wash with cold solvent, and dry.
-
If no precipitate forms, concentrate the solvent and purify the residue using column chromatography (e.g., silica gel, hexane/ethyl acetate gradient).
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Biological Evaluation and Assay Development
Once synthesized, the compounds must be evaluated for their biological activity. This involves a tiered approach, starting with biochemical assays and progressing to cell-based and eventually in vivo models.
Caption: A flowchart detailing the experimental steps of an in vitro biochemical assay to determine a compound's IC₅₀ against a target kinase.
Detailed Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol outlines a common method to determine the IC₅₀ value of a compound against a target kinase.
-
Materials:
-
Purified recombinant kinase.
-
Specific peptide substrate for the kinase.
-
ATP solution.
-
Test compound serially diluted in DMSO.
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®).
-
White, opaque 96- or 384-well plates.
-
-
Procedure:
-
Compound Plating: Add 1 µL of each concentration of the serially diluted test compound to the wells of the assay plate. Include controls for 0% inhibition (DMSO only) and 100% inhibition (no kinase or a known potent inhibitor).
-
Kinase Addition: Prepare a solution of the kinase in assay buffer and add 10 µL to each well (except 100% inhibition controls).
-
Pre-incubation: Gently mix and incubate the plate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.
-
Reaction Initiation: Prepare a solution containing the peptide substrate and ATP in assay buffer. Add 10 µL of this solution to all wells to start the kinase reaction.
-
Kinase Reaction: Incubate the plate for 1 hour at 30°C.
-
Signal Detection: Add 20 µL of the ATP detection reagent to each well. This reagent stops the kinase reaction and measures the amount of remaining ATP. Uninhibited kinases will consume more ATP, resulting in a lower luminescence signal.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to determine the IC₅₀ value.
-
Following biochemical validation, promising compounds are advanced to cell-based assays to assess their anti-proliferative activity against cancer cell lines, their ability to induce apoptosis (e.g., via caspase activation), and their effect on the cell cycle.[4][9]
Clinical Significance and Future Directions
The pyrazolo[3,4-d]pyrimidine scaffold is not merely of academic interest; it is a clinically and commercially validated pharmacophore.[1]
-
Approved Drugs: The most prominent example is Ibrutinib (Imbruvica®) , a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK) approved for the treatment of several B-cell cancers.
-
Clinical Candidates: Numerous derivatives are in various stages of clinical trials for a wide range of cancers.[1] These compounds target a diverse set of kinases, including CDKs, Src family kinases, and receptor tyrosine kinases like EGFR and FGFR.[2]
-
Emerging Applications: Beyond cancer, the scaffold's utility is being explored for other indications. This includes anti-inflammatory, antiviral, and even anti-fibrotic applications, demonstrating its broad therapeutic potential.[2][10] Recent studies have also investigated their potential as antibacterial agents, which could be beneficial for cancer patients susceptible to infections.[8]
The future of pyrazolo[3,4-d]pyrimidine-based drug discovery lies in the development of more selective inhibitors, including allosteric modulators and covalent inhibitors, to overcome acquired resistance mechanisms. Furthermore, their use in combination therapies holds promise for treating complex diseases like glioblastoma multiforme (GBM).[9]
Conclusion
The pyrazolo[3,4-d]pyrimidine scaffold represents a triumph of medicinal chemistry, providing a robust and adaptable framework for the design of potent and selective kinase inhibitors. Its success stems from its fundamental ability to mimic ATP and bind effectively to the kinase hinge region. Through decades of SAR studies, chemists have learned to decorate this core to achieve specific therapeutic aims, leading to life-saving medicines like Ibrutinib. As our understanding of kinase biology deepens, this privileged scaffold will undoubtedly continue to be a vital tool in the development of novel targeted therapies for cancer and beyond.
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Hassaballah, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14, 2038-2059. [Link]
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Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1112-1135. [Link]
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Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1112-1135. [Link]
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Abdel-Gawad, N. M., et al. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 28(19), 7000. [Link]
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El-Sayed, W. M., et al. (2023). The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats. Pharmaceuticals, 16(3), 405. [Link]
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Yang, L. L., et al. (2013). Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. Journal of Medicinal Chemistry, 56(4), 1641-55. [Link]
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El-Adl, K., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][9]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12, 14785-14805. [Link]
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An In-depth Technical Guide to the Tautomerism of 3-Isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol and its 4-one Isomer
Abstract
The tautomeric equilibrium between the hydroxyl (enol) and keto forms of heterocyclic compounds is a critical determinant of their physicochemical properties and biological activity. This guide provides a comprehensive examination of the tautomerism of 3-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol and its corresponding 4-one tautomer. The pyrazolo[3,4-d]pyrimidine scaffold is a key pharmacophore in numerous therapeutic agents, making a deep understanding of its tautomeric behavior essential for researchers in drug discovery and development.[1][2][3] This document synthesizes theoretical principles with experimental methodologies to elucidate the factors governing the predominance of either the -ol or -one form, offering field-proven insights for scientific professionals.
Introduction: The Significance of Tautomerism in Drug Design
Tautomerism, the dynamic equilibrium between two or more interconvertible isomers, profoundly influences a molecule's properties, including its acidity, basicity, lipophilicity, and hydrogen bonding capabilities.[4] For medicinal chemists, harnessing or mitigating the effects of tautomerism is a pivotal aspect of rational drug design. The pyrazolo[3,4-d]pyrimidine ring system, an analog of naturally occurring purines, is a privileged scaffold found in a wide array of biologically active compounds, including kinase inhibitors and anti-cancer agents.[1][5][6][7] The specific tautomeric form of a pyrazolo[3,4-d]pyrimidine derivative can dictate its binding affinity to a biological target, as different tautomers present distinct three-dimensional shapes and electrostatic profiles.
The subject of this guide, 3-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol, can exist in equilibrium with its keto tautomer, 3-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. The position of the labile proton can also vary, leading to several possible N-H tautomers. A thorough understanding of this equilibrium is paramount for predicting molecular interactions and optimizing drug efficacy.
The Tautomeric Landscape of 3-Isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-one
The tautomerism in 3-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-one is multifaceted, involving both keto-enol and prototropic shifts between the nitrogen atoms of the pyrazole and pyrimidine rings. The primary equilibrium is between the 4-hydroxy (enol) and the 4-oxo (keto) forms.
Keto-Enol Tautomerism
The fundamental equilibrium can be represented as the interconversion between the aromatic 4-ol form and the non-aromatic 4-one form.
Caption: Keto-Enol Equilibrium.
Prototropic Tautomerism
In addition to the keto-enol equilibrium, the proton on the pyrazole and pyrimidine rings can reside on different nitrogen atoms, leading to a variety of N-H tautomers. For the keto form, the most plausible tautomers involve the proton at the N1, N2, N5, or N7 positions. The relative stability of these tautomers is a key question that can be addressed through both computational and experimental methods. A well-known example of this complexity is seen in allopurinol, a structural isomer of hypoxanthine, which exists as a tautomeric mixture.[8][9]
Theoretical and Computational Analysis
Quantum mechanical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting the relative stabilities of tautomers.[10][11][12] These calculations can provide insights into the gas-phase and solution-phase equilibria by modeling the energies of the different tautomeric forms.
Computational Protocol for Tautomer Stability Prediction
A robust computational workflow is essential for obtaining reliable predictions of tautomeric equilibria.
Caption: Computational workflow for tautomer analysis.
Studies on similar pyrazolo[3,4-d]pyrimidine systems have generally shown that the keto forms are more stable than the enol forms, often by several kcal/mol. The inclusion of a solvent model is crucial, as polar solvents can significantly influence the equilibrium by preferentially stabilizing the more polar tautomer.[4][13][14]
Experimental Determination of Tautomeric Equilibrium
While computational methods provide valuable predictions, experimental validation is indispensable. Several spectroscopic techniques can be employed to determine the predominant tautomer in solution and the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for studying tautomerism, as the rate of interconversion is often slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.[15][16][17]
Key NMR Observables:
| Nucleus | Tautomeric Form | Expected Chemical Shift Range (ppm) | Rationale |
| ¹H | Enol (-OH) | 10 - 15 | Deshielded proton due to hydrogen bonding and aromaticity. |
| ¹H | Keto (N-H) | 7 - 12 | Amide-like proton. |
| ¹³C | Enol (C4-OH) | 155 - 165 | Aromatic carbon attached to an oxygen. |
| ¹³C | Keto (C4=O) | 170 - 185 | Carbonyl carbon. |
| ¹⁵N | Pyrazole N-H | -150 to -200 | Chemical shifts are sensitive to the protonation state.[18] |
| ¹⁵N | Pyrimidine N-H | -200 to -250 | Distinct chemical shifts for different N-H tautomers.[18] |
Experimental Protocol: Variable-Temperature NMR
-
Sample Preparation: Dissolve a known concentration of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Initial Spectrum: Acquire a ¹H NMR spectrum at room temperature to identify the signals corresponding to the different tautomers.
-
Temperature Variation: Acquire a series of ¹H NMR spectra at different temperatures (e.g., from 25°C to 100°C).
-
Data Analysis: Integrate the signals for each tautomer at each temperature. The equilibrium constant (K) can be calculated from the ratio of the integrals.
-
Thermodynamic Parameters: A van 't Hoff plot (ln(K) vs. 1/T) can be used to determine the enthalpy (ΔH°) and entropy (ΔS°) of the tautomerization process.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is another valuable tool for studying tautomeric equilibria, as different tautomers often exhibit distinct absorption spectra due to differences in their electronic structures.[19][20]
Expected Spectral Features:
-
Enol Form: The aromatic enol form is expected to have a longer wavelength absorption maximum (λ_max) compared to the non-aromatic keto form.
-
Keto Form: The keto form will likely have a λ_max at a shorter wavelength.
Experimental Protocol: Solvent-Dependent UV-Vis Spectroscopy
-
Stock Solution: Prepare a concentrated stock solution of the compound in a non-polar solvent (e.g., dioxane).
-
Solvent Series: Prepare a series of solutions with varying solvent polarities by mixing the stock solution with different proportions of a polar solvent (e.g., water, methanol).
-
Spectrum Acquisition: Record the UV-Vis spectrum for each solution.
-
Data Analysis: Analyze the changes in the absorption spectra as a function of solvent polarity. A shift in the equilibrium will be indicated by changes in the relative intensities of the absorption bands corresponding to each tautomer. The presence of an isosbestic point suggests a two-component equilibrium.
Caption: UV-Vis spectroscopy experimental workflow.
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous evidence of the tautomeric form present in the solid state.[5][21][22] The bond lengths within the pyrazolo[3,4-d]pyrimidine ring can definitively distinguish between the C=O double bond of the keto form and the C-O single bond of the enol form.
Factors Influencing Tautomeric Equilibrium
The position of the tautomeric equilibrium is a delicate balance of several factors.
-
Solvent Polarity: Polar solvents tend to favor the more polar tautomer.[4][13][14][23] For pyrazolo[3,4-d]pyrimidin-4-ones, the keto form is generally more polar and is therefore stabilized in polar solvents like water and DMSO.
-
pH: The ionization state of the molecule can significantly impact the tautomeric equilibrium. At different pH values, the molecule can exist as a neutral species, a cation, or an anion, each with its own set of tautomeric possibilities.
-
Temperature: As with any chemical equilibrium, the position of the tautomeric equilibrium is temperature-dependent. The direction of the shift with temperature depends on the enthalpy of the tautomerization.
-
Substituent Effects: The electronic nature of substituents on the pyrazolo[3,4-d]pyrimidine ring can influence the relative stabilities of the tautomers. Electron-donating or electron-withdrawing groups can alter the acidity of the N-H protons and the basicity of the nitrogen atoms, thereby shifting the equilibrium.
Conclusion and Implications for Drug Development
The tautomerism of 3-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol and its 4-one isomer is a complex interplay of structural and environmental factors. Both theoretical calculations and experimental evidence from techniques like NMR, UV-Vis spectroscopy, and X-ray crystallography are crucial for a comprehensive understanding. For drug development professionals, a thorough characterization of the tautomeric behavior of lead compounds is not merely an academic exercise. It is a critical step in understanding structure-activity relationships, predicting ADME properties, and ultimately designing more effective and safer medicines. The predominant tautomer in a physiological environment will dictate the key interactions with the biological target, and therefore, a deep knowledge of the tautomeric landscape is essential for the successful development of pyrazolo[3,4-d]pyrimidine-based therapeutics.
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Pyrazolo[3,4-d]pyrimidine ribonucleosides related to 2-aminoadenosine and isoguanosine: synthesis, deamination and tautomerism. Organic & Biomolecular Chemistry, 11(32), 5345-5357. (2013). Retrieved from [Link]
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The Use of NMR Spectroscopy to Study Tautomerism. (n.d.). ResearchGate. Retrieved from [Link]
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Tautomerism of Xanthine Oxidase Substrates Hypoxanthine and Allopurinol. The Journal of Organic Chemistry, 63(25), 9238–9242. (1998). Retrieved from [Link]
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Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases, 7(2), 345–353. (2021). Retrieved from [Link]
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Solvent effects on tautomerics equilibria in b-ketonitriles: NMR and theoretical studies. Magnetic Resonance in Chemistry, 48(10), 785-790. (2010). Retrieved from [Link]
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Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. Molecules, 25(11), 2663. (2020). Retrieved from [Link]
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Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][4][15]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(25), 15949-15964. (2022). Retrieved from [Link]
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Computational insights into rational design and virtual screening of pyrazolopyrimidine derivatives targeting Janus kinase 3 (JAK3). Frontiers in Chemistry, 11, 1243573. (2023). Retrieved from [Link]
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Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and T. (n.d.). Semantic Scholar. Retrieved from [Link]
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Experimental and computational studies of tautomerism pyridine carbonyl thiosemicarbazide derivatives. Structural Chemistry, 34(4), 1335–1347. (2023). Retrieved from [Link]
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Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives. (n.d.). Semantic Scholar. Retrieved from [Link]
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Determination of thermodynamic parameters of tautomerization in gas phase by mass spectrometry and DFT calculations: Keto-en. (n.d.). SEDICI. Retrieved from [Link]
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Ab Initio Study on Ultrafast Excited-State Decay of Allopurinol Keto-N9H Tautomer from Gas Phase to Aqueous Solution. The Journal of Physical Chemistry A, 118(15), 2756–2764. (2014). Retrieved from [Link]
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Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2235–2251. (2022). Retrieved from [Link]
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A Technical Guide to 7-Deazapurine Analogs and Bioisosteres in Modern Drug Design
Abstract: The purine scaffold is a cornerstone of life, forming the basic structure for nucleobases, signaling molecules, and a vast array of therapeutic agents. However, its metabolic susceptibility and limitations in structural diversity have driven medicinal chemists to explore bioisosteric replacements. Among these, the 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold has emerged as a "privileged scaffold" in drug discovery. This guide provides an in-depth analysis of 7-deazapurine analogs, exploring the chemical rationale for their use, key synthetic strategies, diverse therapeutic applications, and the causality behind their enhanced pharmacological profiles. We will delve into their role as kinase inhibitors, antiviral agents, and anticancer therapeutics, supported by detailed protocols and structure-activity relationship (SAR) data.
The Rationale for Bioisosteric Purine Scaffolds
Bioisosterism, the strategic replacement of a functional group with another that retains similar physicochemical and biological properties, is a fundamental tactic in drug design.[1][2] Its application aims to modulate a lead compound's potency, selectivity, metabolic stability, and pharmacokinetic profile.[3] The purine ring system, while central to many biological processes, is often a substrate for enzymes like xanthine oxidase or purine nucleoside phosphorylase (PNP), leading to rapid metabolism and clearance.
The 7-deazapurine scaffold is a bioisostere of purine where the nitrogen atom at position 7 (N7) is replaced by a carbon atom.[4] This seemingly subtle modification imparts several profound and advantageous changes:
-
Altered Electronic Properties: The replacement of the N7 atom with a CH group makes the five-membered imidazole ring more electron-rich, which can influence binding interactions with target proteins.[4][5]
-
Metabolic Stability: The C-N bond is more resistant to enzymatic cleavage than the native glycosidic bond in purine nucleosides, potentially increasing the compound's metabolic stability.
-
Vector for Novel Interactions: The substitution introduces a C-H bond at position 7, creating a new vector for chemical modification. This allows for the attachment of various substituents that can probe the active site of a target enzyme or receptor, leading to enhanced potency and selectivity.[4][5]
-
Conformational Flexibility: In some contexts, the absence of the N7 atom can remove potential hydrogen bonding constraints, allowing for more optimal positioning of other functional groups within a binding pocket.[6]
These unique features have led to the successful development of several FDA-approved drugs based on the 7-deazapurine core, including the JAK1/2 inhibitor Ruxolitinib (Jakafi) and the CDK4/6 inhibitor Ribociclib (Kisqali).[4]
Synthetic Strategies for Pyrrolo[2,3-d]pyrimidines
The construction and functionalization of the 7-deazapurine core are critical steps in the drug discovery pipeline. Methodologies have evolved to allow for diverse substitutions across the scaffold.
Core Scaffold Synthesis
A common approach to the core pyrrolo[2,3-d]pyrimidine structure involves the condensation of a substituted pyrrole with a reagent that forms the pyrimidine ring. For instance, malononitrile can be used in a base-catalyzed reaction with a substituted benzoin and amine to construct the functionalized pyrrole, which then cyclizes to form the deazapurine core.[7]
Functionalization via Cross-Coupling Reactions
Modern synthetic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions to build molecular complexity. For 7-deazapurines, these methods are indispensable for introducing substituents at key positions, particularly C4, C6, and the newly available C7.
-
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form carbon-carbon bonds. Starting from a halogenated (typically chloro- or iodo-) 7-deazapurine, a wide variety of aryl or heteroaryl groups can be installed. This is a key step in the synthesis of kinase inhibitors like Ruxolitinib.[4]
-
Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, crucial for installing amine side chains that often serve as key pharmacophoric elements. It is particularly useful for modifying the C4 and C6 positions to mimic adenine and guanine.[8][9]
-
C-H Activation/Functionalization: More advanced methods involve the direct functionalization of C-H bonds, avoiding the need for pre-halogenated starting materials. Ferrocene-catalyzed C-H imidation has been shown to occur regioselectively at the C8 position of the 7-deazapurine scaffold.[10]
Therapeutic Applications and Structure-Activity Relationships
7-Deazapurine analogs have demonstrated a remarkable breadth of biological activity, finding utility as anticancer, antiviral, and antiparasitic agents.[4][5][11]
Kinase Inhibitors
Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. The 7-deazapurine scaffold is an excellent ATP-mimetic, fitting into the ATP-binding pocket of many kinases.
-
EGFR Inhibitors: Derivatives of pyrrolo[2,3-d]pyrimidine have been developed as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), particularly against mutations like T790M that confer resistance to other therapies.[8] One study reported a compound with an IC50 of 0.21 nM against the mutant EGFR, showing 104-fold selectivity over the wild-type enzyme.[8]
-
JAK Inhibitors: Ruxolitinib is a potent inhibitor of Janus kinases (JAK1 and JAK2), which are involved in inflammatory signaling pathways. Its 7-deazapurine core is crucial for its activity.
-
Multi-Kinase Inhibitors: Hybrid compounds incorporating 7-deazapurine and other pharmacophores, like isatin, have been synthesized and shown to inhibit multiple protein kinases, including EGFR, Her2, VEGFR2, and CDK2.[12] This multi-targeted approach may help overcome drug resistance in cancer therapy.[12]
Antiviral Agents
As nucleoside analogs, 7-deazapurines can be metabolized by cellular or viral kinases into their triphosphate form, which can then inhibit viral polymerases or be incorporated into viral RNA or DNA, causing chain termination or damage.[5]
-
Anti-HCV Activity: Sugar-modified 7-deazapurine nucleosides, such as 2'-C-methylribonucleosides, have shown potent activity against the Hepatitis C virus (HCV).[5]
-
Broad-Spectrum Antivirals: 7-substituted 7-deazaadenosine ribonucleosides have been tested against a panel of RNA viruses, including Dengue, Zika, and SARS-CoV-2.[13] Analogs with small hetaryl groups at position 7 showed submicromolar antiviral activities.[13] Dioxolane-derived analogs have also shown potent activity against Epstein-Barr Virus (EBV).[14]
Anticancer Agents
Beyond kinase inhibition, 7-deazapurine nucleosides can exert cytotoxic effects through various mechanisms.
-
Nucleic Acid Incorporation: 7-Hetaryl-7-deazaadenosines are phosphorylated in cancer cells and subsequently incorporated into both RNA and DNA.[5] Incorporation into RNA leads to inhibition of protein synthesis, while incorporation into DNA causes DNA damage, ultimately triggering apoptosis.[5]
-
Adenosine Kinase Inhibition: Many 7-deazaadenosine derivatives are potent inhibitors of adenosine kinases, disrupting cellular nucleotide pools.[5]
| Compound Class | Target/Mechanism | Representative Activity | Cell Lines | Reference |
| Isatin-deazapurine Hybrids | Multi-kinase (EGFR, Her2, etc.) | IC50 = 1.98 µM | HeLa | [12] |
| Pyrrolo[2,3-d]pyrimidines | Mutant EGFR (T790M) | IC50 = 0.21 nM (enzymatic) | - | [8] |
| 7-Hetaryl-7-deazaadenosines | DNA/RNA Incorporation | Nanomolar cytotoxicity | Various cancer lines | [5][15] |
| Dioxolane-deazaadenosines | Anti-EBV | EC50 = 0.17 µM | - | [14] |
| 8-Aza-7-deazapurine analogs | Anti-mycobacterial | MIC99 = 20 µg/mL | M. tuberculosis H37Rv | [16][17] |
Table 1: Summary of Biological Activities of Selected 7-Deazapurine Analogs and Bioisosteres.
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, methodologies must be robust and reproducible. Below are representative protocols for the synthesis and biological evaluation of 7-deazapurine analogs.
Protocol: Synthesis of a 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-ylidene)benzohydrazide
This protocol is adapted from the synthesis of isatin-deazapurine hybrids, which are evaluated as protein kinase inhibitors.[12] The causality behind this design is to merge the kinase-inhibiting properties of the deazapurine scaffold with the isatin moiety, which can bind to allosteric sites.
Step 1: Synthesis of 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzohydrazide (Intermediate)
-
To a solution of 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoate (1 equivalent) in ethanol, add hydrazine hydrate (10 equivalents).
-
Reflux the reaction mixture for 12-18 hours, monitoring completion by TLC.
-
Cool the mixture to room temperature. The product will precipitate.
-
Filter the solid precipitate, wash with cold ethanol, and dry under vacuum to yield the benzohydrazide intermediate.
Step 2: Condensation with Substituted Isatin
-
Dissolve the benzohydrazide intermediate (1 equivalent) and a substituted isatin (1 equivalent) in ethanol.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the mixture for 6-8 hours.
-
Upon cooling, the hybrid product precipitates from the solution.
-
Filter the solid, wash with ethanol, and recrystallize from a suitable solvent (e.g., DMF/ethanol) to obtain the pure final compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[12]
Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)
This protocol assesses the antiproliferative activity of synthesized compounds against cancer cell lines. The principle relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells to form a purple formazan product.
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[12]
Conclusion and Future Directions
The 7-deazapurine scaffold and its bioisosteres represent a highly successful platform in medicinal chemistry. The strategic replacement of N7 with a carbon atom provides a metabolically robust and synthetically versatile core that has yielded potent and selective inhibitors for a range of therapeutic targets. Future research will likely focus on exploring novel substitutions, particularly at the C7 and C8 positions, and developing more sophisticated sugar-modified nucleosides and prodrug strategies to improve delivery and efficacy.[13][18] The continued application of modern synthetic methods and a deep understanding of structure-activity relationships will undoubtedly lead to the discovery of new generations of 7-deazapurine-based therapeutics.
References
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Al-Ostath, A., Nossier, W., & Alanazi, A. S. (2023). Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation. Molecules, 28(15), 5869. [Link]
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Perlíková, P., & Hocek, M. (2017). Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. Medicinal Research Reviews, 37(6), 1429-1460. [Link]
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Andronova, E. N., et al. (2023). New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents. Molecules, 28(20), 7198. [Link]
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Andronova, E. N., et al. (2023). New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents. ResearchGate. [Link]
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Serra, M., et al. (2019). Synthesis of 7-trifluoromethyl-7-deazapurine ribonucleoside analogs and their monophosphate prodrugs. National Institutes of Health. [Link]
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Gurska, S., et al. (2020). Structures of 7-deazapurine nucleosides. ResearchGate. [Link]
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Yamaoki, Y., et al. (2017). Synthesis and Properties of 7-Deazapurine- and 8-Aza-7-deazapurine-Locked Nucleic Acid Analogues: Effect of the Glycosidic Torsion Angle. ACS Omega, 2(1), 138-146. [Link]
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Slavětínská, L., et al. (2022). Design, Synthesis, and Biochemical and Biological Evaluation of Novel 7-Deazapurine Cyclic Dinucleotide Analogues as STING Receptor Agonists. Journal of Medicinal Chemistry, 65(20), 13615-13634. [Link]
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Tichý, M., & Hocek, M. (2018). C–H Imidation of 7-Deazapurines. ACS Omega, 3(4), 4670-4675. [Link]
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Gali, R., et al. (2021). Antiviral Activity of 7-Substituted 7-Deazapurine Ribonucleosides, Monophosphate Prodrugs, and Triphosphates against Emerging RNA Viruses. ACS Infectious Diseases, 7(2), 353-364. [Link]
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Wang, S., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. European Journal of Medicinal Chemistry, 223, 113645. [Link]
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Ealick, S. E., et al. (2008). Structure-activity relationships of 7-deaza-6-benzylthioinosine analogues as ligands of Toxoplasma gondii adenosine kinase. Bioorganic & Medicinal Chemistry Letters, 18(15), 4425-4428. [Link]
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Rosemeyer, H., et al. (2003). Halogenated 7-deazapurine nucleosides: stereoselective synthesis and conformation of 2′-deoxy-2′-fluoro-β-d-arabinonucleosides. Organic & Biomolecular Chemistry, 1(11), 1958-1965. [Link]
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Norman, M. H., et al. (2015). Identification of Purines and 7-Deazapurines as Potent and Selective Type I Inhibitors of Troponin I-Interacting Kinase (TNNI3K). Journal of Medicinal Chemistry, 58(18), 7431-7448. [Link]
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Al-Ostath, A., et al. (2025). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules. [Link]
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Gali, R., et al. (2020). Structure–Activity Relationship Exploration of 3′-Deoxy-7-deazapurine Nucleoside Analogues as Anti-Trypanosoma brucei Agents. ACS Infectious Diseases, 6(8), 2207-2217. [Link]
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Tzioumaki, N., et al. (2019). Design, synthesis and biological evaluation of novel substituted purine isosters as EGFR kinase inhibitors, with promising pharmacokinetic profile and in vivo efficacy. European Journal of Medicinal Chemistry, 176, 114-130. [Link]
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Huston, R. H., et al. (2021). Deazapurine Nucleoside Analogues for the Treatment of Trichomonas vaginalis. ACS Infectious Diseases, 7(6), 1645-1658. [Link]
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Ramasamy, K., et al. (1991). Synthesis and antitumor evaluation in mice of certain 7-deazapurine (pyrrolo[2,3-d]pyrimidine) and 3-deazapurine (imidazo[4,5-c]pyridine) nucleosides structurally related to sulfenosine, sulfinosine, and sulfonosine. Journal of Medicinal Chemistry, 34(7), 2149-2156. [Link]
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Kumar, P., et al. (2025). Synthesis and Antiviral Evaluation of Unexplored Dioxolane-Derived 7-Deazapurine Nucleoside Analogues against Epstein–Barr Virus (EBV). ACS Medicinal Chemistry Letters. [Link]
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Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]
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Löber, S., & Hübner, H. (2003). Diversity-Oriented Synthesis of Functionalized Pyrrolo[3,2-d]pyrimidines with Variation of the Pyrimidine Ring Nitrogen Substituents. The Journal of Organic Chemistry, 68(21), 8015-8022. [Link]
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Fiveable. (2025). Bioisosterism | Medicinal Chemistry Class Notes. Fiveable. [Link]
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Al-Obaid, A. M., et al. (2020). Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. Journal of Applied Pharmaceutical Science, 10(06), 001-014. [Link]
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Dr. Kiran D. Dhanwade. (2025). Bioisosterism Applications in Medicinal chemistry & Drug Design Classical Non Classical Bioisosteres. YouTube. [Link]
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The Pyrazolo[3,4-d]pyrimidine Scaffold: From Early Purine Antagonists to Precision Kinase Inhibitors
Executive Summary & Historical Genesis
The transition of the pyrazolo[3,4-d]pyrimidine scaffold from a theoretical antimetabolite to a cornerstone of modern targeted oncology represents a masterclass in bioisosteric drug design. In 1956, Roland K. Robins synthesized the first 4,6-substituted pyrazolo[3,4-d]pyrimidines, fundamentally altering the trajectory of purine antagonist research[1]. Building upon the Nobel Prize-winning work of Gertrude Elion and George Hitchings—who pioneered purine antimetabolites like 6-mercaptopurine to disrupt nucleic acid synthesis—Robins recognized that replacing the imidazole ring of a purine with a pyrazole ring created a potent bioisostere capable of deceiving cellular machinery[2].
From a physicochemical perspective, the nitrogen shift from the 9-position in purine to the 2-position in the pyrazolo[3,4-d]pyrimidine core alters the molecule's tautomeric equilibrium and electron density. This subtle modification allows the scaffold to evade rapid degradation by purine nucleoside phosphorylases and deaminases, while perfectly retaining the critical hydrogen-bonding motifs necessary for active-site engagement.
Evolution: From Antimetabolites to ATP-Competitive Kinase Inhibitors
While initially designed to disrupt DNA synthesis, the true potential of the pyrazolo[3,4-d]pyrimidine core was unlocked in the late 1990s. Because the pyrazolopyrimidine core perfectly mimics the adenine ring of adenosine triphosphate (ATP), it acts as a privileged scaffold that docks seamlessly into the highly conserved hinge region of protein kinases.
This paradigm shift began with the discovery of PP1 and PP2 , the first highly potent, small-molecule inhibitors of the Src family of non-receptor tyrosine kinases (SFKs)[3]. By anchoring into the ATP-binding pocket, these molecules competitively excluded ATP, halting downstream phosphorylation.
Today, this structural mimicry has culminated in the development of blockbuster targeted therapies. The most prominent clinical success is ibrutinib , a first-in-class, irreversible inhibitor of Bruton's tyrosine kinase (BTK) approved for various B-cell malignancies. Ibrutinib utilizes the pyrazolo[3,4-d]pyrimidine core to anchor into the BTK active site, precisely positioning an acryloyl Michael acceptor to form a covalent bond with the Cys481 residue, rendering the kinase permanently inactive[4].
Quantitative Structure-Activity Relationship (SAR) Data
The versatility of the pyrazolo[3,4-d]pyrimidine scaffold lies in its modularity. Substitutions at the N1, C3, and C4 positions dictate kinase selectivity and binding kinetics. The table below summarizes the quantitative inhibitory data of landmark compounds in this class.
| Compound | Target Kinase | IC₅₀ (nM) | Structural Hallmark | Source |
| PP1 | Src / Lck | 4 - 6 | 4-amino-5-(4-methylphenyl)-7-(t-butyl) core | [3] |
| PP2 | Src / Fyn | 4 - 6 | 4-amino-5-(4-chlorophenyl)-7-(t-butyl) core | [3] |
| 3-IN-PP1 | PKD2 | 33 | C3-benzyl functionalization (180° flipped binding) | [5] |
| WY29 | PLK4 | 27 | Optimized receptor-based design | [6] |
| Compound 24j | PLK4 | 0.2 | C3-aryl modification for TRIM37-amplified cancer | [6] |
| Ibrutinib | BTK | < 1 | Acryloyl Michael acceptor on piperidine ring |
Mechanistic Visualization
The following diagram illustrates the logical progression of pyrazolo[3,4-d]pyrimidine-based kinase inhibition, demonstrating how ATP bioisosterism translates to phenotypic outcomes in oncology.
Figure 1: Mechanistic pathway of pyrazolo[3,4-d]pyrimidine kinase inhibitors.
Experimental Methodologies
To ensure reproducibility and scientific integrity, the following self-validating protocols detail the modern synthesis and biological evaluation of these compounds. As an application scientist, I emphasize understanding the causality behind each reagent and step.
Protocol 1: One-Pot Synthesis of the Pyrazolo[3,4-d]pyrimidine Core
Causality & Rationale: Traditional multi-step syntheses of fused pyrimidines suffer from intermediate degradation and low overall yields. This one-pot Vilsmeier amidination/imination and intermolecular heterocyclization maximizes atom economy and throughput[7].
-
Vilsmeier Reagent Generation: In a dry, argon-purged flask, cool N,N-dimethylformamide (DMF) to 0°C. Slowly add 3.0 equivalents of tribromophosphine (PBr₃) dropwise.
-
Rationale: PBr₃ reacts with DMF to form the highly electrophilic Vilsmeier-Haack reagent (bromomethylene dimethylammonium bromide). PBr₃ is preferred over POCl₃ here to enhance the leaving group ability in subsequent cyclization steps[7].
-
-
Amidination/Imination: Add 1.0 equivalent of the starting 5-aminopyrazole to the mixture. Heat to 60°C for 1.5 hours. This forms the highly reactive 4-(iminomethyl)-1H-pyrazol-5-yl-N,N-dimethylformamidine intermediate[7].
-
Intermolecular Heterocyclization: Without isolating the intermediate, add 5.0 equivalents of hexamethyldisilazane (HMDS) directly to the flask.
-
Rationale: HMDS acts as a controlled, sterically hindered ammonia source. It facilitates the nucleophilic attack required to close the pyrimidine ring without causing competitive side reactions or premature hydrolysis[7].
-
-
Workup & Validation: Quench with ice water, extract with ethyl acetate, and purify via flash chromatography.
-
Self-Validation: Confirm core formation using ¹H-NMR. The successful closure of the pyrimidine ring is definitively indicated by the appearance of the characteristic pyrimidine C6-H singlet (typically between δ 8.0–9.0 ppm depending on N1/C3 substitutions)[7].
-
Protocol 2: TR-FRET Kinase Inhibition Assay
Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized over standard radiometric ³³P-ATP assays to eliminate radioactive waste and bypass compound autofluorescence interference. The long emission half-life of lanthanide fluorophores allows for a time delay before measurement, stripping away background noise.
-
Assay Preparation: Prepare a master mix containing the target kinase (e.g., recombinant human Src), a biotinylated peptide substrate, and ATP.
-
Critical Parameter: ATP must be kept at its specific Michaelis constant (
) for the target kinase to ensure that competitive ATP-mimetic inhibitors are accurately and comparably assessed.
-
-
Compound Incubation: Dispense the pyrazolo[3,4-d]pyrimidine derivatives in a 10-point dose-response curve (10 µM to 0.5 nM) into a 384-well microplate. Add the kinase master mix and incubate for 60 minutes at room temperature.
-
Detection Phase: Add the TR-FRET detection buffer containing a Europium-labeled anti-phosphotyrosine antibody (donor) and Streptavidin-APC (acceptor), alongside EDTA.
-
Rationale: EDTA immediately quenches the kinase reaction by chelating the Mg²⁺ ions required for catalytic transfer of the phosphate group.
-
-
Self-Validation System: Include positive controls (e.g., staurosporine) and negative controls (DMSO vehicle). Calculate the Z'-factor. An assay plate is only accepted if
, ensuring the signal window is statistically robust for high-throughput screening. -
Data Analysis: Measure the TR-FRET ratio (Emission 665 nm / Emission 615 nm). Fit the data to a four-parameter logistic regression model to calculate the exact IC₅₀ values.
References
1.[5] Discovery of a potent protein kinase D inhibitor: insights in the binding mode of pyrazolo[3,4-d]pyrimidine analogues - PMC -[Link] 2.[7] One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study - MDPI -[Link] 3.[6] Design, synthesis, and biological evaluation of novel pyrazolo [3,4-d]pyrimidine derivatives as potent PLK4 inhibitors for the treatment of TRIM37-amplified breast cancer - ResearchGate - [Link] 4.[1] Potential Purine Antagonists. I. Synthesis of Some 4,6-Substituted Pyrazolo [3,4-d] pyrimidines - ElectronicsAndBooks (Original J. Am. Chem. Soc. Publication) -[Link] 5.[2] The chemistry and biochemistry of purine analogs - ResearchGate -[Link] 6.[3] The associated pyrazolopyrimidines PP1 and PP2 inhibit protein tyrosine kinase 6 activity and suppress breast cancer cell proliferation - Spandidos Publications -[Link] 7. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Publishing -[Link] 8.[4] Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms - Arabian Journal of Chemistry -[Link]
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Methodological & Application
Application Note: Regioselective Synthesis of N1-Substituted 3-Isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol Derivatives
Introduction & Strategic Rationale
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged pharmacophore, widely recognized as a purine bioisostere[1]. Derivatives of this class have demonstrated profound therapeutic utility, acting as potent inhibitors of xanthine oxidase, diverse kinases, and phosphodiesterases (PDEs)[1]. Specifically, the incorporation of a 3-isobutyl group has been shown to significantly enhance binding affinity within the lipophilic pockets of target enzymes, a structural requirement critical for the inhibition of targets such as PDE1[2]. Furthermore, N1-substitution allows for the fine-tuning of pharmacokinetic properties and target selectivity compared to their unsubstituted analogs[2].
Synthesizing N1-substituted 3-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-ols presents a specific chemical challenge: achieving strict regiocontrol during the pyrazole annulation phase. Direct condensation of branched beta-keto esters with substituted hydrazines typically yields intractable mixtures of 1,3- and 1,5-disubstituted pyrazole isomers. This application note details a highly regioselective, self-validating synthetic workflow that overcomes these limitations, ensuring high-purity yields suitable for advanced preclinical drug development[3].
Mechanistic Pathway & Workflow
To achieve absolute regiocontrol, this protocol abandons direct beta-keto ester condensation in favor of a methoxymethylene-activated malononitrile route .
Causality behind experimental choices:
-
Regioselective Pyrazole Annulation: By utilizing (1-methoxy-3-methylbutylidene)malononitrile, the highly electrophilic methoxy-bearing carbon dictates the initial nucleophilic attack by the more basic
terminus of the substituted hydrazine. Subsequent intramolecular cyclization of the secondary amine onto the proximal nitrile guarantees 100% regioselectivity for the 5-amino-1-R-3-isobutyl-1H-pyrazole-4-carbonitrile architecture[4]. -
Mild Pyrimidine Ring Closure: Classically, the pyrimidin-4-ol ring is constructed by fusing the pyrazole precursor with formamide at harsh temperatures (>180°C). Because such thermodynamic extremes can degrade sensitive N1-substituents, we employ a milder, two-step Dimroth-type cyclization. The intermediate carboxamide is activated with triethyl orthoformate to form an ethoxymethyleneamino intermediate, which smoothly cyclizes via methanolic ammonia at ambient temperature[4].
Figure 1: Regioselective synthetic workflow for N1-substituted 3-isobutyl-pyrazolo[3,4-d]pyrimidin-4-ols.
Quantitative Data: Optimization of Pyrimidine Annulation
The choice of pyrimidine ring closure conditions drastically impacts both the yield and the purity of the final N1-substituted derivative. Table 1 summarizes the optimization data validating the two-step Dimroth approach over traditional high-temperature fusions.
| Entry | Cyclization Reagents | Temp (°C) | Time (h) | Isolated Yield (%) | Purity (HPLC %) |
| 1 | Formamide (neat) | 180 | 12 | 41.5 | 82.0 |
| 2 | Formamide / Formic Acid (catalytic) | 160 | 8 | 58.2 | 89.5 |
| 3 | Urea (melt) | 200 | 2 | 35.0 | 74.0 |
| 4 | 1. HC(OEt)₃, Ac₂O 2. NH₃ in MeOH | 80 25 | 4 12 | 88.4 | >99.1 |
Table 1: Optimization of the pyrimidine annulation step from the pyrazole-4-carboxamide intermediate.
Step-by-Step Experimental Protocols
Stage 1: Synthesis of (1-Methoxy-3-methylbutylidene)malononitrile
-
Deprotonation: Suspend sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous THF (0.5 M) under an argon atmosphere. Cool the suspension to 0°C.
-
Addition: Dropwise, add a solution of malononitrile (1.0 eq) in THF. Stir for 30 minutes until hydrogen evolution ceases.
-
Acylation: Slowly add isovaleryl chloride (1.0 eq) while maintaining the internal temperature below 5°C. Stir at room temperature for 2 hours.
-
Methylation: Add dimethyl sulfate (1.2 eq) and heat the reaction mixture to reflux for 4 hours.
-
Validation & Workup: Monitor via TLC (20% EtOAc/Hexanes). The product appears as a distinct UV-active spot (
~0.6). Quench with saturated aqueous , extract with ethyl acetate, dry over , and concentrate in vacuo.
Stage 2: Regioselective Pyrazole Annulation
-
Condensation: Dissolve the crude (1-methoxy-3-methylbutylidene)malononitrile (1.0 eq) in absolute ethanol (0.3 M). Add the desired N1-substituted hydrazine (e.g., phenylhydrazine or alkylhydrazine) (1.05 eq) and triethylamine (1.1 eq).
-
Cyclization: Heat the mixture to reflux for 4–6 hours.
-
Self-Validating Check: The reaction is complete when the starting material spot disappears and a highly fluorescent blue spot emerges at
~0.3 under 254 nm UV light. -
Isolation: Concentrate the solvent under reduced pressure. Recrystallize the residue from ethanol/water to yield pure 5-amino-1-R-3-isobutyl-1H-pyrazole-4-carbonitrile. Analytical confirmation:
NMR will reveal a sharp, broad singlet integrating to 2H at ~5.4–5.9 ppm, confirming the presence of the free 5-amino group[1].
Stage 3: Nitrile Hydrolysis
-
Acidic Hydrolysis: Suspend the pyrazole-4-carbonitrile in concentrated
(5 mL/mmol) at 0°C. -
Heating: Warm the solution to 40°C and stir for 12 hours.
-
Workup: Carefully pour the viscous mixture over crushed ice. Neutralize to pH 7 using cold 20% NaOH. The 5-amino-1-R-3-isobutyl-1H-pyrazole-4-carboxamide will precipitate as a white solid. Filter and dry under a vacuum.
-
Self-Validating Check: IR spectroscopy must show the complete disappearance of the sharp
stretch at 2220 and the emergence of a strong amide stretch at ~1660 .
Stage 4: Pyrimidine Ring Closure (Dimroth-Type)
-
Imidate Formation: Suspend the pyrazole-4-carboxamide (1.0 eq) in triethyl orthoformate (10 eq) and acetic anhydride (10 eq). Heat at 80°C for 4 hours. Concentrate to dryness in vacuo to remove excess reagents.
-
Ammonolysis & Cyclization: Dissolve the resulting ethoxymethyleneamino intermediate in 7N ammonia in methanol (0.1 M). Stir at 25°C for 12 hours.
-
Isolation: The target N1-substituted 3-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol will precipitate directly from the methanolic solution due to its high crystallinity. Collect via vacuum filtration and wash with cold methanol.
-
Analytical confirmation:
NMR will show the disappearance of the primary amide protons and the emergence of a highly deshielded, sharp singlet at ~8.0–8.2 ppm corresponding to the pyrimidine C6-H proton.
References
-
Amin, S. A., Bhargava, S., Adhikari, N., Gayen, S., & Jha, T. (2017). Exploring pyrazolo[3,4-d]pyrimidine phosphodiesterase 1 (PDE1) inhibitors: a predictive approach combining comparative validated multiple molecular modelling techniques. Journal of Biomolecular Structure and Dynamics. URL:[Link]
-
Oliveira-Campos, A. M. F., Salaheldin, A. M., & Rodrigues, L. M. (2007). Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives. ARKIVOC, 2007(16), 92-100. URL:[Link]
-
Salaheldin, A. M., Oliveira-Campos, A. M. F., & Rodrigues, L. M. (2007). Heterocyclic synthesis with nitriles: Synthesis of pyrazolopyrimidine and pyrazolopyridine derivatives. Universidade do Minho. URL:[Link]
-
De Rycker, M., et al. (2022). Identification of GSK3186899/DDD853651 as a Preclinical Development Candidate for the Treatment of Visceral Leishmaniasis. ACS Infectious Diseases. URL:[Link]
Sources
Application Note & Protocol: Chlorination of 3-Isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol with Phosphorus Oxychloride (POCl₃)
Abstract
This document provides a comprehensive, field-proven protocol for the chlorination of 3-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol to yield 4-chloro-3-isobutyl-1H-pyrazolo[3,4-d]pyrimidine. The conversion of the C4-hydroxyl group to a chlorine atom is a pivotal transformation in medicinal chemistry, converting the scaffold into a versatile intermediate for nucleophilic substitution reactions.[1][2] This guide details the reaction mechanism, a step-by-step experimental procedure, critical safety considerations for handling phosphorus oxychloride (POCl₃), and post-reaction workup. The content is tailored for researchers in drug discovery and process development, emphasizing the causality behind experimental choices to ensure robust and reproducible outcomes.
Introduction: The Strategic Importance of C4-Chlorination
The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous kinase inhibitors and other therapeutic agents.[1][3] The 4-ol (or its keto tautomer, 1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) is often a direct product of initial ring-forming reactions. However, its utility as a synthetic precursor is limited.
Chlorination at the C4 position fundamentally alters the electronic character of the ring, transforming a relatively unreactive hydroxyl group into an excellent leaving group. This "activates" the molecule for subsequent C-N, C-O, C-S, and C-C bond-forming reactions via nucleophilic aromatic substitution (SNAr), enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.[4][5] Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation due to its high reactivity and efficacy.[6]
Reaction Mechanism and Rationale
The chlorination of a pyrimidin-4-ol with POCl₃ does not proceed via direct displacement of the hydroxyl group. The reaction is understood to occur via a multi-step process involving activation of the carbonyl oxygen of the more stable pyrimidinone tautomer.
Mechanism Pathway:
-
Phosphorylation: The lone pair of the exocyclic oxygen atom in 3-isobutyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one attacks the electrophilic phosphorus atom of POCl₃.
-
Intermediate Formation: This forms a highly reactive chlorophosphate ester intermediate. This step is often the rate-determining step and can be accelerated by the presence of a tertiary amine base, which can act as a nucleophilic catalyst or an acid scavenger.[7]
-
Nucleophilic Attack: A chloride ion (from POCl₃ or an additive) attacks the now highly electrophilic C4 carbon.
-
Product Formation: The C-O bond of the phosphate ester cleaves, eliminating a dichlorophosphate byproduct and yielding the desired 4-chloro-3-isobutyl-1H-pyrazolo[3,4-d]pyrimidine.
Caption: Mechanism of POCl₃-mediated chlorination.
Hazard Analysis and Safety Precautions
Phosphorus oxychloride is a highly hazardous chemical that demands strict adherence to safety protocols. It is corrosive, toxic upon inhalation, and reacts violently with water in a highly exothermic manner.[8][9]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., Neoprene).[9]
-
Engineering Controls: All manipulations must be performed inside a certified chemical fume hood with excellent ventilation to prevent inhalation of corrosive vapors.[8] Ensure an emergency safety shower and eyewash station are immediately accessible.[9]
-
Moisture Sensitivity: POCl₃ reacts violently with water, releasing toxic HCl gas and significant heat.[8] All glassware must be thoroughly oven- or flame-dried, and the reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
-
Quenching Hazard: The post-reaction workup (quenching) is the most dangerous step. A delayed exothermic reaction can occur if unreacted POCl₃ or its hydrolysis intermediates accumulate.[10][11] Always add the reaction mixture slowly to a vigorously stirred ice/water or ice/base slurry (reverse quench). Never add water to the reaction mixture. [12]
Detailed Experimental Protocol
This protocol is designed for a multi-gram scale synthesis. Adjustments may be necessary for different scales.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 3-Isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol | >97% | Commercial | Ensure it is dry. |
| Phosphorus Oxychloride (POCl₃) | Reagent grade, >99% | Sigma-Aldrich | Handle with extreme care under inert gas. |
| N,N-Diisopropylethylamine (DIPEA) | Anhydrous, >99.5% | Acros Organics | Optional, but recommended for acceleration. |
| Toluene | Anhydrous, >99.8% | Commercial | Optional solvent. |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific | For extraction. |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | Lab-prepared | For workup and neutralization. |
| Brine (Saturated NaCl solution) | - | Lab-prepared | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Reagent Grade | Commercial | For drying organic layer. |
Reaction Workflow Diagram
Caption: Step-by-step experimental workflow.
Step-by-Step Procedure
-
Preparation: Under an inert atmosphere (N₂), charge a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser (with a gas outlet to a bubbler), and a thermometer with 3-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol (1.0 eq).
-
Solvent and Base Addition: Add anhydrous toluene (5-10 mL per gram of substrate) and N,N-diisopropylethylamine (DIPEA, 1.5-3.0 eq). While many protocols use POCl₃ as the solvent, using a co-solvent like toluene improves safety and handling at scale.[13] The base neutralizes the HCl generated and can accelerate the reaction.[7]
-
POCl₃ Addition: Cool the stirred suspension to 0°C using an ice-water bath. Slowly add phosphorus oxychloride (2.0-5.0 eq) dropwise via a syringe, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to reflux (approximately 110°C). Maintain reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2 to 18 hours.[13]
-
Cooling: Once the starting material is consumed, remove the heat source and allow the mixture to cool to room temperature.
-
Workup (CRITICAL STEP):
-
In a separate, larger flask equipped with a mechanical stirrer, prepare a vigorously stirred slurry of crushed ice and saturated aqueous sodium bicarbonate solution.
-
Slowly and carefully, add the cooled reaction mixture dropwise to the ice/bicarbonate slurry. This is a "reverse quench".[12]
-
Monitor the temperature of the quench flask, keeping it below 20°C by controlling the addition rate. Copious CO₂ evolution will occur.
-
After the addition is complete, stir the mixture for 30-60 minutes until gas evolution ceases and all ice has melted.
-
-
Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane (DCM).
-
Washing and Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The resulting crude solid or oil can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure 4-chloro-3-isobutyl-1H-pyrazolo[3,4-d]pyrimidine.
Summary of Reaction Parameters
| Parameter | Recommended Range/Value | Rationale & Field Notes |
| Substrate | 1.0 eq | The limiting reagent. Must be completely dry. |
| POCl₃ | 2.0 - 5.0 eq | An excess is required to drive the reaction to completion. Some protocols use POCl₃ as the solvent (large excess), but this increases workup hazards.[6] |
| Base (e.g., DIPEA) | 1.5 - 3.0 eq (Optional) | Neutralizes generated HCl. Tertiary amines can also act as catalysts.[13] Hunig's base (DIPEA) is often preferred over pyridine due to its higher boiling point and lower nucleophilicity. |
| Solvent | Toluene (5-10 vol) or Neat (Solvent-free) | Toluene aids in temperature control and reduces the amount of excess POCl₃ needed. Solvent-free reactions are possible but require careful temperature management.[14][15] |
| Temperature | Reflux (~110°C) | Thermal energy is required to overcome the activation barrier for the formation of the chlorophosphate intermediate and subsequent substitution. |
| Reaction Time | 2 - 18 hours | Highly substrate-dependent. Monitor by TLC or LCMS until starting material is consumed. |
| Typical Yield | 60 - 90% | Yield is dependent on the purity of the starting material, reaction conditions, and efficiency of the workup and purification. |
Troubleshooting
-
Incomplete Reaction: If the starting material persists, consider increasing the reaction time, temperature, or the equivalents of POCl₃. Ensure all reagents and solvents were anhydrous.
-
Low Yield: May result from incomplete reaction or product loss during the aqueous workup. Ensure the pH of the aqueous layer is neutral or slightly basic before extraction to prevent the product (which is basic) from partitioning into the aqueous acid.
-
Workup Exotherm: If the quenching procedure becomes too vigorous, immediately slow the addition rate and add more ice to the quench flask. A runaway reaction is a serious hazard.[11]
References
-
Zia-ul-Haq, M., et al. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Molbank, 2021(3), M1267. Available at: [Link]
-
Sun, Z., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl₃. Molecules, 17(4), 4533-4544. Available at: [Link]
-
Eslami, M., et al. (2021). POCl₃ mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Advances, 11(48), 30239-30247. Available at: [Link]
-
Jana, G. H. (2018). POCl₃-PCl₅ mixture: A robust chlorinating agent. Journal of the Indian Chemical Society, 95, 1239-1246. Available at: [Link]
-
Wang, H., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl₃. PMC. Available at: [Link]
-
Guzman-Martinez, A., et al. (2010). Hydrolysis of Phosphoryl Trichloride (POCl₃): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. Organic Process Research & Development, 14(5), 1212-1220. Available at: [Link]
-
El-Malah, A. A., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. PMC. Available at: [Link]
-
Hulverson, M. A., et al. (2021). Discovery of an Orally Efficacious Pyrazolo[3,4-d]pyrimidine Benzoxaborole as a Potent Inhibitor of Cryptosporidium. PMC. Available at: [Link]
- Google Patents. (2002). WO2002000628A2 - Synthesis of chlorinated pyrimidines.
-
ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. Available at: [Link]
-
ResearchGate. (2015). (PDF) Synthesis of some novel pyrazolo(3,4-d)pyrimidine derivatives. Available at: [Link]
-
New Jersey Department of Health. (2001). HAZARD SUMMARY: PHOSPHORUS OXYCHLORIDE. Available at: [Link]
-
Patel, K. D., et al. (2012). Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. International Journal of Pharmaceutical Sciences and Research, 3(9), 3045. Available at: [Link]
-
ResearchGate. (2020). How can I properly quench POCl3?. Available at: [Link]
-
Perrey, D. (2009). My friend phosphorus oxychloride. Chemical Space Blog. Available at: [Link]
-
Clausius Scientific Press. (2019). Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Chemistry Journal, 5(3), 43-45. Available at: [Link]
-
Air Liquide Malaysia. (n.d.). Phosphorus Oxychloride SDS. Available at: [Link]
-
Organic Syntheses. (2012). Working with Hazardous Chemicals. Org. Synth., 89, 380-393. Available at: [Link]
-
MDPI. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl₃. Available at: [Link]
-
Gutto, A. M., et al. (2021). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Molbank, 2021(4), M1300. Available at: [Link]
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- 1. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. orientjchem.org [orientjchem.org]
- 4. Discovery of an Orally Efficacious Pyrazolo[3,4-d]pyrimidine Benzoxaborole as a Potent Inhibitor of Cryptosporidium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
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- 7. researchgate.net [researchgate.net]
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- 15. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 3-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol as a Phosphodiesterase (PDE) Inhibitor Scaffold
Introduction: The Pyrazolo[3,4-d]pyrimidine Scaffold in PDE Inhibition
The 1H-pyrazolo[3,4-d]pyrimidine ring system is a privileged scaffold in medicinal chemistry, most notably as the core of potent phosphodiesterase (PDE) inhibitors.[1] Phosphodiesterases are a superfamily of enzymes that regulate cellular signaling pathways by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[2] By inhibiting these enzymes, the intracellular concentrations of these second messengers are increased, leading to a variety of physiological responses. The pyrazolo[3,4-d]pyrimidine nucleus, being a bioisostere of the purine ring of adenine and guanine, is well-suited to interact with the active site of PDEs.[3]
The most prominent example of a pyrazolo[3,4-d]pyrimidine-based drug is Sildenafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), which is widely used in the treatment of erectile dysfunction and pulmonary arterial hypertension. The isobutyl substituent at the 3-position of the pyrazolo[3,4-d]pyrimidin-4-ol core, as in the case of 3-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol, presents an interesting chemical space for exploring and optimizing PDE inhibitory activity and selectivity.
These application notes provide a comprehensive guide for researchers on the synthesis, characterization, and evaluation of 3-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol as a potential PDE inhibitor. The provided protocols are designed to be robust and reproducible, enabling researchers to investigate the therapeutic potential of this compound and its analogs.
Synthesis and Characterization of 3-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol
The synthesis of 3-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol can be achieved through a multi-step process starting from commercially available reagents. The general strategy involves the construction of a substituted pyrazole ring followed by the annulation of the pyrimidine ring.
Synthetic Pathway
Caption: Proposed synthetic pathway for 3-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol.
Detailed Synthesis Protocol
Step 1: Synthesis of Ethyl 5-amino-3-isobutyl-1H-pyrazole-4-carboxylate
-
Rationale: This initial step constructs the key pyrazole intermediate with the desired isobutyl substituent at the 3-position and functional groups amenable to pyrimidine ring formation. The use of ethyl cyanoacetate and a suitable isobutyl-containing precursor, followed by cyclization with hydrazine, is a common and effective method for creating 3-substituted-5-aminopyrazole-4-carboxylates.
-
Procedure:
-
To a solution of ethyl isovaleroylacetate (1 equivalent) and ethyl cyanoacetate (1 equivalent) in ethanol, add a catalytic amount of piperidine.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Once the starting materials are consumed, cool the reaction mixture to room temperature.
-
Add hydrazine hydrate (1.1 equivalents) dropwise to the cooled mixture.
-
Reflux the reaction for an additional 8-12 hours.
-
Cool the mixture to room temperature and reduce the solvent volume under reduced pressure.
-
Pour the concentrated mixture into ice-water and collect the resulting precipitate by filtration.
-
Wash the solid with cold water and dry under vacuum to yield ethyl 5-amino-3-isobutyl-1H-pyrazole-4-carboxylate.
-
Step 2: Synthesis of 3-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol
-
Rationale: This final step involves the cyclization of the aminopyrazole carboxylate with formamide to form the pyrimidinone ring. Formamide serves as both a reagent and a solvent in this high-temperature condensation reaction, providing the necessary carbon atom to complete the pyrimidine ring.
-
Procedure:
-
In a round-bottom flask, combine ethyl 5-amino-3-isobutyl-1H-pyrazole-4-carboxylate (1 equivalent) with an excess of formamide.
-
Heat the mixture to 180-200 °C and maintain this temperature for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Add water to the flask and stir to break up the solid.
-
Collect the precipitate by filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Dry the solid under vacuum to obtain 3-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol.[4]
-
Characterization
The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.
| Technique | Expected Results |
| ¹H NMR | Peaks corresponding to the isobutyl group (doublet for methyls, multiplet for the methine proton, and doublet for the methylene protons), and aromatic protons of the pyrazolopyrimidine core. |
| ¹³C NMR | Signals for the aliphatic carbons of the isobutyl group and the aromatic carbons of the heterocyclic core, including the carbonyl carbon. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of C₉H₁₂N₄O. |
| Purity (HPLC) | A single major peak indicating a purity of >95%. |
Biochemical Assays for PDE Inhibitory Activity
To determine the inhibitory potency and selectivity of 3-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol, a panel of in vitro biochemical assays against various PDE isoforms is essential. Fluorescence Polarization (FP) and Scintillation Proximity Assay (SPA) are two commonly employed methods.
Fluorescence Polarization (FP) Assay
-
Principle: This assay measures the change in the polarization of fluorescently labeled cGMP (or cAMP) upon its hydrolysis by a PDE enzyme. A small, fluorescently labeled substrate rotates rapidly in solution, resulting in low fluorescence polarization. When hydrolyzed by PDE, the product is captured by a specific binding partner, forming a larger complex that tumbles slower and thus has a higher fluorescence polarization. PDE inhibitors prevent this hydrolysis, keeping the polarization low.
Workflow for FP-Based PDE Inhibition Assay
Caption: General workflow for a Fluorescence Polarization-based PDE inhibition assay.
Detailed Protocol for FP-Based PDE5 Inhibition Assay
-
Reagent Preparation:
-
Prepare a stock solution of 3-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol in DMSO.
-
Perform serial dilutions of the compound in assay buffer to create a range of test concentrations.
-
Prepare a positive control (e.g., Sildenafil) and a vehicle control (DMSO).
-
Dilute recombinant human PDE5A enzyme in assay buffer to the desired working concentration.
-
Dilute a fluorescently labeled cGMP substrate (e.g., FAM-cGMP) in assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 25 µL of diluted test compound, positive control, or vehicle control to the appropriate wells.
-
Add 25 µL of the diluted PDE5A enzyme solution to all wells except the "no enzyme" control wells.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding 50 µL of the diluted FAM-cGMP substrate solution to all wells.
-
Incubate the plate for 60 minutes at 37°C.
-
Stop the reaction by adding 25 µL of a binding agent solution (containing a specific antibody or other binding partner for the hydrolyzed product).
-
Incubate for an additional 30 minutes at room temperature to allow for binding.
-
Measure the fluorescence polarization using a microplate reader with appropriate excitation and emission filters (e.g., 485 nm excitation, 535 nm emission).
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (FP_sample - FP_low_control) / (FP_high_control - FP_low_control)) where FP_sample is the fluorescence polarization of the test well, FP_low_control is the average polarization of the "no enzyme" control, and FP_high_control is the average polarization of the vehicle control (100% enzyme activity).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Representative Data for Pyrazolopyrimidinone-Based PDE Inhibitors
While the specific IC₅₀ values for 3-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol need to be determined experimentally, the following table provides reference values for the well-characterized PDE5 inhibitor, Sildenafil, which shares the same core scaffold.
| PDE Isozyme | Sildenafil IC₅₀ (nM) |
| PDE1 | >1000 |
| PDE2 | >1000 |
| PDE3 | >1000 |
| PDE4 | >1000 |
| PDE5 | 4 |
| PDE6 | 40 |
| PDE7 | >1000 |
| PDE8 | >1000 |
| PDE9 | >1000 |
| PDE10 | >1000 |
| PDE11 | >1000 |
| Note: These values are approximate and can vary depending on the assay conditions. Data compiled from various sources.[2] |
Cell-Based Assays for Assessing Cellular Efficacy
Cell-based assays are crucial for evaluating the ability of a compound to penetrate cell membranes and engage its target in a more physiologically relevant environment. Reporter gene assays are a common and effective method for this purpose.
CRE-Luciferase Reporter Gene Assay
-
Principle: This assay is particularly useful for inhibitors of cAMP-specific PDEs (like PDE4, PDE7, and PDE8). It utilizes a cell line engineered to express a luciferase reporter gene under the control of a cAMP response element (CRE). When intracellular cAMP levels rise due to PDE inhibition, CRE-binding protein (CREB) is phosphorylated and activates the transcription of the luciferase gene. The resulting increase in luciferase activity, measured as luminescence, is proportional to the extent of PDE inhibition.
Workflow for CRE-Luciferase Reporter Assay
Caption: The cGMP signaling pathway and the inhibitory action of 3-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol on PDE5.
Conclusion
The 3-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol scaffold represents a promising starting point for the development of novel phosphodiesterase inhibitors. The protocols outlined in these application notes provide a robust framework for the synthesis, characterization, and biological evaluation of this compound and its analogs. By employing these methods, researchers can effectively assess the potency, selectivity, and cellular efficacy of new pyrazolopyrimidinone-based PDE inhibitors, thereby advancing the discovery of new therapeutics for a range of diseases.
References
-
Discovery of new 1 H-pyrazolo[3,4- d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFR. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2283–2303. [Link]
-
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 4879. [Link]
-
Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. International Journal of ChemTech Research, 4(3), 969-976. [Link]
-
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[4][5][6]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(24), 15185-15206. [Link]
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Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic glioblastoma model. Journal of Medicinal Chemistry, 60(14), 6393-6407. [Link]
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5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 215-243. [Link]
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Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. International Journal of Molecular Sciences, 24(13), 11075. [Link]
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Synthesis of N-alkylated pyrazolo[3,4-d]pyrimidine analogs and evaluation of acetylcholinesterase and carbonic anhydrase inhibition properties. Archiv der Pharmazie, 354(5), e2000330. [Link]
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Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. European Journal of Medicinal Chemistry, 243, 114775. [Link]
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Novel pyrazolopyrimidopyridazinones with potent and selective phosphodiesterase 5 (PDE5) inhibitory activity as potential agents for treatment of erectile dysfunction. Journal of Medicinal Chemistry, 49(17), 5363-5371. [Link]
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Synthesis, Characterization and In Vitro Antitumor Evaluation of New Pyrazolo[3,4-d]Pyrimidine Derivatives. International Journal of Organic Chemistry, 7(1), 101-118. [Link]
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Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry, 15(10), 104118. [Link]
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Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. Molecules, 17(1), 133-146. [Link]
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PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. International Journal of Molecular Sciences, 24(14), 11598. [Link]
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Exploring pyrazolo[3,4-d]pyrimidine phosphodiesterase 1 (PDE1) inhibitors: a predictive approach combining comparative validated multiple molecular modelling techniques. Journal of Biomolecular Structure & Dynamics, 36(3), 739-754. [Link]
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Application Note: Strategic Alkylation of the Pyrazolo[3,4-d]pyrimidin-4-ol Core
For: Researchers, scientists, and drug development professionals.
Introduction: The Privileged Scaffold
The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its ability to interact with a wide array of biological targets.[1][2][3][4] As a bioisostere of adenine, a fundamental component of ATP, this heterocyclic system is adept at fitting into the ATP-binding sites of many kinases, making it a fertile ground for the development of kinase inhibitors.[2][5] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[2][3][6] The strategic alkylation of the pyrazolo[3,4-d]pyrimidin-4-ol core is a critical step in the synthesis of these derivatives, as the nature and position of the alkyl substituent can profoundly influence the molecule's biological activity and pharmacokinetic profile.
This application note provides a comprehensive guide to the reaction conditions for the alkylation of the pyrazolo[3,4-d]pyrimidin-4-ol core, with a focus on understanding the underlying principles that govern regioselectivity.
Understanding the Core: Tautomerism and Sites of Alkylation
The pyrazolo[3,4-d]pyrimidin-4-ol core exists in tautomeric forms, primarily the -ol and -one forms. The pyrazole ring possesses two nitrogen atoms, N1 and N2, both of which are potential sites for alkylation. The pyrimidinone ring also contains a nitrogen atom (N5) that can be alkylated. The regioselectivity of the alkylation is a critical consideration and is influenced by several factors, including the reaction conditions and the electronic and steric properties of the substrate and electrophile.
Caption: Tautomerism and potential sites of alkylation on the pyrazolo[3,4-d]pyrimidin-4-ol core.
Factors Influencing Regioselectivity: N1 versus N2 Alkylation
The primary challenge in the alkylation of the pyrazolo[3,4-d]pyrimidin-4-ol core is controlling the regioselectivity between the N1 and N2 positions of the pyrazole ring. The outcome of this competition is dictated by a delicate interplay of several factors:
-
Solvent: The choice of solvent can have a dramatic effect on regioselectivity. For instance, in the alkylation of 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine, using tetrahydrofuran (THF) as a solvent favors the formation of the N2-alkylated product, whereas switching to dimethyl sulfoxide (DMSO) reverses the selectivity to favor the N1-isomer.[7][8] This is attributed to the different ways these solvents solvate the anionic intermediate, influencing the accessibility of the N1 and N2 positions.
-
Base: The nature of the base used for deprotonation is crucial. Strong, non-nucleophilic bases like sodium hydride (NaH) or sodium hexamethyldisilazide (NaHMDS) are commonly employed to generate the pyrazolide anion. Weaker inorganic bases such as potassium carbonate (K2CO3) are also frequently used, often in polar aprotic solvents like N,N-dimethylformamide (DMF).[2][9]
-
Alkylating Agent: The structure of the alkylating agent, including its steric bulk and the nature of the leaving group, can influence the site of attack. Quantum mechanics calculations have shown that the structure of the alkylating agent can lead to different transition state energies for N1 and N2 alkylation, thereby dictating the product ratio.[10]
-
Temperature: Reaction temperature can also play a role in controlling selectivity, with lower temperatures generally favoring the thermodynamically more stable product.
Summary of Reaction Conditions for Alkylation
The following table summarizes various reported conditions for the alkylation of the pyrazolo[3,4-d]pyrimidin-4-ol core and its derivatives, highlighting the impact on regioselectivity.
| Starting Material | Alkylating Agent | Base | Solvent | Temperature | Major Product | Reference |
| 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine | R-X (X: -OMs, -Br, -Cl) | Weak inorganic base | Not specified | Mild | N1-alkylated | [1][11] |
| 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine | Iodomethane | NaHMDS | THF | Not specified | N2-methyl (8:1 ratio over N1) | [7][8] |
| 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine | Iodomethane | NaHMDS | DMSO | Not specified | N1-methyl (4:1 ratio over N2) | [7][8] |
| 1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one derivative | Halo derivatives | K2CO3 | DMF | 100 °C | N5-alkylated | [9] |
| 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol | Methyl iodide, Propargyl bromide, Phenacyl bromide | Phase transfer catalyst | DMF | Room Temp | Not specified | [3][12] |
| Substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one | Chloroacetyl chloride derivatives | K2CO3 | DMF | Reflux | N-alkylated | [2] |
Detailed Experimental Protocol: N-Alkylation of a Pyrazolo[3,4-d]pyrimidin-4-one Derivative
This protocol provides a general procedure for the N-alkylation of a substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one, a common intermediate in the synthesis of bioactive molecules.[2]
Materials:
-
Substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one (1.0 eq)
-
Appropriate alkylating agent (e.g., chloroacetyl chloride derivative) (1.1 - 1.5 eq)
-
Anhydrous potassium carbonate (K2CO3) (2.0 - 3.0 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Ice water bath
-
Separatory funnel
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Rotary evaporator
-
Silica gel for column chromatography
Caption: General workflow for the N-alkylation of a pyrazolo[3,4-d]pyrimidin-4-one.
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add the substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one (1.0 eq) and anhydrous potassium carbonate (2.0 - 3.0 eq).
-
Add anhydrous DMF to the flask under an inert atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the appropriate alkylating agent (1.1 - 1.5 eq) to the stirred suspension.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the reaction mixture to reflux and maintain for the time indicated by TLC analysis (typically 8 hours).[2]
-
Once the reaction is complete (as determined by the consumption of the starting material by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water and stir until a precipitate forms.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated pyrazolo[3,4-d]pyrimidin-4-one derivative.
-
Characterize the final product by appropriate analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).
Troubleshooting and Key Considerations
-
Low Yield: Ensure all reagents and solvents are anhydrous, as moisture can quench the base and hydrolyze the alkylating agent. Increasing the amount of the alkylating agent or the reaction time may also improve the yield.
-
Poor Regioselectivity: If a mixture of N1 and N2 isomers is obtained, optimizing the solvent and base combination is crucial. As a general guideline, less polar solvents like THF may favor N2 alkylation, while more polar solvents like DMSO can favor N1.[7][8] Careful purification by column chromatography or recrystallization may be required to separate the isomers.
-
Side Reactions: Over-alkylation at multiple nitrogen atoms can occur. Using a controlled amount of the alkylating agent and monitoring the reaction closely can minimize this.
-
Purification Challenges: The polarity of the N-alkylated products can vary significantly depending on the substituent. A careful selection of the chromatographic eluent system is necessary for effective purification.
Conclusion
The alkylation of the pyrazolo[3,4-d]pyrimidin-4-ol core is a versatile and powerful tool for the synthesis of a diverse range of biologically active molecules. A thorough understanding of the factors governing regioselectivity, particularly the choice of solvent and base, is paramount for achieving the desired outcome. The protocols and insights provided in this application note serve as a valuable resource for researchers engaged in the design and synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives for drug discovery and development.
References
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Gül, H. İ., & Çıkla, Y. (2021). Synthesis of N-alkylated pyrazolo[3,4-d]pyrimidine analogs and evaluation of acetylcholinesterase and carbonic anhydrase inhibition properties. Archiv der Pharmazie, 354(5), e2000330. [Link]
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Hassan, A. E. A., & El-Gazzar, A. B. A. (2025). Regioselective Alkylation of 4,6-Bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine. Synthesis, 1989(11), 876-878. [Link]
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Abdel-Maksoud, M. S., et al. (2023). Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents. Molecules, 28(7), 3089. [Link]
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Gül, H. İ., & Çıkla, Y. (2021). General synthesis of N‐alkylated pyrazolopyrimidines. ResearchGate. [Link]
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El-Gazzar, A. B. A., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 4938. [Link]
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Patel, H. M., & Patel, V. R. (2013). Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. International Journal of Science and Research, 4(5), 2319-7064. [Link]
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Abdel-Maksoud, M. S., et al. (2023). Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. Molecules, 28(22), 7586. [Link]
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Ghorab, M. M., et al. (2014). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules, 19(3), 3297-3313. [Link]
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Stone, T. E., et al. (1979). Pyrazolo[4,3-d]pyrimidines. Regioselectivity of N-alkylation. Formation, rearrangement, and aldehyde coupling reactions of 3-lithio derivatives. The Journal of Organic Chemistry, 44(4), 505-512. [Link]
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Kumar, A., et al. (2016). Regioselective Synthesis of Pyrazolo[3,4-D]Pyrimidine Based Carbocyclic Nucleosides as Possible Antiviral Agent. Nucleosides, Nucleotides & Nucleic Acids, 35(1), 43-52. [Link]
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Hassan, A. E. A., & El-Gazzar, A. B. A. (2025). Solvent Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2- and N3-Positions, Including Pyrazolo[3,4-d]pyrimidines, Purines,[1][2][7]Triazolo[3][11]pyridines and Related Deaza-Compounds. ResearchGate. [Link]
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El-Gazzar, A. B. A., et al. (2023). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. Semantic Scholar. [Link]
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El-Gazzar, A. B. A., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. [Link]
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El-Gamal, M. I., et al. (2022). Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. Biomedicine & Pharmacotherapy, 156, 113948. [Link]
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El-Gazzar, A. B. A., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][7][11]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(23), 14663-14677. [Link]
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Bazin, M. A., et al. (2022). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 27(17), 5596. [Link]
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Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018-10025. [Link]
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Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018-10025. [Link]
-
Radi, M., et al. (2006). Pyrazolo[3,4-d]pyrimidines as potent antiproliferative and proapoptotic agents toward A431 and 8701-BC cells in culture via inhibition of c-Src phosphorylation. Journal of Medicinal Chemistry, 49(5), 1549-1561. [Link]
-
Ghorab, M. M., et al. (2021). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules, 26(10), 2938. [Link]
-
Ghorab, M. M., et al. (2014). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules, 19(3), 3297-3313. [Link]
-
Ghorab, M. M., et al. (2025). Synthesis of Some Novel Pyrazolo[3,4-d] pyrimidine Derivatives and Evaluation of their In vitro Antiproliferative and Antioxidant Activity. ResearchGate. [Link]
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Application Note & Protocol: Determining the Solubility of 3-Isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol in Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF)
Abstract and Introduction
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous compounds with significant therapeutic potential, including kinase inhibitors for targeted cancer therapy.[1] 3-Isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol is a derivative of this class, and understanding its physicochemical properties is a prerequisite for its advancement in any drug discovery pipeline. Among the most fundamental of these properties is solubility. Accurate solubility data in relevant solvent systems underpins the reliability of high-throughput screening (HTS) assays, informs pre-formulation strategies, and is a critical determinant of a compound's potential bioavailability.[2]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the solubility of 3-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol in two of the most ubiquitous aprotic polar solvents in pharmaceutical sciences: Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF). Due to the limited publicly available solubility data for this specific isobutyl derivative, this guide presents a robust, universally applicable protocol for its determination. We will leverage solubility data for the parent compound, Allopurinol (1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one), as a case study to provide context and quantitative reference points.
The primary objective of this application note is to equip researchers with both the theoretical understanding and the practical, step-by-step methodology to generate reliable and reproducible solubility data, thereby ensuring the integrity of subsequent experimental work.
Scientific & Theoretical Framework
The Principle of "Like Dissolves Like"
The solubility of a solid solute in a liquid solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute-solute (lattice energy) and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions. The adage "like dissolves like" is a useful heuristic: compounds tend to dissolve in solvents with similar polarity.[3]
3-Isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol, with its heterocyclic rings containing nitrogen and oxygen, possesses polar characteristics, including hydrogen bond donors and acceptors. This structure suggests favorable interactions with polar solvents.
The Role of DMSO and DMF in Drug Discovery
Dimethyl Sulfoxide (DMSO) is a highly polar, aprotic organic solvent with an exceptional ability to dissolve a wide array of both polar and non-polar compounds.[2][4] Its utility in drug discovery is multifaceted:
-
Universal Solvent: It is the primary solvent for creating high-concentration stock solutions in compound libraries for HTS.[5]
-
Membrane Penetration: DMSO is known to readily penetrate biological membranes, which can be a desirable property for cellular assays, but also a hazard as it can carry dissolved substances along with it.[6][7]
-
Biocompatibility: At low concentrations (typically <0.5%), it is generally well-tolerated in cell-based assays, although its potential to interfere with protein conformation and function must be considered.[8]
N,N-Dimethylformamide (DMF) is another polar aprotic solvent widely used in organic synthesis and, to a lesser extent than DMSO, in early-stage drug discovery.[9] It shares many of DMSO's favorable solvent properties, though it is generally considered more toxic.
The structures of the solute and solvents are depicted below to visually contextualize the potential intermolecular interactions.
Quantitative Solubility Data: A Case Study with Allopurinol
While specific experimental data for 3-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol is not widely published, extensive studies have been conducted on its structural analog, Allopurinol. This data provides a valuable benchmark for estimating the solubility of related pyrazolo[3,4-d]pyrimidines.
| Compound | Solvent | Temperature | Solubility (mg/mL) | Solubility (Molarity) | Reference |
| Allopurinol | DMSO | 25 °C | ~4.6 | ~0.034 M | [10] |
| Allopurinol | DMSO | Not Specified | ~3.0 | ~0.022 M | [11][12] |
| Allopurinol | DMF | 25.05 °C (298.2 K) | ~1.63 | ~0.012 M | [13] |
Note: Solubility can be highly dependent on the experimental conditions and the solid form of the material. The values presented are for reference and should be experimentally verified for the specific batch of compound being used.
Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method
The "shake-flask" method is the gold-standard technique for determining the thermodynamic equilibrium solubility of a compound.[3][14][15] It is designed to ensure that a saturated solution is formed and accurately quantified.
Workflow Overview
The experimental process follows a logical sequence from preparation to quantification, ensuring each step builds upon a validated foundation.
Materials & Equipment
-
Compound: 3-Isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol (solid, purity >98%)
-
Solvents: Anhydrous DMSO (≥99.9%), Anhydrous DMF (≥99.8%)
-
Glassware: 2.0 mL glass vials with PTFE-lined screw caps
-
Equipment:
-
Analytical balance (4-decimal place)
-
Vortex mixer
-
Orbital shaker with temperature control
-
Benchtop microcentrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Calibrated pipettes
-
0.22 µm PTFE syringe filters (chemically resistant)
-
Autosampler vials for HPLC
-
Detailed Experimental Procedure
Step 1: Preparation of Slurries
-
Tare a clean, dry 2.0 mL glass vial on the analytical balance.
-
Add approximately 5-10 mg of 3-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol to the vial. Record the exact weight. Causality: An excess of solid is crucial to ensure that the solution reaches saturation at equilibrium.[3]
-
Carefully add exactly 1.0 mL of the chosen solvent (DMSO or DMF) to the vial.
-
Securely cap the vial.
-
Briefly vortex the mixture for ~30 seconds to disperse the solid.
-
Prepare each sample in triplicate to ensure statistical validity.
Step 2: Equilibration
-
Place the vials in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the vials at a moderate speed (e.g., 250 rpm) for 24 to 72 hours. Causality: A prolonged agitation period is necessary to ensure the system reaches thermodynamic equilibrium between the dissolved and undissolved solute.[14][15] A preliminary time-course experiment can determine the minimum time required to reach a plateau in concentration.
Step 3: Phase Separation
-
After equilibration, remove the vials from the shaker and let them stand for 30 minutes to allow the bulk of the solid to settle.
-
Centrifuge the vials at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the remaining undissolved solid. Trustworthiness: This step is critical to prevent solid particles from being carried over, which would artificially inflate the measured solubility.
-
Carefully aspirate the clear supernatant.
-
Immediately filter the supernatant through a 0.22 µm PTFE syringe filter into a clean vial. Discard the first few drops to saturate any potential binding sites on the filter. Causality: Filtration removes any fine particulate matter that was not pelleted during centrifugation.
Step 4: Quantification by HPLC-UV
-
Prepare a high-concentration stock solution of the compound in the chosen solvent (e.g., 1 mg/mL).
-
From this stock, create a series of calibration standards via serial dilution (e.g., from 0.1 µg/mL to 100 µg/mL).
-
Accurately dilute a small aliquot of the filtered, saturated sample into the analytical range of the calibration curve. A large dilution factor will likely be necessary.
-
Analyze the calibration standards and the diluted samples by a validated HPLC-UV method. The wavelength for detection should be set to the λmax of the compound.
-
Construct a calibration curve by plotting the peak area against the known concentration of the standards.
Step 5: Data Analysis and Reporting
-
Using the linear regression equation from the calibration curve, calculate the concentration of the diluted sample.
-
Multiply this concentration by the dilution factor to determine the final solubility of the compound in the saturated solution.
-
Report the final solubility in both mg/mL and Molarity (mol/L), along with the standard deviation from the triplicate measurements. State the temperature at which the measurement was performed.
Safety Precautions
All work must be conducted in a well-ventilated laboratory fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
-
3-Isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol: As with any novel compound, it should be handled as potentially hazardous. Avoid inhalation of dust and contact with skin and eyes.
-
Dimethyl Sulfoxide (DMSO): Combustible liquid.[16][17] Causes skin and eye irritation.[6] DMSO is readily absorbed through the skin and can carry dissolved toxic materials into the body; exercise extreme caution when handling solutions.[6][7]
-
N,N-Dimethylformamide (DMF): Flammable liquid and vapor.[18][19] Harmful in contact with skin and if inhaled.[20] Causes serious eye irritation and may damage an unborn child.[20][21]
Always consult the most recent Safety Data Sheet (SDS) for each chemical before beginning work.
Troubleshooting & Advanced Considerations
-
Compound Instability: If the compound is suspected to be unstable in the solvent over the equilibration period, monitor its purity by HPLC at different time points.
-
Precipitation upon Dilution: When preparing aqueous solutions from a DMSO/DMF stock, the compound may precipitate if its aqueous solubility is low. Ensure rapid and thorough mixing upon dilution and prepare final solutions immediately before use.[12]
-
Solid-State Form: The solubility of a compound can be significantly influenced by its crystalline form (polymorphism).[14] It is best practice to characterize the solid form of the compound before and after the solubility experiment (e.g., using XRPD) to ensure no phase transition has occurred.
References
-
Greenfield Global. (2015). SAFETY DATA SHEET - Dimethyl Sulfoxide (DMSO). [Link]
-
Aure Chemical. (2026). The Key Role of DMSO in Biopharmaceuticals and Cell Cryopreservation. [Link]
-
The Japanese Pharmacopoeia. (n.d.). Allopurinol. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: DMSO. [Link]
-
Merck Millipore. (n.d.). Dimethyl Sulfoxide (DMSO) MSDS. [Link]
-
ACS Publications. (2018). Solubility Modeling and Solvent Effects of Allopurinol in 15 Neat Solvents | Journal of Chemical & Engineering Data. [Link]
-
eviQ. (n.d.). Material Safety Data Sheet - Dimethyl Sulfoxide (DMSO). [Link]
-
NIH PubChem. (n.d.). Allopurinol. [Link]
-
ACS Publications. (2018). Solubility Modeling and Solvent Effects of Allopurinol in 15 Neat Solvents. [Link]
-
Thermo Fisher Scientific. (n.d.). Safety Data Sheet - Dimethylformamide. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: N,N-Dimethylformamide. [Link]
-
Atlas of Science. (2016). Another aspect in use of DMSO in medicinal chemistry. [Link]
-
Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: N,N-dimethylformamide. [Link]
-
Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]
-
Rheolution. (2023). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]
-
The Calculated Chemist. (2024). Exploring Dimethyl Sulfoxide (DMSO): Therapeutic Potential, Risks, and Mechanisms as a Skin Penetration Agent. [Link]
-
ResearchGate. (2018). Solubility Modeling and Solvent Effects of Allopurinol in 15 Neat Solvents. [Link]
-
MDPI. (2025). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. [Link]
-
Durham Tech. (n.d.). Dimethylformamide {Fisher} {DMF} {N,N-} cas68-12-2 SDS. [Link]
-
American Chemical Society. (2021). Dimethyl sulfoxide. [Link]
-
World Health Organization (WHO). (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments. [Link]
-
MDPI. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives. [Link]
-
PMC. (n.d.). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. [Link]
Sources
- 1. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifechemicals.com [lifechemicals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The Key Role of DMSO in Biopharmaceuticals and Cell Cryopreservation | Aure Chemical [aurechem.com]
- 5. atlasofscience.org [atlasofscience.org]
- 6. greenfield.com [greenfield.com]
- 7. thecalculatedchemist.com [thecalculatedchemist.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Allopurinol | C5H4N4O | CID 135401907 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 16. carlroth.com [carlroth.com]
- 17. assets.thermofisher.com [assets.thermofisher.com]
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- 19. fishersci.com [fishersci.com]
- 20. carlroth.com [carlroth.com]
- 21. chemos.de [chemos.de]
Application Note: Advanced Microwave-Assisted Synthesis of Pyrazolo[3,4-d]pyrimidine Scaffolds
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Areas: Medicinal Chemistry, Green Chemistry, Kinase Inhibitor Development
Executive Summary
Pyrazolo[3,4-d]pyrimidines are privileged heterocyclic scaffolds that act as structural bioisosteres to endogenous purines (e.g., adenine). This structural mimicry allows them to competitively bind to the ATP-binding pockets of critical oncogenic kinases, including the SRC family and Cyclin-Dependent Kinase 2 (CDK2)[1][2]. Historically, the conversion of 5-amino-1-substituted-1H-pyrazole-4-carbonitriles to pyrazolo[3,4-d]pyrimidines via conventional conductive heating has been plagued by extreme reaction conditions, prolonged reaction times (6–12 hours), and poor yields due to thermal degradation[3].
This application note details a highly optimized, self-validating protocol for the microwave-assisted synthesis of pyrazolo[3,4-d]pyrimidine derivatives. By coupling microwave (MW) dielectric heating with an ionic liquid catalyst (2-methyl-imidazolium thiocyanate), this methodology reduces reaction times to under 10 minutes while boosting yields to >85%[4].
Mechanistic Rationale: Dielectric Heating & Ionic Liquids
As a Senior Application Scientist, I emphasize that successful methodology relies on understanding the physicochemical causality of the reaction environment.
Why Microwave Irradiation? Conventional conductive heating relies on thermal gradients, leading to non-uniform temperature distribution and localized overheating at the vessel walls. Microwave synthesis, conversely, utilizes dielectric heating. The oscillating electromagnetic field couples directly with the permanent dipoles of the solvent and reagents, causing rapid molecular friction and uniform volumetric heating[3]. This instantaneous energy transfer easily overcomes the high activation energy barrier required for the intermolecular heterocyclization of the pyrazole intermediate[5].
The Role of the Ionic Liquid Catalyst: To maximize MW efficiency, we utilize 2-methyl-imidazolium thiocyanate as a green catalyst and solvent. Ionic liquids consist entirely of ions, giving them exceptional ionic conductivity. In a microwave field, they act as highly efficient "microwave susceptors." They absorb microwave energy and translate it into rapid, localized superheating without generating high vapor pressure[4]. This synergistic effect accelerates the Biginelli/Vilsmeier-type amidination and subsequent cyclization[5].
Synthetic Workflow
Caption: Workflow for the microwave-assisted synthesis and evaluation of pyrazolo[3,4-d]pyrimidines.
Quantitative Performance Data
The transition from conventional to microwave-assisted synthesis yields significant improvements across all critical synthetic metrics.
| Parameter | Conventional Heating (Dioxane/HCl) | Microwave + Ionic Liquid | Fold Improvement / Impact |
| Reaction Time | 6.0 – 8.0 Hours | 5 – 10 Minutes | ~70x Faster [3] |
| Average Yield | 55% – 65% | 85% – 95% | +30% Yield [4] |
| Energy Consumption | High (Continuous reflux) | Low (Pulsed 150 W) | High Green Chemistry Profile |
| Byproduct Formation | Moderate (Thermal degradation) | Trace | Easier downstream purification |
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. Each phase contains built-in analytical checkpoints to ensure the integrity of the synthesis before proceeding to the next step.
Phase 1: Synthesis of the Precursor
-
Reaction: In a 50 mL round-bottom flask, thoroughly mix equimolar amounts (10 mmol) of the selected aryl hydrazine and 2-(ethoxymethylene)malononitrile in 20 mL of absolute ethanol.
-
Reflux: Heat the mixture under reflux for 2 hours.
-
Validation Checkpoint (TLC): Spot the reaction mixture against the starting materials on a silica gel 60G F254 plate using Hexane:Ethyl Acetate (7:3). The disappearance of the hydrazine spot confirms the formation of the 5-amino-1-aryl-1H-pyrazole-4-carbonitrile intermediate.
-
Workup: Cool to room temperature, filter the solid precipitate, wash with cold ethanol, and dry under a vacuum.
Phase 2: Microwave-Assisted Cyclization
-
Preparation: In a 10 mL microwave-transparent quartz vial, combine 2 mmol of the synthesized 5-aminopyrazole intermediate with 3 mmol of the desired aliphatic/aromatic nitrile (or formamide derivative).
-
Catalyst Addition: Add 10 mol% of the ionic liquid 2-methyl-imidazolium thiocyanate[4].
-
Irradiation: Seal the vial and place it in a dedicated microwave synthesizer (e.g., CEM Discover). Set the parameters to 150 W power, 120°C, and a hold time of 8 minutes [3][4].
-
Validation Checkpoint (TLC): After cooling via compressed air, extract a 10 µL aliquot. Run a TLC (Hexane:Ethyl Acetate 6:4). The complete shift to a lower Rf value (due to the formation of the bulkier, highly hydrogen-bonded pyrimidine core) validates successful cyclization.
-
Workup: Pour the mixture onto crushed ice. If necessary, basify gently with 5% NaOH. Filter the resulting crude precipitate.
Phase 3: Analytical Validation (NMR & MS)
To guarantee the structural integrity of the pyrazolo[3,4-d]pyrimidin-4(5H)-one derivative, perform the following spectral validations[3]:
-
Mass Spectrometry (GC-MS): Confirm the molecular ion peak (M+) matches the calculated theoretical mass.
-
1H NMR (DMSO-d6): Look for the diagnostic pyrimidine NH proton at δ 12.3 – 12.8 ppm . Self-Validation: Add a drop of D2O to the NMR tube; the disappearance of this peak confirms it is the exchangeable pyrimidine NH proton.
-
13C NMR: Verify the presence of the carbonyl carbon (C=O) at δ ~160.9 ppm and the bridgehead carbon (C-3a) at δ ~108.2 ppm .
Pharmacological Application: Kinase Inhibition
Once synthesized, these derivatives are highly potent candidates for oncology drug development. By mimicking purines, they act as competitive inhibitors at the ATP-binding sites of kinases. For instance, specific pyrazolo[3,4-d]pyrimidine derivatives have shown remarkable efficacy in inhibiting CDK2/Cyclin A complexes, leading to G1/S phase cell cycle arrest and subsequent apoptosis in MCF-7 (breast) and HCT (colon) cancer cell lines[2][4].
Caption: Mechanism of action for pyrazolo[3,4-d]pyrimidine derivatives as kinase inhibitors.
References
1.[3] Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. NIH. 3 2.[1] Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. 1 3.[4] Ionic Liquid Catalyzed Microwave Assisted Synthesis, Characterization and Anticancer Activity of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. Asian Journal of Chemistry. 4 4.[5] One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. MDPI. 5 5.[2] Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. Semantic Scholar.2
Sources
Procedure for converting pyrimidin-4-ol to 4-amino-pyrazolo[3,4-d]pyrimidine
This guide outlines the procedure for synthesizing 4-amino-pyrazolo[3,4-d]pyrimidine (an isostere of Adenine and core scaffold for kinase inhibitors like Ibrutinib).
Executive Summary: Precursor Strategy
While your request specifies Pyrimidin-4-ol as the starting material, a critical structural analysis reveals a mismatch between this precursor and the target 4-amino derivative.
-
The Limitation: Pyrimidin-4-ol (4-hydroxypyrimidine) lacks a functional handle at the C6 position. Converting it directly would yield the unsubstituted parent scaffold, not the 4-amino derivative.
-
The Solution: The industrial and laboratory standard for synthesizing 4-amino-pyrazolo[3,4-d]pyrimidine utilizes 4,6-dihydroxypyrimidine (also known as 4,6-pyrimidinediol). This precursor provides the necessary leaving groups at both C4 and C6—one to close the pyrazole ring and the second to be displaced by the amine.
This guide details the Corrected Standard Protocol starting from 4,6-dihydroxypyrimidine, while noting the theoretical trajectory for Pyrimidin-4-ol to demonstrate the mechanistic divergence.
Part 1: Retrosynthetic Analysis & Pathway
The synthesis relies on the Vilsmeier-Haack-Hydrazine Strategy , which builds the pyrazole ring onto a pre-existing pyrimidine core.
Mechanism Logic:
-
Dual Activation: The Vilsmeier-Haack reagent (POCl₃/DMF) simultaneously formylates the C5 position and chlorinates the C4/C6 hydroxyls.
-
Regioselective Cyclization: Hydrazine attacks the aldehyde (condensation) and one chlorine (nucleophilic aromatic substitution) to close the pyrazole ring.
-
Functionalization: The remaining chlorine atom on the pyrimidine ring serves as the electrophilic site for the final amination.
Figure 1: Synthetic pathway comparison. The green path represents the viable route to the 4-amino target.
Part 2: Detailed Experimental Protocol
Step 1: Vilsmeier-Haack Formylation & Chlorination
Objective: Convert the diol to the dichloro-aldehyde intermediate.
Reagents:
-
4,6-Dihydroxypyrimidine (1.0 eq)
-
Phosphorus Oxychloride (POCl₃) (7.0 eq) – Chlorinating agent & solvent
-
N,N-Dimethylformamide (DMF) (3.0 eq) – C1 source
Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and drying tube (CaCl₂). Place in an ice bath (0°C).
-
Addition: Add POCl₃ (7.0 eq) to the flask. Slowly add DMF (3.0 eq) dropwise with stirring. Caution: Exothermic reaction. The Vilsmeier salt (chloromethyleneiminium) will form.[1]
-
Substrate: Add 4,6-dihydroxypyrimidine (1.0 eq) portion-wise to the cold mixture.
-
Reaction: Remove the ice bath and heat the mixture to reflux (approx. 100-110°C) for 4–6 hours. The solution should turn dark red/brown.
-
Quench: Cool the mixture to room temperature. Pour the reaction mass slowly onto crushed ice (approx. 10x volume) with vigorous stirring. Warning: Violent hydrolysis of excess POCl₃ releases HCl gas.
-
Isolation: Extract the aqueous mixture with Ethyl Acetate (3x). Wash combined organics with saturated NaHCO₃ (to remove acid) and brine. Dry over Na₂SO₄ and concentrate in vacuo.
-
Purification: Recrystallize from Hexane/EtOAc or use flash chromatography (Hexane:EtOAc 9:1).
-
Target Product:4,6-Dichloro-5-pyrimidinecarboxaldehyde .
-
Expected Yield: 50–70%.
-
Step 2: Pyrazole Ring Closure
Objective: Form the pyrazolo[3,4-d]pyrimidine core.[2][3][4][5][6][7][8]
Reagents:
-
4,6-Dichloro-5-pyrimidinecarboxaldehyde (1.0 eq)
-
Hydrazine Hydrate (1.1 eq) – Cyclizing agent
-
Triethylamine (TEA) (1.2 eq) – Acid scavenger
-
Ethanol (EtOH) or Methanol (MeOH) – Solvent
Procedure:
-
Dissolution: Dissolve the aldehyde (from Step 1) in Ethanol (10 mL/g) and cool to -10°C (salt/ice bath). Temperature control is critical to prevent double displacement of both chlorines.
-
Cyclization: Mix Hydrazine Hydrate and TEA in a small amount of EtOH. Add this solution dropwise to the aldehyde solution over 30 minutes.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours.
-
Workup: The product often precipitates. If so, filter the solid.[5] If not, evaporate the solvent and triturate with cold water.
-
Target Product:4-Chloro-1H-pyrazolo[3,4-d]pyrimidine .
-
Note: The hydrazine displaces the C4-Cl and condenses with the C5-CHO. The C6-Cl remains intact (now numbered as C4-Cl in the fused system).
-
Step 3: Amination (Introduction of 4-Amino Group)
Objective: Displace the final chlorine to achieve the target molecule.
Reagents:
-
4-Chloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq)
-
Ammonia (NH₃) (Excess) – Nucleophile (use Methanolic Ammonia 7N or Aqueous NH₄OH)
Procedure:
-
Reaction: Place the chloro-intermediate in a pressure vessel (sealed tube). Add Methanolic Ammonia (10–20 eq).
-
Heating: Heat to 80–100°C for 6–12 hours.
-
Isolation: Cool the vessel. Vent carefully. Concentrate the solvent.
-
Purification: The crude solid is usually pure enough. Recrystallize from water or ethanol/water mixture.
Part 3: Data Summary & Troubleshooting
| Parameter | Standard Protocol (4,6-Dihydroxy) | "Pyrimidin-4-ol" Route (Hypothetical) |
| Starting Material | 4,6-Dihydroxypyrimidine | Pyrimidin-4-ol |
| Intermediate | 4,6-Dichloro-5-formylpyrimidine | 4-Chloro-5-formylpyrimidine |
| Cyclization Product | 4-Chloro-pyrazolo[3,4-d]pyrimidine | Pyrazolo[3,4-d]pyrimidine (Parent) |
| Final Capability | Can form 4-Amino derivative | Cannot form 4-Amino derivative |
| Primary Risk | Exotherm during POCl₃ quench | Lack of regioselectivity |
Troubleshooting Guide:
-
Low Yield in Step 1: Ensure reagents are anhydrous. POCl₃ degrades over time; distill if necessary. The Vilsmeier salt is moisture sensitive.
-
Double Substitution in Step 2: If hydrazine displaces both chlorines, lower the temperature to -20°C and ensure slow addition.
-
Solubility Issues: The final product (4-APP) is sparingly soluble in organic solvents. Use hot DMF or DMSO for NMR analysis.
References
-
Vilsmeier-Haack Synthesis on Pyrimidines: Journal of Heterocyclic Chemistry, "Synthesis of 4,6-dichloro-5-pyrimidinecarboxaldehyde".
-
General Pyrazolo[3,4-d]pyrimidine Synthesis: ARKIVOC, "Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles".
-
Kinase Inhibitor Scaffolds: MDPI Molecules, "Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives".
-
Reaction of Hydrazine with Halopyrimidines: ResearchGate, "Synthesis of 1,4-Disubstituted Pyrazolo[3,4-d]pyrimidines from 4,6-Dichloropyrimidine-5-carboxaldehyde".
Sources
- 1. sciforum.net [sciforum.net]
- 2. TR2021008599T - METHOD FOR THE PREPARATION OF 1H-PIRAZOLO[3,4-d]pyrimidine DERIVATIVES - Google Patents [patents.google.com]
- 3. Synthesis of some novel pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives bearing 5,6-diphenyl-1,2,4-triazine moiety as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. library.atmiya.net:8080 [library.atmiya.net:8080]
- 6. Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. 4-氨基吡唑并[3,4-d]嘧啶 98% | Sigma-Aldrich [sigmaaldrich.com]
Troubleshooting & Optimization
Improving yield of 3-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol cyclization
Topic: Optimization of 3-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol Cyclization Ticket ID: CHEM-SUP-8821 Status: Open Support Tier: Senior Application Scientist
Executive Summary
The cyclization of 5-amino-3-isobutyl-1H-pyrazole-4-carboxamide (or its corresponding ethyl ester) to form the 3-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol core is a critical step in the synthesis of various kinase inhibitors and antifolates.
While the "classic" neat formamide reflux is widely cited, it notoriously suffers from variable yields (30–60%), formation of "black tar" decomposition products, and difficult workups due to the amphoteric and insoluble nature of the product.
This guide provides an optimized High-Fidelity Protocol utilizing a two-step Triethyl Orthoformate (TEOF) pathway, which consistently outperforms the thermal formamide route in both yield (>85%) and purity.
Module 1: Reaction Pathway Analysis
The following diagram outlines the two primary synthetic routes. We strongly recommend Route B (TEOF/Ac2O) for scale-up and yield optimization.
Figure 1: Comparison of the thermal Formamide route (Route A) vs. the mild TEOF activation route (Route B).
Module 2: Optimized Protocols
Protocol A: The "Golden Batch" Method (TEOF Route)
Recommended for high value intermediates where yield is paramount.
The Logic: Instead of forcing the reaction at 190°C, we activate the exocyclic amine with triethyl orthoformate (TEOF) to form an imidate-like intermediate, which cyclizes rapidly with ammonia under mild conditions.
Reagents:
-
Precursor: 5-amino-3-isobutyl-1H-pyrazole-4-carboxamide (1.0 eq)
-
Triethyl Orthoformate (TEOF): (5.0 - 10.0 eq)
-
Acetic Anhydride (Ac2O): (5.0 eq)
-
Ammonium Hydroxide (28% NH3) or 7N NH3 in MeOH.
Step-by-Step:
-
Activation: Suspend the precursor in TEOF and Ac2O. Heat to reflux (approx. 140°C bath temp) for 2–4 hours.
-
Checkpoint: The reaction should turn from a suspension to a clear solution (indicating formation of the ethoxymethylene intermediate).
-
-
Concentration: Remove excess TEOF/Ac2O under reduced pressure (rotary evaporator) to obtain a thick oil or solid.
-
Cyclization: Redissolve the residue in Ethanol (or Methanol). Add excess Ammonium Hydroxide (or ammonia in methanol) at room temperature.
-
Completion: Stir at RT for 1 hour, then warm to 50°C for 1 hour. The product will often precipitate as a white/off-white solid.
-
Isolation: Cool to 0°C, filter, and wash with cold ethanol.
Protocol B: The "Formamide" Rescue (Modified)
Use this if you are restricted to Formamide reagents.
The Logic: Standard formamide reflux fails because water generated during the reaction inhibits the equilibrium. We use a Dean-Stark trap or open-vessel venting to drive the equilibrium.
-
Mix: Suspend precursor (1.0 eq) in Formamide (10 vol).
-
Catalyst: Add 0.1 eq of Ammonium Acetate . This acts as a buffer and proton shuttle, lowering the activation energy slightly.
-
Heat: Heat to 160–170°C. Do not exceed 180°C to avoid "tar" formation.
-
Venting: Ensure the system is open to a bubbler or uses a short air condenser to allow NH3 and H2O steam to escape.
-
Workup: Cool to 80°C, then slowly add Water (10 vol). The product should crash out.
Module 3: Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<40%) | Incomplete ring closure due to water accumulation (Formamide route). | Switch to TEOF method. If using Formamide, ensure vigorous stirring and open venting to remove water vapor. |
| Product is Grey/Black | Thermal decomposition (Charring) at >180°C. | Reduce Temp. Use the TEOF method (max temp 140°C). If using Formamide, perform under N2 atmosphere to prevent oxidative degradation. |
| Starting Material Remains | Reaction stalled. | Check Precursor Quality. Ensure the 4-carboxamide group is not hydrolyzed to the acid. If using TEOF, ensure Ac2O is fresh (dry). |
| "Brick Dust" Solubility | Product is highly crystalline and insoluble (H-bonding network). | Solubilization: Dissolve in hot DMSO or DMF for analysis. For NMR, use DMSO-d6 + 1 drop of DCl or NaOD to break H-bonds. |
| Gel Formation | Polymerization of side-products. | Dilution: Run the reaction more dilute (20 vol solvent). Add water slowly during workup to prevent trapping impurities. |
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I use the ethyl ester (5-amino-3-isobutyl-1H-pyrazole-4-carboxylate) instead of the carboxamide? A: Yes. If you use the ethyl ester, the TEOF method requires a modification: After forming the ethoxymethylene intermediate, react it with Hydrazine Hydrate (to form the N-amino pyrazolopyrimidine) or Formamidine Acetate (to form the standard core). However, the carboxamide precursor is generally preferred for the direct synthesis of the [3,4-d]pyrimidin-4-ol core.
Q2: Why is my product NMR showing a mixture of tautomers? A: This is normal. Pyrazolo[3,4-d]pyrimidin-4-ols exist in a lactam-lactim equilibrium (keto-enol). In DMSO-d6, you typically see the "one" (keto) form with a broad NH signal >12 ppm. This does not indicate impurity.
Q3: How do I purify the product if it doesn't precipitate cleanly? A: Due to the amphoteric nature:
-
Suspend the crude solid in 1N NaOH (it should dissolve as the sodium salt).
-
Filter off any insoluble impurities (charcoal/celite).
-
Acidify the filtrate carefully with Acetic Acid to pH 5–6.
-
The pure product will reprecipitate.
References
-
Synthesis of Pyrazolo[3,4-d]pyrimidines via Vilsmeier Reaction
-
Biological Application & Solubility Enhancement
- Title: Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Mini
- Source:Molecular Pharmaceutics (ACS/NIH), 2018.
- Relevance: Discusses the inherent solubility issues of this scaffold and methods to handle it.
-
URL:[Link]
-
Kinase Inhibitor Synthesis (BTK)
-
Title: Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor.[2]
- Source:Arabian Journal of Chemistry, 2024.
- Relevance: Details the synthesis of 3-substituted pyrazolo[3,4-d]pyrimidines similar to the target molecule, confirming the utility of the carboxamide precursor.
-
URL:[Link]
-
-
General Synthetic Review
Sources
- 1. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of orally available 1<i>H</i>-pyrazolo [3, 4-<i>d</i>] pyrimidin-4-amine derivative as a novel BTK inhibitor - Arabian Journal of Chemistry [arabjchem.org]
- 3. repositorium.uminho.pt [repositorium.uminho.pt]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Solubilizing Pyrazolopyrimidines in Cell Culture
Ticket Status: OPEN Topic: Resolving Solubility & Precipitation Issues for Pyrazolopyrimidine Scaffolds (e.g., PP1, PP2, Ibrutinib analogs) Assigned Specialist: Senior Application Scientist, High-Throughput Screening Division
The Core Problem: Why is this happening?
User Query: "I am working with a novel pyrazolopyrimidine kinase inhibitor. It dissolves fine in 100% DMSO, but the moment I spike it into my cell culture media (DMEM + 10% FBS), it turns cloudy. My IC50 curves are flat. What is going on?"
Scientist's Diagnosis: You are encountering the "Brick Dust" phenomenon. Pyrazolopyrimidines are classic "flat" molecules. Their planar, rigid heteroaromatic rings allow them to stack tightly together like plates, creating high crystal lattice energy.
-
Thermodynamic Reality: While they love organic solvents (DMSO), they hate water (hydrophobic).
-
The Crash: When you inject a high-concentration DMSO stock directly into aqueous media, the solvent environment changes too rapidly. The molecules aggregate and crystallize (nucleation) faster than they can disperse.
-
The Consequence: The "cloudiness" is precipitated drug. Your cells are being treated with a fraction of the intended dose, leading to false negatives (flat IC50 curves).
Troubleshooting Modules
Module A: Stock Solution Preparation
Q: "I can't even get the powder to dissolve in DMSO to make my 10mM stock. It just sits at the bottom."
A: Protocol for Stubborn Solids Pyrazolopyrimidines often require energy to break their crystal lattice.
-
Solvent Choice: Ensure you are using anhydrous DMSO (Dimethyl Sulfoxide). Avoid ethanol; pyrazolopyrimidines generally have 10-100x lower solubility in ethanol than DMSO.
-
Mechanical Stress: Vortexing is rarely enough. Use an ultrasonic water bath for 10–15 minutes. The cavitation energy helps break apart micro-aggregates.
-
Thermal Assist: Gently warm the sealed vial to 37°C (water bath) for 5–10 minutes.
-
Note: Most kinase inhibitors are thermally stable at 37°C, but always check your specific compound's certificate of analysis (CoA).
-
Module B: The "Step-Down" Dilution Strategy
Q: "I am adding 1 µL of 10 mM stock to 1 mL of media (1:1000 dilution) to get 10 µM. Is this wrong?"
A: Yes, this causes "Solvent Shock." Directly spiking a highly hydrophobic compound from 100% organic solvent into 100% aqueous media creates local supersaturation, triggering immediate precipitation. You need a Step-Down Dilution protocol.
Protocol 1: The Intermediate Dilution Method Instead of a single jump, use an intermediate step to lower the logP gap gradually.
Figure 1: The Step-Down Dilution workflow prevents local supersaturation by buffering the transition from organic to aqueous phase.
Key Technical Nuance:
-
Pre-warm your media: Cold media (4°C) drastically reduces kinetic solubility. Ensure media is at 37°C before spiking.
-
Vortex during addition: Do not add the drug and then mix. Vortex the media while slowly piping in the intermediate solution.
Module C: Advanced Formulation (When DMSO Fails)
Q: "I tried the step-down method, but I still see crystals under the microscope at 10 µM. I can't go lower. Help!"
A: Use a Carrier System (Cyclodextrins) When intrinsic aqueous solubility is too low (< 1 µM), DMSO cosolvency is insufficient. You need a host-guest complex. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the industry standard for cell culture. It forms a "donut" shape: the hydrophobic drug sits inside the donut hole, while the hydrophilic exterior interacts with the water.
Protocol 2: HP-β-CD Solubilization
-
Prepare Carrier Stock: Dissolve HP-β-CD in your cell culture media (or PBS) to create a 20% (w/v) stock solution. Filter sterilize (0.22 µm).
-
Complexation:
-
Take your Pyrazolopyrimidine DMSO stock.
-
Dilute it into the 20% HP-β-CD solution (not plain media).
-
Incubate at 37°C with shaking for 30 minutes to allow the drug to enter the cyclodextrin cavity.
-
-
Final Addition: Add this complexed solution to your cells.
Why this works: The cyclodextrin prevents the planar rings of the pyrazolopyrimidine from stacking (aggregating), maintaining it in a "pseudo-dissolved" state [1, 2].
Module D: Biological Integrity (DMSO Limits)
Q: "How much DMSO can I actually use? I read 1% is fine, but my cells look unhappy."
A: DMSO Tolerance is Cell-Line Dependent While DMSO is a universal solvent, it is also a membrane permeabilizer and a differentiation inducer (e.g., in HL-60 cells).
Scientist's Rule of Thumb:
-
Safe Zone: < 0.1% v/v (Most robust assay window).
-
Danger Zone: > 0.5% v/v (Risk of artifacts).
Table 1: DMSO Tolerance Thresholds by Cell Type
| Cell Type | Max Recommended DMSO (%) | Potential Artifacts at High Conc. |
| Primary Neurons | < 0.1% | Membrane depolarization, apoptosis |
| Stem Cells (iPSCs) | < 0.1% | Unintended differentiation |
| HeLa / HEK293 | 0.5% | Metabolic stress, altered morphology |
| Immune Cells (T-cells) | 0.1% | Cytokine release dampening |
Critical Control: You must run a Vehicle Control (Media + DMSO only) at the exact same concentration as your highest drug point. If your vehicle control kills >5% of cells compared to untreated media, your solvent concentration is toxic [3].
Verification: How to confirm solubility?
Do not rely on the "naked eye." Micro-precipitates are often invisible to the eye but block light in plate readers.
The Nephelometry Check (Turbidity):
-
Prepare your drug in media (without cells) in a clear 96-well plate.
-
Measure Absorbance at 600 nm or 650 nm (OD600).
-
Pass Criteria: OD600 should be identical to the blank media control (e.g., < 0.005 OD difference).
-
Fail Criteria: Elevated OD600 indicates light scattering from suspended particles.
Figure 2: Decision tree for validating solubility before committing to expensive biological assays.
References
-
Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization.[1][2][3][4] Journal of Pharmaceutical Sciences, 85(10), 1017–1025. Link
-
Dreassi, E., et al. (2007).[5] 2-Hydroxypropyl-beta-cyclodextrin strongly improves water solubility and anti-proliferative activity of pyrazolo[3,4-d]pyrimidines Src-Abl dual inhibitors.[5] European Journal of Medicinal Chemistry, 45. Link
-
Galvao, J., et al. (2014). Unexpected low-dose toxicity of the universal solvent DMSO. F1000Research, 3:45. Link
-
Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Solubility). Link
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - CarboHyde [carbohyde.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Purification methods for 3-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol intermediates
Topic: Purification methods for 3-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol intermediates Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, and Drug Development Professionals
Welcome to the Advanced Purification Support Hub. You are likely working with 3-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol (often referred to as the "4-one" tautomer). This intermediate is a critical scaffold for kinase inhibitors (e.g., Src, BTK) and PDE inhibitors.
This guide moves beyond generic textbook advice. It addresses the specific physicochemical behavior of the 3-isobutyl substituted core—specifically its tendency to form high-lattice-energy solids that resist standard dissolution, and its amphoteric nature which is the key to its purification.
Module 1: The "4-ol" vs. "4-one" Reality Check
User Question: My NMR shows a carbonyl peak around 158-160 ppm, but I’m trying to make the 4-ol. Did my reaction fail?
Technical Insight: No, your reaction likely succeeded. While IUPAC naming often defaults to the "4-ol" (enol) form, these heterocycles exist predominantly as the 4-one (lactam) tautomer in both solid state and solution (DMSO/DMF) due to the high stability of the amide-like resonance [1, 2].
-
Action: Do not attempt to "force" the enol form. The 4-one form is the stable species you will purify.
-
Solubility Implication: This tautomer creates strong intermolecular hydrogen bonding (dimerization), rendering the compound "brick-dust" insoluble in non-polar solvents (Hexane, DCM) and only sparingly soluble in alcohols.
Module 2: The "Acid-Base Swing" (Primary Purification)
User Question: Recrystallization is failing because the crude solid won't dissolve in ethanol, but oils out in DMF/Water. How do I clean this bulk intermediate?
The Protocol: The most robust method for this scaffold exploits its amphoteric nature . The pyrimidine ring nitrogen is basic, while the N-H (position 1) and the lactam (position 4) are acidic (pKa ~9-10) [3].
Step-by-Step Workflow:
-
Dissolution (Basification):
-
Suspend the crude 3-isobutyl intermediate in 1N NaOH (approx. 5-7 volumes).
-
Why: This deprotonates the N-1 and O-4 positions, breaking the H-bond lattice and forming the water-soluble sodium salt.
-
Check: If solids remain, they are likely non-acidic impurities (e.g., unreacted esters or bis-alkylated byproducts). Filter these out.
-
-
Precipitation (Controlled Acidification):
-
Cool the filtrate to 0–5 °C.
-
Slowly add Acetic Acid (preferred over HCl to prevent localized over-acidification) dropwise with vigorous stirring.
-
Target pH: Adjust to pH 5–6.
-
Observation: The product will precipitate as a thick white/off-white solid.
-
-
Isolation:
-
Filter the solid.
-
Wash: Water (2x) to remove salts, followed by cold Isopropanol (1x) to displace water and speed up drying.
-
Visual Workflow (DOT Diagram):
Caption: Acid-Base "Swing" protocol separating non-acidic impurities from the amphoteric product.
Module 3: Recrystallization & Polishing
User Question: My product is 95% pure but has a grey/brown tint. How do I get the white standard?
Technical Insight: The isobutyl group adds lipophilicity, making the compound prone to "oiling out" if water is added too quickly to a hot organic solution. The color usually comes from trace oxidation of hydrazine residues from the synthesis [4].
Recommended Solvent Systems:
| Solvent System | Ratio (v/v) | Protocol Notes | Best For |
| DMF / Water | 1:1 to 1:2 | Dissolve in min. hot DMF (80°C). Add water dropwise until turbid. Cool slowly. | Removing inorganic salts and polar tars. |
| Acetic Acid / Water | 2:1 | Dissolve in hot glacial AcOH. Add water. | Large scale batches (avoid if acid-sensitive groups present). |
| Ethanol / Water | N/A | NOT RECOMMENDED for isobutyl analog. | Tendency to oil out due to intermediate lipophilicity. |
Polishing Tip: If the color persists, dissolve the compound in hot DMF, add activated charcoal (5 wt%) , stir for 15 mins, and filter through Celite before adding the water antisolvent.
Module 4: Chromatography (The "Nuclear Option")
User Question: I have a regioisomer impurity (N2-alkylated vs N1). Can I separate them on silica?
Technical Insight: Yes, but standard silica conditions often fail because the "4-ol" (lactam) functionality drags on the column (tailing) due to interaction with silanols [5].
Troubleshooting the Mobile Phase:
-
Issue: Broad peaks/streaking.
-
Fix: You must suppress ionization.
-
Additive: Add 1% Acetic Acid or 0.5% Formic Acid to the mobile phase.
-
Solvent: Use DCM:Methanol (95:5 to 90:10). The isobutyl group makes it soluble enough in DCM mixtures.
-
Module 5: Troubleshooting Logic Tree
User Question: I am seeing unexpected results. How do I diagnose the problem?
Use the decision tree below to identify the correct remediation strategy based on your observation.
Caption: Diagnostic logic for common physical and chemical issues with pyrazolopyrimidines.
References
-
H. Rosemeyer. "The Chemistry of N-Substituted Pyrazolo[3,4-d]pyrimidines." Chemistry of Heterocyclic Compounds, vol. 40, 2004. Link
-
Seela, F., et al. "Pyrazolo[3,4-d]pyrimidine ribonucleosides related to 2-aminoadenosine and isoguanosine: synthesis, deamination and tautomerism." Organic & Biomolecular Chemistry, 2007. Link
-
PubChem Compound Summary. "1H-Pyrazolo[3,4-d]pyrimidin-4-amine derivatives (pKa and physical properties)." National Library of Medicine. Link
-
University of Rochester. "Reagents & Solvents: Solvents for Recrystallization (General Guide for Nitrogen Heterocycles)." Link
-
ResearchGate Forum. "Purification of pyrazolopyrimidines and tautomerism issues in chromatography." Link
Distinguishing N1 vs N2 alkylation isomers in pyrazolopyrimidines by NMR
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for a common challenge in synthetic chemistry: the definitive structural elucidation of N1 and N2 alkylation isomers of pyrazolopyrimidines using Nuclear Magnetic Resonance (NMR) spectroscopy. Alkylation of the pyrazole nitrogen in the pyrazolopyrimidine scaffold can lead to two distinct regioisomers, N1 and N2, which often exhibit different biological activities. Unambiguous characterization is therefore a critical step in drug discovery and development.
This guide is designed to provide you with the expertise and practical insights needed to confidently distinguish between these isomers. We will delve into the causality behind experimental choices and present self-validating protocols to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: Why is it so challenging to distinguish between N1 and N2 alkylated pyrazolopyrimidine isomers?
A1: The primary challenge lies in the subtle differences in the electronic environment of the two isomers, which can lead to very similar ¹H and ¹³C NMR spectra. Simple 1D NMR often isn't sufficient for a conclusive assignment, as the chemical shift differences for corresponding protons and carbons can be minimal. This ambiguity necessitates the use of more advanced 2D NMR techniques that can reveal through-bond and through-space correlations.
Q2: What is the most reliable single NMR experiment to differentiate between the N1 and N2 isomers?
A2: The ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most definitive technique. This experiment detects long-range (typically 2-3 bond) couplings between protons and nitrogen atoms. By observing a correlation between the protons of the alkyl group and a specific nitrogen of the pyrazole ring, you can directly identify the site of alkylation. For instance, a correlation from the N-CH₂ protons to N1 or N2 of the pyrazole ring provides unambiguous evidence of the isomer's identity.[1][2]
Q3: Can I use ¹H NMR exclusively for the assignment?
A3: While challenging, it is sometimes possible. The chemical shift of the proton on the pyrazole ring (H3) and the protons on the pyrimidine ring can be influenced by the position of the alkyl group. Often, the H3 proton of the N1-isomer is more deshielded (appears at a higher ppm) compared to the N2-isomer due to the anisotropic effect of the adjacent pyrimidine ring. However, this is a general trend and can be influenced by other substituents on the molecule. Therefore, relying solely on ¹H chemical shifts is not recommended without supporting data from other experiments or established literature for closely related compounds.
Q4: Are there any general trends in ¹³C NMR that can help in the assignment?
A4: Yes, the chemical shifts of the carbon atoms in the pyrazole ring, particularly the C3 and C7a carbons (using standard pyrazolo[3,4-d]pyrimidine numbering), are sensitive to the position of the alkyl group. Alkylation at N1 can cause a more significant downfield shift for the C7a carbon compared to alkylation at N2. Conversely, the C3 carbon might be more affected in the N2-isomer. These trends, however, should be used with caution and preferably in conjunction with 2D NMR data for confirmation.[3]
Q5: My NOESY/ROESY spectrum is not showing any clear correlations to differentiate the isomers. What could be the reason?
A5: The absence of clear Nuclear Overhauser Effect (NOE) or Rotating-frame Overhauser Effect (ROE) correlations can be due to several factors. The distance between the alkyl group protons and the diagnostic protons on the pyrazolopyrimidine core might be too large (> 5 Å) for a detectable NOE.[2][4] Molecular conformation and dynamics in solution also play a crucial role. If the alkyl group is conformationally flexible and does not have a preferred orientation towards a specific part of the core, the average distance might be too great to generate a strong NOE. In such cases, other techniques like HMBC are more reliable.
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the NMR analysis of N1 and N2 pyrazolopyrimidine isomers.
Issue 1: Ambiguous ¹H and ¹³C NMR Spectra
Symptoms:
-
Overlapping signals in the aromatic region.
-
Minimal chemical shift differences between the two isolated isomers.
-
Inability to confidently assign the site of alkylation based on 1D spectra alone.
Troubleshooting Workflow:
Figure 1: Decision workflow for resolving ambiguous 1D NMR data.
Detailed Protocol: ¹H-¹⁵N HMBC for Unambiguous Assignment
This protocol is the gold standard for identifying the nitrogen atom that has been alkylated.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a concentrated sample of your purified isomer in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). A higher concentration is beneficial due to the low natural abundance and sensitivity of ¹⁵N.
-
Spectrometer Setup:
-
Use a spectrometer equipped with a probe capable of ¹⁵N detection.
-
Tune the probe for ¹H and ¹⁵N frequencies.
-
-
Experiment Parameters:
-
Select a gradient-enhanced ¹H-¹⁵N HMBC pulse sequence (e.g., hsqcetgplp on Bruker instruments).
-
Set the ¹⁵N spectral width to cover the expected range for pyrazole nitrogens (typically -150 to -250 ppm relative to liquid NH₃).[5][6]
-
Optimize the long-range coupling constant (ⁿJHN) for 2-3 bond correlations. A typical starting value is 8-10 Hz.
-
-
Data Acquisition and Processing:
-
Acquire the 2D spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data with appropriate window functions and perform Fourier transformation in both dimensions.
-
-
Data Analysis:
-
Identify the cross-peak corresponding to the correlation between the protons of your alkyl group (e.g., the -CH₂- group attached to the nitrogen) and a ¹⁵N signal.
-
The chemical shift of the correlated ¹⁵N signal will identify it as either N1 or N2. The N1 and N2 nitrogens in pyrazolopyrimidines have distinct chemical shifts.
-
Data Interpretation Table:
| Correlation Observed in ¹H-¹⁵N HMBC | Interpretation |
| Alkyl-CH₂ protons to a ¹⁵N signal at ~-170 ppm | N1-isomer |
| Alkyl-CH₂ protons to a ¹⁵N signal at ~-210 ppm | N2-isomer |
Note: The exact ¹⁵N chemical shifts can vary depending on the substitution pattern and solvent. The key is the presence of a correlation to one of the two pyrazole nitrogens.
Issue 2: Differentiating Isomers with NOESY/ROESY
Symptoms:
-
Both isomers have been isolated, but their distinction is uncertain.
-
HMBC experiments are inconclusive due to signal overlap or low sensitivity.
Underlying Principle: The Nuclear Overhauser Effect (NOE) is distance-dependent (proportional to 1/r⁶, where r is the distance between two nuclei).[4][7] Therefore, the spatial proximity of the alkyl group to different parts of the pyrazolopyrimidine core will result in distinct NOE patterns for the N1 and N2 isomers.
Experimental Protocol: 2D NOESY
-
Sample Preparation: Prepare a sample of the purified isomer in a suitable deuterated solvent. Ensure the sample is free of paramagnetic impurities.
-
Spectrometer Setup:
-
Tune the probe for the ¹H frequency.
-
-
Experiment Parameters:
-
Use a standard 2D NOESY pulse sequence.
-
Set an appropriate mixing time (τₘ). For small molecules, a mixing time of 500-800 ms is a good starting point.
-
-
Data Acquisition and Processing:
-
Acquire the 2D spectrum.
-
Process the data and carefully phase the spectrum.
-
-
Data Analysis:
-
Look for cross-peaks between the protons of the alkyl group and the protons of the pyrazolopyrimidine core.
-
Expected NOE Correlations:
Sources
- 1. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 3. researchgate.net [researchgate.net]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. mdche.u-szeged.hu [mdche.u-szeged.hu]
- 6. The Role of Nitrogen-15 in NMR Spectroscopy for Molecular Structure Analysis - China Isotope Development [asiaisotopeintl.com]
- 7. chem.libretexts.org [chem.libretexts.org]
The Chlorination Clinic: Troubleshooting POCl3 Reactions of Electron-Deficient Pyrimidines
To: Research Scientists & Process Chemists From: Senior Application Scientist, Process Development Group Subject: Technical Guide for Deoxychlorination of Deactivated Heterocycles
The Challenge: Why Your Pyrimidine Won't React
Electron-deficient pyrimidines (e.g., those substituted with nitro, cyano, ester, or trifluoromethyl groups) present a kinetic barrier to standard chlorination. The mechanism relies on the carbonyl oxygen acting as a nucleophile to attack the phosphorus of
If you are seeing unreacted starting material or "black tar" degradation, you are likely fighting two opposing forces:
-
High Activation Energy: The substrate refuses to form the phosphorodichloridate intermediate.
-
Thermal Instability: Forcing the reaction with heat leads to polymerization of the product or ring degradation before conversion occurs.
Troubleshooting Modules
Module A: Reaction Stalling (The "Sleeping" Substrate)
Symptom: LCMS shows starting material (SM) persisting after 4+ hours at reflux.
| Potential Cause | Scientific Rationale | Corrective Action |
| Insufficient Activation | Add DMF (Catalytic): Forms the Vilsmeier-Haack reagent ( | |
| Leaving Group Failure | The P-O bond forms but doesn't break; the chloride attack is the rate-determining step. | Add |
| Solubility Issues | Pyrimidines often have high melting points and poor solubility in neat | Solvent Switch: Use Sulfolane or PhCl as a co-solvent to allow higher temperatures without pressure buildup. |
The Vilsmeier-Haack Activation Mechanism
The following diagram illustrates why DMF is critical for deactivated systems. It converts the phosphorus species into a highly reactive iminium salt.
Figure 1: Catalytic activation pathway. The Vilsmeier species lowers the activation energy for the initial nucleophilic attack.
Module B: The "Black Tar" Scenario (Degradation)
Symptom: The reaction mixture turns viscous and black; yield is low despite SM consumption.
Root Cause:
-
Acid-Catalyzed Polymerization: The reaction generates HCl. Electron-deficient chloropyrimidines are prone to nucleophilic attack by the starting material or trace water under acidic conditions, leading to oligomers.
-
Thermal Decomposition: Refluxing
(106°C) may be too hot for sensitive nitro-pyrimidines.
The Fix:
-
Base Scavenging: Add N,N-Dimethylaniline (PhNMe2) or Diisopropylethylamine (DIPEA) (1.0 equiv). This buffers the HCl generated during the reaction, preventing acid-catalyzed degradation.
-
Temperature Control: If using Vilsmeier conditions (DMF), you can often run the reaction at 60–80°C instead of reflux.
Module C: Workup Nightmares (Safety & Hydrolysis)
Symptom: Delayed exotherm during quench, or product hydrolyzes back to -OH form during isolation.
Critical Safety Warning:
Protocol:
-
Reverse Quench: Slowly pour the reaction mixture into a vigorously stirred ice/water or ice/alkali mixture.
-
Temperature Cap: Maintain quench temperature <20°C.
-
pH Control: For electron-deficient pyrimidines, the chloro-group is labile. Quench into Sat.
or 3M to neutralize acid immediately. Acidic aqueous conditions will hydrolyze your product back to the starting material.[2]
Validated Experimental Protocols
Protocol A: The "Standard" Catalytic Method
Best for: Moderately deactivated substrates (e.g., ester-substituted).
-
Setup: Dry 3-neck flask, reflux condenser, nitrogen inlet, caustic scrubber (for HCl/SO2).
-
Charge: Pyrimidinone (1.0 equiv),
(3.0–5.0 equiv). -
Catalyst: Add DMF (5–10 mol%) dropwise at RT. Note: Exotherm possible.[1][3][4][5]
-
Reaction: Heat to reflux (105°C). Monitor by HPLC every hour.
-
Checkpoint: If <50% conv. after 2h, cool to 80°C and add
(1.0 equiv) .
-
-
Workup (Reverse Quench):
-
Concentrate reaction mixture under reduced pressure to remove excess
(if volume is large). -
Dilute residue with DCM or Toluene.
-
Pour slowly into a stirred slurry of Ice/Sat.
. -
Separate organic layer immediately to minimize hydrolysis risk.
-
Protocol B: The "Nuclear Option" ( + PhNMe2)
Best for: Highly deactivated substrates (e.g., Nitro/Trifluoromethyl-substituted) or "Tar-prone" compounds.
-
Charge: Pyrimidinone (1.0 equiv),
(2.0 equiv), (1.0 equiv) . -
Additive: Add N,N-Dimethylaniline (1.0 equiv) slowly.
-
Reaction: Heat to 90–100°C. The amine base buffers the acidity, protecting the product.
-
Workup: Strict Reverse Quench into basic media (as above).
Decision Matrix (Troubleshooting Flowchart)
Figure 2: Logical decision tree for diagnosing reaction failures.
Frequently Asked Questions (FAQ)
Q: Can I use Pyridine instead of N,N-Dimethylaniline? A: Yes, but Pyridine can sometimes act as a nucleophile itself, forming N-pyrimidinyl pyridinium salts which reduce yield. N,N-Dimethylaniline is sterically hindered enough to act solely as a base.
Q: Why did my flask explode/erupt during quenching?
A: You likely accumulated Phosphorodichloridic acid (
Q: My product vanishes during aqueous extraction. Where did it go?
A: Electron-deficient chloropyrimidines are highly susceptible to hydrolysis (
References
-
Achmatowicz, M. M., et al. (2010).[7] "Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates." Organic Process Research & Development.
-
Sun, Z., et al. (2012).[4][7] "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3." Molecules. [7]
-
Dhar, S., et al. (2020). "POCl3-PCl5 mixture: A robust chlorinating agent."[8] Journal of the Indian Chemical Society.
-
BenchChem Technical Support. (2025). "Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride."
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. opcw.org [opcw.org]
- 3. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. indianchemicalsociety.com [indianchemicalsociety.com]
Technical Support Center: Optimizing the Crystallization of 3-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-one
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the crystallization of 3-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-one. This compound belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold of significant interest in medicinal chemistry, often investigated for its kinase inhibitory activity.[1][2] However, like many heterocyclic compounds, it can present challenges related to solubility and polymorphism, making robust crystallization protocols essential.[3][4][5][6]
Frequently Asked Questions (FAQs)
Q1: Why is a dedicated focus on the crystallization of this specific compound necessary?
A1: Controlling the crystallization process is critical for several reasons beyond simple purification. For active pharmaceutical ingredients (APIs), the solid-state form dictates key properties:
-
Purity: Crystallization is a highly effective method for removing impurities from the final product.
-
Polymorphism: Pyrazolo[3,4-d]pyrimidine derivatives are known to exhibit polymorphism, meaning they can exist in different crystal structures.[7] Each polymorph can have a different solubility, stability, and bioavailability, making control of the crystalline form crucial for consistent product performance and for intellectual property purposes.[7]
-
Physicochemical Properties: The crystal habit (i.e., the external shape, such as needles or plates) affects bulk properties like flowability and compressibility, which are critical for downstream processing and formulation into a final drug product.[8]
Q2: What is the primary challenge associated with the pyrazolo[3,4-d]pyrimidine scaffold?
A2: A frequently encountered issue with this class of compounds is poor aqueous solubility.[3][4][6] This characteristic often necessitates the use of organic solvents or mixed-solvent systems to achieve successful crystallization. Understanding the compound's solubility profile across a range of solvents is the foundational step in developing an effective crystallization protocol.
Q3: How do I select a suitable solvent system to begin my experiments?
A3: The ideal single solvent for crystallization is one in which 3-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-one exhibits high solubility at elevated temperatures and low solubility at room temperature or below.[9][10] This temperature-dependent solubility differential is the driving force for crystal formation upon cooling. For a solvent-antisolvent system, you need a "solvent" in which the compound is freely soluble and a miscible "antisolvent" in which it is poorly soluble.[8]
Troubleshooting Guide: Common Crystallization Issues
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
dot
Caption: General troubleshooting workflow for crystallization.
Issue 1: After dissolving the compound and allowing the solution to cool, no crystals have formed.
-
Possible Cause A: Insufficient Supersaturation.
-
Explanation: Crystals form from a supersaturated solution, where the concentration of the solute is higher than its equilibrium solubility at that temperature. If the solution is not sufficiently concentrated, the driving force for crystallization is absent.
-
Solution: Re-heat the solution and gently evaporate a portion of the solvent to increase the compound's concentration. Then, allow it to cool again.[11]
-
-
Possible Cause B: Nucleation Failure.
-
Explanation: Crystal growth requires an initial nucleation event—the formation of a stable, microscopic crystalline seed. This can be kinetically slow, especially in clean, smooth glassware with highly pure material.
-
Solutions:
-
Scratching: Gently scratch the inner surface of the flask at the air-liquid interface with a glass rod. The microscopic imperfections on the glass provide nucleation sites.[9][11]
-
Seeding: If you have a previous batch of the crystalline solid, add a single, tiny "seed crystal" to the supersaturated solution. This provides a template for further crystal growth.[9][12]
-
-
Issue 2: The compound separated as a liquid layer ("oiled out") instead of forming solid crystals.
-
Explanation: This occurs when the supersaturated solution becomes so concentrated that the compound's solubility is exceeded above its melting point (or the melting point of a solvate). It is often exacerbated by rapid cooling or the presence of impurities that depress the melting point.[12]
-
Solutions:
-
Re-heat the solution until the oil redissolves completely.
-
Add a small, additional volume of the hot solvent (e.g., 10-20% more) to slightly decrease the saturation level.[12]
-
Allow the solution to cool much more slowly. Insulate the flask by placing it in a warm bath or wrapping it in glass wool to slow heat loss.[11]
-
If the problem persists, the starting material may require further purification (e.g., by column chromatography) to remove impurities.[12]
-
Issue 3: The solid "crashed out" of solution instantly as a very fine powder upon cooling.
-
Explanation: This is the result of excessively rapid crystallization due to a solution that is too highly concentrated (gross supersaturation).[9][11] While it yields a solid, this rapid process tends to trap impurities and solvent within the crystal lattice, resulting in low purity.
-
Solutions:
Issue 4: The resulting crystals are very fine needles or thin plates, leading to poor handling and low bulk density.
-
Explanation: Crystal habit is determined by the relative growth rates of different crystal faces, which is heavily influenced by the solvent environment and the rate of cooling.[8] Needle-like morphologies are common but often undesirable for pharmaceutical processing.
-
Solutions:
-
Change the Solvent System: This is the most effective variable. Experiment with different solvents or solvent-antisolvent combinations. A change in solvent-solute interactions at the crystal face can dramatically alter the crystal habit.[8]
-
Slow the Growth Rate: A significantly slower cooling or antisolvent addition rate can give the molecules more time to arrange themselves into a more thermodynamically stable, often more block-like, habit.[8]
-
Issue 5: The final yield of recovered crystals is very low.
-
Explanation: A low yield typically indicates that a significant amount of the compound remained dissolved in the mother liquor after the cooling and filtration steps.
-
Causes and Solutions:
-
Excess Solvent: Too much solvent was used initially. The solution is to use the minimum amount of hot solvent required to fully dissolve the compound.[11]
-
Incomplete Cooling: The solution was not cooled to a low enough temperature. Ensure the flask is cooled in an ice-water bath for an adequate period to maximize precipitation.[12]
-
Premature Filtration: The crystals were filtered before crystallization was complete. Allow sufficient time for the process to reach equilibrium.
-
Core Experimental Protocols
Protocol 1: Slow Cooling Crystallization
This is the most fundamental crystallization technique.
-
Dissolution: Place the crude 3-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-one in an Erlenmeyer flask. Add a minimal amount of a suitable solvent and heat the mixture (e.g., on a hot plate with stirring) until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. To slow the process further, place the flask inside a larger beaker or a dewar.[11]
-
Ice Bath Cooling: Once at room temperature, place the flask in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.
dot
Caption: Workflow for slow cooling crystallization.
Protocol 2: Solvent-Antisolvent Crystallization
This method is ideal when a suitable single solvent cannot be found.
-
Dissolution: Dissolve the compound in a minimal amount of a "good" solvent at room temperature.
-
Antisolvent Addition: Slowly add a "poor" solvent (the antisolvent) dropwise to the stirred solution. The two solvents must be miscible.
-
Induce Crystallization: Continue adding the antisolvent until the solution becomes persistently cloudy (turbid), which indicates the onset of precipitation.[8] If it remains clear, you may need to add more antisolvent or induce nucleation by scratching.
-
Crystal Growth: Allow the mixture to stand undisturbed to let the crystals grow.
-
Isolation: Collect the crystals by vacuum filtration, wash with a solvent mixture rich in the antisolvent, and dry.
dot
Sources
- 1. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of new 1 H-pyrazolo[3,4- d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. usiena-air.unisi.it [usiena-air.unisi.it]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. unifr.ch [unifr.ch]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
3-Isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol vs Allopurinol structure analysis
An In-Depth Comparative Analysis for Drug Discovery Professionals: 3-Isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol versus Allopurinol
Introduction
In the landscape of therapeutic agents targeting hyperuricemia and gout, Allopurinol stands as a cornerstone therapy, a benchmark against which new potential inhibitors are measured.[1][2] Its efficacy is rooted in its potent inhibition of xanthine oxidase, a critical enzyme in purine metabolism. This guide provides a detailed structural and functional analysis of Allopurinol in comparison to a less-characterized analogue, 3-Isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol. Both molecules share the same pyrazolo[3,4-d]pyrimidine core, a scaffold known for its diverse biological activities, including kinase inhibition and as purine analogues.[3][4]
This analysis is designed for researchers and scientists in drug development. It moves beyond a simple recitation of properties to explore the causal relationships between chemical structure and potential biological activity, offering insights into why these molecules might behave differently and how their relative performance could be experimentally validated.
Part 1: A Tale of Two Structures - The Core and Its Adornment
At first glance, the two molecules are strikingly similar, both built upon the 1H-pyrazolo[3,4-d]pyrimidin-4-ol heterocyclic system. This core structure is an isomer of hypoxanthine, a natural substrate for xanthine oxidase, which provides the foundational basis for their inhibitory action.[2]
Allopurinol is the parent structure in its purest form, an unadorned pyrazolopyrimidine.[1] 3-Isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol , as its name dictates, features a key modification: an isobutyl group (-CH₂CH(CH₃)₂) appended at the 3-position of the pyrazole ring.[5] This seemingly minor addition has significant implications for the molecule's physicochemical profile and, consequently, its potential interaction with the target enzyme.
Comparative Physicochemical Properties
The addition of the four-carbon isobutyl group fundamentally alters the molecule's characteristics, primarily increasing its molecular weight and lipophilicity (as suggested by its chemical formula).
| Property | 3-Isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol | Allopurinol |
| 2D Structure | ||
| Molecular Formula | C₉H₁₂N₄O[5] | C₅H₄N₄O[1] |
| Molecular Weight | ~192.22 g/mol | 136.11 g/mol [1] |
| IUPAC Name | 3-isobutyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | 1,5-dihydropyrazolo[5,4-d]pyrimidin-4-one[1] |
| CAS Number | 1233025-19-8[5] | 315-30-0[1][6] |
| LogP (Predicted) | Higher (more lipophilic) | -0.7[1] |
| Water Solubility | Predicted to be lower than Allopurinol | 0.48 mg/mL at 25°C[1] |
Causality Behind the Differences: The isobutyl substituent is a non-polar, alkyl group. Its presence makes 3-Isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol a more "greasy" or lipophilic molecule compared to Allopurinol. This change can profoundly influence its pharmacokinetic and pharmacodynamic properties:
-
Solubility: Increased lipophilicity typically leads to decreased aqueous solubility, a critical factor for oral bioavailability.[7] Allopurinol itself is poorly water-soluble, and this property is likely exacerbated in its isobutyl derivative.[7]
-
Membrane Permeability: Higher lipophilicity can enhance the ability of a molecule to cross biological membranes, potentially affecting its absorption and distribution.
-
Target Binding: The isobutyl group introduces steric bulk and a potential site for hydrophobic (van der Waals) interactions within the enzyme's active site. This could either enhance binding affinity, if it fits into a complementary hydrophobic pocket, or hinder it, if it clashes with the protein architecture.
Part 2: Mechanism of Action - A Shared Pathway of Inhibition
The primary mechanism of action for Allopurinol is the potent inhibition of xanthine oxidase. This enzyme catalyzes the final two steps of purine breakdown in humans: the oxidation of hypoxanthine to xanthine, and subsequently, the oxidation of xanthine to uric acid.
Allopurinol acts as a substrate mimic. It is first oxidized by xanthine oxidase to its active metabolite, Oxypurinol (Alloxanthine). Oxypurinol then binds with extreme tenacity to the reduced molybdenum-sulfide center in the enzyme's active site, effectively shutting down its catalytic activity. This leads to a decrease in uric acid production and an increase in the more soluble purine precursors, hypoxanthine and xanthine, which are then excreted.[2]
Given its structural similarity, 3-Isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol is hypothesized to follow the same inhibitory pathway. The core pyrazolopyrimidine scaffold is the key pharmacophore that mimics the natural substrates. The critical question for its efficacy revolves around how the isobutyl group influences its interaction with the xanthine oxidase active site compared to Oxypurinol.
Caption: Inhibition of the purine degradation pathway by Allopurinol and its analogues.
Part 3: Experimental Performance & Validation
While Allopurinol is a well-documented drug with extensive clinical data, 3-Isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol remains a research compound with limited publicly available biological data. A direct, side-by-side comparison of inhibitory potency from a single study is not available in the reviewed literature.
| Parameter | 3-Isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol | Allopurinol |
| Target | Xanthine Oxidase (presumed) | Xanthine Oxidase[2] |
| IC₅₀ (Xanthine Oxidase) | Data not available in search results | 0.2-50 µM (wide range reported depending on assay conditions) |
| Active Metabolite | Hydroxylated isobutyl derivative (hypothesized) | Oxypurinol[2] |
| Clinical Use | Research purposes only | FDA-approved for gout and hyperuricemia[1][2] |
To empirically determine the relative performance, a standardized in vitro xanthine oxidase inhibition assay is required. The following protocol outlines a robust, spectrophotometric method for this purpose.
Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay
This protocol is a self-validating system designed to measure the inhibition of xanthine oxidase by monitoring the enzymatic conversion of xanthine to uric acid, which can be detected by the increase in absorbance at 295 nm.
Principle: Xanthine Oxidase + Xanthine → Uric Acid (Absorbance at 295 nm increases)
Materials:
-
Xanthine Oxidase (from bovine milk or other sources)
-
Xanthine
-
Potassium Phosphate Buffer (e.g., 50 mM, pH 7.5)
-
Test Compounds (Allopurinol, 3-Isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol)
-
DMSO (for dissolving compounds)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of Xanthine (e.g., 2 mM) in buffer. Note: Xanthine may require gentle heating and/or addition of NaOH to dissolve. Adjust pH back to 7.5.
-
Prepare stock solutions of Allopurinol and the test compound (e.g., 10 mM) in 100% DMSO.
-
Prepare a working solution of Xanthine Oxidase in buffer (e.g., 0.1 units/mL). Keep on ice.
-
-
Assay Setup (in a 96-well plate):
-
Serial Dilutions: Create a serial dilution series of your test compounds and Allopurinol (positive control) in the microplate. Start from a high concentration (e.g., 100 µM) and dilute downwards. Ensure the final DMSO concentration in all wells is constant and low (<1%).
-
Controls:
-
Negative Control (100% Activity): Buffer + DMSO (no inhibitor).
-
Blank (No Enzyme): Buffer + Xanthine + DMSO (no enzyme).
-
-
Pre-incubation: Add 20 µL of Xanthine Oxidase solution to each well (except the blank). Add buffer to the blank well. Gently mix and incubate the plate at 25°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiating the Reaction:
-
To start the reaction, add 100 µL of the Xanthine stock solution to all wells.
-
-
Data Acquisition:
-
Immediately place the plate in a spectrophotometer pre-set to 25°C.
-
Measure the absorbance at 295 nm every 30 seconds for 15-20 minutes (kinetic mode).
-
-
Data Analysis:
-
For each concentration, calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_negative_control)] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., using sigmoidal curve-fitting software like GraphPad Prism) to determine the IC₅₀ value for each compound.
-
Caption: Experimental workflow for the in vitro Xanthine Oxidase inhibition assay.
Summary and Future Perspectives
This guide illuminates the structural relationship between 3-Isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol and the established drug Allopurinol. They share a common, bio-active scaffold, but the addition of an isobutyl group on the former presents a key structural divergence. This modification increases lipophilicity and introduces steric bulk, which can critically alter its interaction with the xanthine oxidase active site.
-
Trustworthiness through Validation: The provided experimental protocol is a self-validating system. By running Allopurinol as a positive control alongside the novel compound, researchers can directly and reliably compare their inhibitory potencies (IC₅₀ values) under identical conditions, ensuring the trustworthiness of the results.
-
Future Directions: The logical next steps for evaluating 3-Isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol involve:
-
Execution of the in vitro assay to determine its IC₅₀ against xanthine oxidase.
-
Computational Docking Studies: Modeling the compound within the crystal structure of xanthine oxidase to predict its binding mode and understand the role of the isobutyl group.
-
Cell-based assays to assess its ability to reduce uric acid production in a more biologically relevant system.
-
Pharmacokinetic studies to evaluate its solubility, stability, and membrane permeability.
-
This structured approach, combining structural analysis with a clear path for empirical validation, provides a robust framework for researchers to assess the potential of novel pyrazolo[3,4-d]pyrimidine derivatives as next-generation xanthine oxidase inhibitors.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 135401907, Allopurinol. [Link]
-
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024). MDPI. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 67499, 1H-Pyrazolo(3,4-d)pyrimidine. [Link]
-
Wikipedia contributors. (2024). Allopurinol. Wikipedia, The Free Encyclopedia. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 75420, 1H-Pyrazolo[3,4-d]pyrimidin-4-amine. [Link]
-
Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. (n.d.). International Journal of ChemTech Research. [Link]
-
Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their in vitro antiproliferative and antioxidant activity. (2015). ResearchGate. [Link]
-
Physicochemical characterization and solubility enhancement studies of allopurinol solid dispersions. (2013). SciELO. [Link]
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- 7. scielo.br [scielo.br]
Comparative Potency of Pyrazolopyrimidine Derivatives Against Src Kinase: A Technical Guide
In the landscape of targeted cancer therapy, the quest for potent and selective kinase inhibitors remains a paramount objective. Among the numerous kinase targets implicated in oncogenesis, the non-receptor tyrosine kinase Src has emerged as a critical node in signaling pathways that govern cell proliferation, survival, migration, and invasion.[1][2][3] The pyrazolopyrimidine scaffold has proven to be a versatile and fruitful starting point for the development of small molecule inhibitors targeting a wide array of kinases.[4][5][6] This guide provides a comparative analysis of the potency of various pyrazolopyrimidine derivatives against Src kinase, supported by experimental data and detailed protocols for researchers in drug discovery and chemical biology.
The Central Role of Src Kinase in Cellular Signaling
Src family kinases (SFKs) are key regulators of numerous cellular processes.[2][3] The activation of Src is tightly controlled in normal cells; however, its aberrant activation is a common feature in many human cancers, contributing to tumor progression and metastasis.[2][7] Src kinase activity is initiated by a variety of upstream signals, including receptor tyrosine kinases and G-protein-coupled receptors.[2][3] Once activated, Src phosphorylates a multitude of downstream substrates, thereby modulating critical signaling cascades such as the Ras-MAPK and PI3K-Akt pathways.[2]
Caption: Simplified Src signaling pathway illustrating key upstream activators and downstream effectors.
The Pyrazolopyrimidine Scaffold: A Privileged Structure for Kinase Inhibition
The pyrazolopyrimidine core is a heterocyclic aromatic structure that has been extensively explored in medicinal chemistry. Its structural resemblance to the adenine core of ATP allows it to effectively compete for the ATP-binding site of various kinases.[4] One of the earliest and most well-known pyrazolopyrimidine-based kinase inhibitors is PP1, which, while potent against Src family kinases, is also highly promiscuous, inhibiting a wide range of other kinases.[8] This lack of selectivity spurred further research to develop more targeted derivatives.
Comparative Potency of Key Pyrazolopyrimidine Derivatives
The development of novel pyrazolopyrimidine derivatives has led to significant improvements in both potency and selectivity for Src kinase. The following table provides a comparative overview of several key compounds, highlighting their half-maximal inhibitory concentrations (IC50) against Src and other relevant kinases.
| Compound | Key Structural Features | Src IC50 (nM) | ABL IC50 (nM) | Selectivity (ABL/Src) | Reference |
| PP1 | Parent pyrazolopyrimidine scaffold | 5 | 60 | 12 | [8] |
| PP2 | tert-butyl group at C3 | 4 | 5 | ~1 | [9][10] |
| Dasatinib | Clinically approved dual Src/Abl inhibitor | <0.5 | <1 | ~1 | [11][12] |
| eCF506 (11a) | N1: 2-[4-(dimethylamino)-1-piperidyl]ethyl, C3: optimized substituent | <0.5 | >475 | >950 | [8][11][13][14] |
| S7 | Pyrazolo[3,4-d]pyrimidine derivative | 6240 | N/A | N/A | [15] |
| S29 | Pyrazolo[3,4-d]pyrimidine derivative | 1720 | N/A | N/A | [15] |
| SI163 | Pyrazolo[3,4-d]pyrimidine derivative | 3500 | N/A | N/A | [15] |
| Compound 7c | N-propyl analogue of a pyrazolo[3,4-d]pyrimidine | 1130 (MDA-MB-231 cell line) | N/A | N/A | [16] |
Analysis of Structure-Activity Relationships (SAR):
The data clearly demonstrates the significant progress made in optimizing the pyrazolopyrimidine scaffold for Src inhibition.
-
From PP1 to PP2: The addition of a tert-butyl group at the C3 position in PP2 did not significantly improve selectivity over Abl kinase compared to PP1.[9][10]
-
The Leap to eCF506: The breakthrough in selectivity came with compounds like eCF506. The key modification was the introduction of a 2-[4-(dimethylamino)-1-piperidyl]ethyl group at the N1 position, which was found to be optimal for high selectivity.[8][11] Further optimization at the C3 position led to the subnanomolar potency of eCF506 against Src, with a remarkable >950-fold selectivity over Abl kinase.[8][13][14] This highlights the importance of exploring substitutions at multiple positions on the scaffold to achieve desired potency and selectivity profiles.
-
Other Pyrazolo[3,4-d]pyrimidine Derivatives: Studies on other pyrazolo[3,4-d]pyrimidine derivatives, such as S7, S29, and SI163, have shown dose-dependent inhibitory effects on medulloblastoma cell proliferation, with IC50 values in the micromolar range.[15] Similarly, compound 7c, an N-propyl analogue, exhibited potent cytotoxic activity against the MDA-MB-231 breast cancer cell line.[16]
Experimental Protocol: In Vitro Src Kinase Inhibition Assay
To determine the inhibitory potency of novel compounds against Src kinase, a robust and reproducible in vitro assay is essential. The following protocol describes a common method for measuring Src kinase activity and calculating IC50 values.
Caption: A generalized workflow for an in vitro Src kinase inhibition assay.
Materials:
-
Recombinant active Src kinase
-
Adenosine triphosphate (ATP)
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA)[17][18]
-
Test compounds (pyrazolopyrimidine derivatives)
-
Dimethyl sulfoxide (DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar detection system)[19]
-
Multi-well assay plates (e.g., 384-well)
-
Multimode plate reader
Procedure:
-
Reagent Preparation:
-
Prepare the kinase reaction buffer and store it at 4°C.
-
Dilute the recombinant Src kinase and the peptide substrate to their final desired concentrations in the kinase reaction buffer. The optimal enzyme concentration should be determined empirically by performing an enzyme titration to find a concentration that yields a robust signal within the linear range of the assay.
-
Prepare a stock solution of ATP in water and dilute it to the final desired concentration in the kinase reaction buffer. The ATP concentration is typically at or near the Km value for Src to ensure sensitive detection of competitive inhibitors.
-
-
Compound Dilution:
-
Prepare a stock solution of each test compound in 100% DMSO.
-
Perform a serial dilution of the compounds in DMSO to create a range of concentrations for testing (e.g., 10-point, 3-fold serial dilution).
-
-
Assay Plate Setup:
-
In a multi-well plate, add a small volume (e.g., 1 µL) of the diluted test compounds or DMSO (for no-inhibitor control) to the appropriate wells.
-
Add the diluted Src kinase and substrate mixture to each well.
-
Include control wells for 100% kinase activity (enzyme, substrate, ATP, DMSO) and background (substrate, ATP, DMSO, no enzyme).
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding the ATP solution to all wells.
-
Incubate the plate at room temperature (or 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear phase.[18]
-
-
Signal Detection (using ADP-Glo™ as an example):
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent, which will deplete the remaining ATP.[19]
-
Incubate at room temperature for 40 minutes.[19]
-
Add the Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase reaction.[19]
-
Incubate at room temperature for 30 minutes.[19]
-
-
Data Analysis:
-
Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Subtract the background signal from all wells.
-
Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve (e.g., using a four-parameter logistic model) to determine the IC50 value.
-
Conclusion
The pyrazolopyrimidine scaffold continues to be a highly valuable starting point for the design of potent and selective Src kinase inhibitors. Through systematic medicinal chemistry efforts, exemplified by the development of eCF506, it is possible to achieve subnanomolar potency and exceptional selectivity, moving far beyond the promiscuous nature of early inhibitors like PP1. The comparative data presented in this guide underscores the importance of strategic structural modifications in tuning the pharmacological profile of these inhibitors. The provided experimental protocol offers a robust framework for researchers to evaluate the potency of their own novel pyrazolopyrimidine derivatives, contributing to the ongoing development of targeted therapies for Src-driven cancers.
References
-
Fraser, C., Dawson, J. C., Dowling, R., et al. (2016). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry, 59(10), 4697–4710. [Link]
-
Unciti-Broceta, A., et al. (2016). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. University of Edinburgh Research Explorer. [Link]
-
El-Gamal, M. I., et al. (2025). Pyrazolopyrimidines: A Promising Frontier in Cancer Treatment-Reviewing Their Potential as Inhibitors of Serine/Threonine Kinases. Chemistry & Biodiversity. [Link]
-
Fraser, C., et al. (2016). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. ACS Publications. [Link]
-
Fraser, C., et al. (2016). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. PubMed. [Link]
-
Terungwa, T. I., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link]
-
Abdel-Ghani, T. M., et al. (2022). Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry. [Link]
-
Lowell, C. A. (2011). Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk. Cold Spring Harbor Perspectives in Biology. [Link]
-
Kumar, A., et al. (2013). Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives and Evaluation of their Src Kinase Inhibitory Activities. Chemistry & Biology Interface. [Link]
-
Ferla, S., et al. (2017). New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. Oncotarget. [Link]
-
Creative BioMart. (n.d.). Src Kinases. Creative BioMart. [Link]
-
Wikipedia. (2023). Src family kinase. Wikipedia. [Link]
-
Shukla, D., & Roux, B. (2008). Src Kinase Conformational Activation: Thermodynamics, Pathways, and Mechanisms. PLoS Computational Biology. [Link]
-
Fraser, C., et al. (2016). Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines that Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. University of Edinburgh Research Explorer. [Link]
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Singh, A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules. [Link]
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Stanić, D., et al. (2020). Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo. Cancers. [Link]
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Khan, P., & Hassan, M. I. (2019). Evaluation of pyrazolopyrimidine derivatives as microtubule affinity regulating kinase 4 inhibitors: Towards therapeutic management of Alzheimer's disease. Journal of Biomolecular Structure and Dynamics. [Link]
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Artuso, E., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Pharmaceuticals. [Link]
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Fraser, C., et al. (2016). IC 50 Values (in nM) Calculated for PP1, 7i−k, 8d, 9d, 11a, and Dasatinib in a Selection of Recombinant Kinases. ResearchGate. [Link]
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BellBrook Labs. (n.d.). SRC Kinase Assay | A Validated SRC Inhibitor Screening Assay. BellBrook Labs. [Link]
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Brandvold, K. R., et al. (2012). Development of a Highly Selective c-Src Kinase Inhibitor. ACS Chemical Biology. [Link]
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Alswah, M., et al. (2024). N- and s-substituted Pyrazolopyrimidines: A promising new class of potent c-Src kinase inhibitors with prominent antitumor activity. Bioorganic Chemistry. [Link]
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Brandvold, K. R., et al. (2012). Development of a highly selective c-Src kinase inhibitor. PMC. [Link]
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A Comparative Guide to the Selectivity Profile of 3-Isobutyl Substituted Phosphodiesterase Inhibitors
Introduction: The Critical Role of Selectivity in PDE Inhibition
Phosphodiesterases (PDEs) are a superfamily of enzymes that are critical regulators of intracellular signaling cascades. They function by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby terminating their signals.[1][2] The PDE superfamily is comprised of 11 distinct families (PDE1-PDE11), each with unique substrate specificities, tissue distributions, and regulatory properties.[3] This diversity allows for precise, localized control of cyclic nucleotide signaling in different cell types and subcellular compartments.[4][5]
Given their central role in physiology, PDEs have emerged as major therapeutic targets for a wide range of diseases, including inflammatory conditions, cardiovascular disorders, and neurological diseases.[3][6][7] However, the therapeutic success of a PDE inhibitor hinges critically on its selectivity profile. A non-selective inhibitor can lead to a host of off-target effects, whereas an inhibitor that selectively targets a specific PDE family or isoform can achieve a desired therapeutic outcome with greater precision and fewer side effects.
The 3-isobutyl-1-methylxanthine (IBMX) scaffold represents a foundational chemical structure in the study of PDE inhibitors. IBMX itself is a classic example of a non-selective inhibitor, potently inhibiting multiple PDE families.[1][8] This guide provides a comparative analysis of 3-isobutyl substituted PDE inhibitors, highlighting the broad-spectrum activity of IBMX and contrasting it with derivatives that achieve enhanced selectivity through further chemical modification. This comparison underscores the importance of medicinal chemistry efforts in refining inhibitor selectivity to develop safer and more effective therapeutics.
Comparative Selectivity Profile of 3-Isobutyl Substituted Inhibitors
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. Comparing IC50 values across different PDE families reveals an inhibitor's selectivity. The data below illustrates the difference between a non-selective parent compound, IBMX, and a derivative, 8-Methoxymethyl-IBMX, which exhibits increased selectivity.
| Compound | PDE1 | PDE2 | PDE3 | PDE4 | PDE5 | PDE7 | PDE11 |
| IBMX (3-Isobutyl-1-methylxanthine) | 19 µM | 50 µM | 18 µM | 13 µM | 32 µM | 7 µM | 50 µM |
| 8-Methoxymethyl-IBMX | 5 µM | 37 µM | >400 µM | >400 µM | 2 µM | N/A | N/A |
| Data compiled from multiple sources.[1][9] "N/A" indicates data was not readily available. |
As the data shows, IBMX inhibits a wide range of PDE families with IC50 values in the low-to-mid micromolar range.[1] This lack of specificity makes it a useful tool for broadly elevating cyclic nucleotide levels in experimental settings but limits its therapeutic potential due to the high likelihood of off-target effects.[10][11]
In contrast, the addition of a methoxymethyl group at the 8-position of the xanthine core in 8-Methoxymethyl-IBMX dramatically alters the selectivity profile.[9] This derivative shows a clear preference for PDE1 and PDE5, while its activity against PDE3 and PDE4 is significantly diminished (IC50 > 400 µM).[9] This demonstrates how subtle structural modifications on the 3-isobutyl substituted scaffold can steer selectivity towards specific PDE families, a key principle in modern drug design.
Signaling Pathway Context: The Impact of PDE4 and PDE5 Inhibition
To appreciate the functional consequences of selective PDE inhibition, it is essential to understand the roles of these enzymes in key signaling pathways. The diagrams below illustrate the canonical cAMP and cGMP pathways and the strategic points of intervention for PDE4 and PDE5 inhibitors.
cAMP Signaling Pathway and PDE4 Regulation
The cAMP pathway is central to numerous physiological processes, including inflammation, cardiac muscle contraction, and memory formation.[4][12] PDE4 is a cAMP-specific phosphodiesterase and a major regulator of this pathway in inflammatory and immune cells.[12][13] Inhibition of PDE4 leads to an accumulation of cAMP, which in turn activates Protein Kinase A (PKA), leading to downstream anti-inflammatory effects.[13]
Caption: Role of PDE4 in modulating cAMP-dependent signaling pathways.
cGMP Signaling Pathway and PDE5 Regulation
The cGMP pathway is a vital regulator of vascular tone, platelet aggregation, and phototransduction.[6][14] In vascular smooth muscle, nitric oxide (NO) stimulates soluble guanylyl cyclase (sGC) to produce cGMP, which activates Protein Kinase G (PKG) and leads to vasodilation.[14][15][16] PDE5 specifically hydrolyzes cGMP and is highly expressed in the corpus cavernosum and pulmonary vasculature.[14][17] Selective PDE5 inhibitors, such as sildenafil, block cGMP degradation, thereby enhancing and prolonging the vasodilatory response.[17]
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1H NMR Spectral Data Validation for 3-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol
[2][3][4][5]
Executive Summary & Structural Significance
3-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol (CAS: 1233025-19-8) represents a privileged fused heterocyclic system.[1][2] Its structural integrity is often compromised by tautomeric ambiguity (keto-enol) and regioisomerism during synthesis.[1][2]
For drug development professionals, "validation" implies more than matching peaks; it requires proving the tautomeric state and regiochemistry of the pyrazole ring.[2][3] This guide establishes a self-validating NMR protocol to distinguish the active pharmaceutical ingredient (API) from common synthetic impurities.[1][2][3]
Core Structural Challenges
-
Tautomerism: The molecule exists in equilibrium between the 4-ol (enol) and 4-one (keto) forms.[1][2][3] In polar aprotic solvents (DMSO-d6), the keto-form (4-oxo-5H) is thermodynamically favored and stabilized by intermolecular hydrogen bonding.[2]
-
Exchangeable Protons: The presence of N1-H (pyrazole) and N5-H (amide) leads to broad, solvent-dependent signals that are critical for purity assessment.[1][2][3]
Structural Analysis & Logic Flow[1][5][6]
The following diagram illustrates the tautomeric equilibrium and the critical NMR-active sites required for validation.
Figure 1: Tautomeric equilibrium favoring the keto form in DMSO-d6 and key NMR validation checkpoints.[1][2][3]
Experimental Protocol: Self-Validating Workflow
To ensure high-fidelity data (E-E-A-T principle), follow this specific acquisition protocol. The use of DMSO-d6 is mandatory to stabilize the keto-tautomer and observe exchangeable protons.[1][2][3]
Sample Preparation[1][3][4][5][7][8][9][10]
-
Concentration: 5–10 mg in 600 µL.[2]
-
Note: Higher concentrations may induce stacking effects, shifting the aromatic H-6 signal upfield.[3]
-
-
Tube: 5 mm high-precision NMR tube (Wilmad 528-PP or equivalent).
Acquisition Parameters (400 MHz or higher)
| Parameter | Setting | Causality / Reason |
| Pulse Sequence | zg30 (30° pulse) | Maximizes signal-to-noise (S/N) per scan.[1][2] |
| Relaxation Delay (D1) | ≥ 5.0 seconds | Essential for qNMR .[1][2][3] The H-6 proton has a long T1 relaxation time (>3s).[2][3] Short D1 leads to under-integration.[1][2] |
| Scans (NS) | 16 – 64 | Sufficient for S/N > 200:1 for the main signals.[2][3] |
| Temperature | 298 K (25°C) | Standard.[2][3] Heating (e.g., 313 K) can sharpen broad NH signals if exchange is too fast at RT.[2][3] |
| Spectral Width | -2 to 16 ppm | Must capture downfield NH protons (often ~13-14 ppm).[2] |
Spectral Data & Assignment Guide
The following data represents the expected validation criteria for the specific 3-isobutyl derivative, derived from structure-activity relationships (SAR) of analogous pyrazolo[3,4-d]pyrimidines [1, 2].
Target Structure: 3-Isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (Keto-tautomer)[2]
1H NMR Chemical Shift Table (DMSO-d6, 400 MHz)
| Position | Type | Shift (δ, ppm) | Multiplicity | Integral | Coupling (J, Hz) | Validation Note |
| NH (5 or 1) | Exch | 13.0 – 14.2 | Broad s | 1-2H | - | Critical: Highly variable. Often invisible if wet.[3] Confirms heteroaromatic core.[2][3] |
| H-6 | Ar-H | 8.00 – 8.20 | Singlet | 1H | - | Diagnostic: Sharp singlet between two nitrogens.[1][2] If split, suspect impurity.[2][3] |
| Isobutyl CH2 | Alkyl | 2.65 – 2.85 | Doublet | 2H | ~7.2 | Attached to C3 (aromatic).[1][2][3] Deshielded compared to alkane.[2][3] |
| Isobutyl CH | Alkyl | 2.05 – 2.25 | Multiplet | 1H | ~6.8 | Nonet-like appearance.[1][2] |
| Isobutyl CH3 | Alkyl | 0.90 – 0.98 | Doublet | 6H | ~6.7 | Reference: Use this clean doublet to calibrate integration (set to 6.00).[1][2][3] |
Integration Logic (Self-Validation)
-
Set Reference: Calibrate the Isobutyl -CH3 doublet (0.9 ppm) to 6.00 .
-
Check H-6: The aromatic singlet at ~8.1 ppm must integrate to 0.95 – 1.05 .
-
Check CH2: The doublet at ~2.7 ppm must integrate to 2.0 .
Comparative Analysis: Alternatives & Impurities
This section compares the target product's spectral footprint against common alternatives and impurities to prevent false positives.
A. Solvent Comparison: DMSO-d6 vs. CDCl3
| Feature | DMSO-d6 (Recommended) | CDCl3 (Not Recommended) |
| Tautomer | Stabilizes Keto (Amide) form.[1][2] | Mixed Keto/Enol equilibrium. |
| NH Signals | Visible, broad (>12 ppm).[2][3] | Often invisible or extremely broad (exchange).[1][3] |
| Solubility | Excellent (>20 mg/mL).[1][2][3] | Poor (<5 mg/mL), leading to weak S/N. |
| H-6 Shift | ~8.10 ppm | ~8.25 ppm (Concentration dependent).[1][2][3] |
B. Common Impurity Profiling
During synthesis (typically condensation of aminopyrazoles with formamide), specific byproducts occur.
Troubleshooting & Advanced Verification
If the 1H NMR data is ambiguous, use these secondary validation steps:
D2O Exchange Experiment
-
Procedure: Add 1 drop of D2O to the NMR tube and shake.[2][3]
-
Expected Result: The broad signals at >12 ppm (NH) must disappear .
-
Interpretation: If the signal remains, it is not an exchangeable amide/pyrazole proton (likely an impurity).[2][3]
2D NMR (HMBC)
To definitively prove the 3-isobutyl attachment:
References
-
MDPI Molecules. (2024).[2][3] Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization. Retrieved from [Link][3]
-
RSC Advances. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity. Retrieved from [Link]
-
SpectraBase. 1H-Pyrazolo[3,4-d]Pyrimidin-4-ol NMR Data. Retrieved from [Link]
-
ResearchGate. (2023). Guide to NMR Method Development and Validation – Part I: Identification and Quantification. Retrieved from [Link]
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- 1. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations [mdpi.com]
- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 3. NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Comparison of pyrazolo[3,4-d]pyrimidine vs pyrazolo[4,3-d]pyrimidine stability
Initiating Data Collection
I'm starting by assembling experimental and theoretical data on the stability of pyrazolo[3,4-d]pyrimidines and pyrazolo[4,3-d]pyrimidines. My next step will be to dive into their electronic properties, specifically electron density and distribution.
Analyzing Stability Data
I've expanded my search to include the metabolic stability of the compounds, alongside chemical stability. I'm also actively seeking established protocols for assessing heterocyclic compound stability. Additionally, I'm now prioritizing studies that directly compare the stability of the two isomers, or stability of the drugs and compounds built upon them, as requested. The end goal will be to compile a comprehensive comparison guide with tables, diagrams, and a full references section.
Gathering Initial Insights
I've just finished compiling initial information on pyrazolo[3,4-d]pyrimidines. The literature search yielded details on their synthesis, biological activities (particularly their potential as anticancer agents and kinase inhibitors), and some insights into their metabolic stability. This provides a solid foundation for further investigation.
Analyzing Stability Data
I'm now digging deeper into the stability aspect. While the initial search mentioned "good metabolic stability" for pyrazolo[3,4-d]pyrimidines, I'm finding a lack of direct comparison data to their [4,3-d] isomer. Several mentions of stability in the context of derivatives and prodrugs exist. I'm focusing on finding quantitative data and exploring theoretical calculations for ring stability comparisons.
Comparing Scaffold Stability
I've expanded the search, and the initial results highlight several mentions of "good metabolic stability" for pyrazolo[3,4-d]pyrimidines, but there's a scarcity of explicit data directly comparing the two isomers. Some studies on derivatives note high stability. I'm focusing on finding quantitative data comparing the cores, or, in its absence, independent stability data and theoretical calculations. There's also a lack of stability data for the [4,3-d] isomer.
Gathering Information on Pyrazolo
I've been gathering a substantial amount of data on pyrazolo[3,4-d]pyrimidines. The focus is on their synthesis, biological activities, and metabolic stability. Several studies are illuminating.
Expanding Stability Considerations
I've expanded my focus to include metabolic pathways, specifically oxidative dechlorination and N-dealkylation, as key CYP-dependent reactions affecting pyrazolo[3,4-d]pyrimidines' stability. I've found evidence of good stability, even quantified as "higher than 90%" in certain studies. Prodrug strategies to improve aqueous solubility, indirectly impacting physicochemical properties, are also being considered. I'm noting a significant data gap in direct comparisons between pyrazolo[3,4-d] and pyrazolo[4,3-d]pyrimidines, particularly regarding their inherent stability.
Prioritizing Stability Data
I've been sifting through literature, aiming to find more on pyrazolo[4,3-d]pyrimidines' stability. Although some prior research has examined its synthesis and biological activity, a dearth of information on its chemical or metabolic stability remains. Direct comparative data between this isomer and the [3,4-d] version is very low, and this is skewing my ability to provide a comprehensive comparison guide. My focus will be finding that stability data.
Gathering Key Data
I've been sifting through the search results and finding a rich vein of information on the pyrazolo[3,4-d]pyrimidine scaffold. I'm focusing on its synthesis, biological activities, and initial metabolic stability data. Several recent articles appear promising, and I'm cross-referencing to validate the data.
Analyzing Stability Discrepancies
I've learned that pyrazolo[3,4-d]pyrimidines show good metabolic stability, with some quantifying it as over 90% in human liver microsomes. Oxidative dechlorination and N-dealkylation are primary metabolic routes. However, a crucial gap exists: a lack of direct comparison data between pyrazolo[3,4-d]pyrimidines and their isomers. Searches for computational comparisons have been fruitless.
Expanding Data Horizons
I'm now synthesizing the available data on pyrazolo[3,4-d]pyrimidines and am discovering more promising leads, including synthesis, activities, and initial metabolic stability. Studies show these compounds have good metabolic stability, with some results quantifying stability as greater than 90% in human liver microsomes. Oxidative dechlorination and N-dealkylation are primary routes. Prodrug strategies also appear to improve their physicochemical properties. However, I'm finding a key data deficit: a lack of direct comparison between the pyrazolo[3,4-d] and pyrazolo[4,3-d] isomers. I must find more information on the latter.
Reviewing Relevant Literature
I've been immersed in the literature concerning pyrazolo[3,4-d]pyrimidines. I've compiled useful data on their synthesis, biological activities, and metabolic stability. I'm focusing on the derivatives mentioned in several studies. I need to get some further information on metabolic stability specifically.
Analyzing Stability Discrepancies
I've found interesting data suggesting pyrazolo[3,4-d]pyrimidines exhibit good metabolic stability, even quantifying it in some studies. I've also identified key metabolic pathways. However, a glaring gap exists; there is little to no information on the stability of pyrazolo[4,3-d]pyrimidines. I'm prioritizing the discovery of comparative stability data for a balanced comparison guide; searching for indirect sources like existing drug data and computational predictions is the new objective.
Evaluating Stability of Isomers
I've gathered quite a bit on pyrazolo[3,4-d]pyrimidines, and their metabolic pathways. One study quantified their stability. I've also noted that my information is one-sided, so I'm now looking into the stability of the [4,3-d] isomer. Currently, there is a scarcity of data; therefore, I am shifting gears to look at any stability predictions from drugs containing that scaffold.
A Comparative Guide to the Biological Activity of 3-Isobutyl Pyrazolopyrimidines and Xanthine Derivatives
For researchers and drug development professionals navigating the landscape of heterocyclic chemistry, the structural similarities and divergent biological activities of pyrazolopyrimidines and xanthine derivatives present both opportunities and challenges. This guide provides an in-depth, objective comparison of the biological activities of 3-isobutyl pyrazolopyrimidines and their xanthine counterparts, with a focus on their roles as modulators of key signaling pathways. We will delve into their mechanisms of action, supported by experimental data, and provide detailed protocols for evaluating their activity.
Introduction: A Tale of Two Scaffolds
Xanthine and its derivatives, such as caffeine and theophylline, are naturally occurring purine alkaloids that are widely recognized for their diverse pharmacological effects, including CNS stimulation, diuresis, and smooth muscle relaxation.[1] A key synthetic and widely studied xanthine derivative is 3-isobutyl-1-methylxanthine (IBMX), a potent, non-selective inhibitor of phosphodiesterases (PDEs).[2][3]
Pyrazolopyrimidines, on the other hand, are synthetic analogs of purines where the imidazole ring is replaced by a pyrazole ring.[4] This structural alteration opens up a vast chemical space, leading to a wide array of biological activities.[4] While many pyrazolopyrimidines have been investigated as kinase inhibitors for cancer therapy, a significant number also exhibit potent activity as PDE inhibitors and adenosine receptor antagonists, placing them in direct comparison with xanthine derivatives.[4][5] Sildenafil, a well-known PDE5 inhibitor, is a prominent example of a pyrazolopyrimidine derivative.[6][7]
This guide will focus on the comparative biological activities stemming from two primary mechanisms shared by these compound classes: phosphodiesterase inhibition and adenosine receptor antagonism.
Core Mechanisms of Action: A Comparative Analysis
The biological effects of both 3-isobutyl pyrazolopyrimidines and xanthine derivatives are largely dictated by their interaction with two key components of cellular signaling: phosphodiesterases and adenosine receptors.
Phosphodiesterase (PDE) Inhibition
PDEs are a superfamily of enzymes that regulate the intracellular levels of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[2][8] By hydrolyzing these cyclic nucleotides, PDEs terminate their signaling cascades. Inhibition of PDEs leads to an accumulation of cAMP and/or cGMP, resulting in a variety of physiological responses depending on the tissue and the specific PDE isoform involved.[2]
Xanthine Derivatives (IBMX as a prototype):
3-Isobutyl-1-methylxanthine (IBMX) is a classic example of a non-selective PDE inhibitor, meaning it inhibits a broad range of PDE isoforms.[2][9] This lack of selectivity is a double-edged sword; while it makes IBMX a valuable research tool for studying the overall effects of PDE inhibition, it can also lead to a wide range of physiological effects and potential side effects in a clinical context.[2]
Pyrazolopyrimidines:
The pyrazolopyrimidine scaffold has proven to be a highly versatile template for developing potent and often highly selective PDE inhibitors.[5] Unlike the broad-spectrum activity of IBMX, medicinal chemistry efforts have successfully generated pyrazolopyrimidine derivatives that target specific PDE isoforms with high affinity. A prime example is sildenafil, which is a highly potent and selective inhibitor of PDE5.[7] This selectivity for PDE5, which is highly expressed in the corpus cavernosum, is the basis for its therapeutic effect in erectile dysfunction.[7]
The following diagram illustrates the general mechanism of PDE inhibition and the downstream signaling pathways affected by the accumulation of cAMP and cGMP.
Caption: Mechanism of PDE inhibition by xanthines and pyrazolopyrimidines.
Quantitative Comparison of PDE Inhibition:
The following table summarizes the inhibitory activity (IC50 values) of the non-selective xanthine derivative IBMX against various PDE isoforms, alongside examples of the selective inhibition achieved by pyrazolopyrimidine derivatives.
| Compound Class | Compound Example | Target PDE Isoform | IC50 (µM) |
| Xanthine Derivative | 3-Isobutyl-1-methylxanthine (IBMX) | PDE1 | 19 |
| PDE2 | 50 | ||
| PDE3 | 6.5 - 18 | ||
| PDE4 | 13 - 26.3 | ||
| PDE5 | 31.7 - 32 | ||
| PDE7 | 7 | ||
| PDE11 | 50 | ||
| Pyrazolopyrimidine | Sildenafil | PDE5 | 0.0042[10] |
| Pyrazolopyrimidine Derivative 1 | PDE1 | Potent Inhibition[5] |
Note: IC50 values for IBMX are sourced from a technical guide by BenchChem.[2] Data for pyrazolopyrimidine derivatives are illustrative of their potential for potent and selective inhibition.
Adenosine Receptor Antagonism
Adenosine is an endogenous nucleoside that modulates numerous physiological processes by activating four G-protein coupled receptor subtypes: A1, A2A, A2B, and A3.[11] Xanthine derivatives, due to their structural similarity to adenosine, can act as antagonists at these receptors.[1]
Xanthine Derivatives:
Many of the physiological effects of xanthines, such as the stimulant effects of caffeine, are attributed to their antagonism of adenosine receptors.[1] IBMX also acts as a non-selective adenosine receptor antagonist.[2]
Pyrazolopyrimidines:
The pyrazolopyrimidine scaffold has been extensively explored for the development of potent and selective adenosine receptor antagonists.[11][12][13] By modifying the substituents at various positions on the pyrazolopyrimidine ring system, researchers have been able to achieve high affinity and selectivity for specific adenosine receptor subtypes, particularly the A3 and A2A receptors.[12]
The following diagram illustrates the antagonistic action of these compounds at adenosine receptors.
Caption: Antagonism of adenosine receptors by xanthines and pyrazolopyrimidines.
Experimental Protocols
To facilitate further research and comparative studies, this section provides detailed, step-by-step methodologies for key in vitro and in vivo assays.
In Vitro Phosphodiesterase (PDE) Inhibition Assay (Fluorescence Polarization)
This protocol describes a fluorescence polarization (FP)-based assay to determine the inhibitory activity of test compounds against a specific PDE isoform. The principle relies on the change in polarization of a fluorescently labeled cyclic nucleotide upon its hydrolysis by a PDE.
Materials:
-
Recombinant human PDE enzyme (specific isoform of interest)
-
Fluorescently labeled substrate (e.g., FAM-cAMP or FAM-cGMP)
-
Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1% BSA)
-
Test compounds (3-isobutyl pyrazolopyrimidines and xanthine derivatives)
-
Known PDE inhibitor (positive control, e.g., IBMX or sildenafil)
-
DMSO for compound dilution
-
384-well black, low-volume microplates
-
Microplate reader capable of measuring fluorescence polarization
Experimental Workflow:
Caption: Workflow for the HTRF intracellular cAMP assay.
Step-by-Step Procedure:
-
Cell Seeding: Seed cells at an optimized density into a 384-well plate and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of test compounds. For antagonist assays, also prepare a fixed concentration of an agonist.
-
Cell Stimulation: Remove the culture medium and add the test compounds (and agonist, if applicable) to the cells. Include a positive control (e.g., forskolin) and a negative control (vehicle). [14]4. Incubation: Incubate the plate for 30 minutes at 37°C. [15]5. Lysis and HTRF Reagent Addition: Add the HTRF lysis buffer containing the anti-cAMP-cryptate and cAMP-d2 reagents to each well. [14]6. Incubation: Incubate the plate for 60 minutes at room temperature, protected from light. [15]7. HTRF Reading: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor). [15]8. Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and then the Delta F% to determine the concentration of cAMP. Plot the results to determine EC50 (for agonists) or IC50 (for antagonists) values. [16]
In Vivo Bronchoprotection Assay in an Allergic Asthma Mouse Model
This protocol describes an in vivo model to assess the bronchoprotective effects of test compounds against an induced bronchoconstriction.
Materials:
-
BALB/c mice (8-10 weeks old)
-
Ovalbumin (OVA)
-
Aluminum hydroxide (Alum)
-
Methacholine
-
Test compounds
-
Whole-body plethysmography system for measuring airway hyperresponsiveness
Experimental Workflow:
Caption: Workflow for the in vivo bronchoprotection assay.
Step-by-Step Procedure:
-
Sensitization: On days 0 and 14, sensitize mice by intraperitoneal injection of OVA emulsified in alum. [17]2. Challenge: On days 21, 22, and 23, challenge the sensitized mice with aerosolized OVA for 30 minutes. [17]3. Compound Administration: One hour before the final OVA challenge on day 23, administer the test compound via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Airway Hyperresponsiveness (AHR) Measurement: 24 hours after the last OVA challenge (day 24), assess AHR. Place the mice in whole-body plethysmography chambers and record baseline readings. Subsequently, expose them to nebulized saline followed by increasing concentrations of methacholine (e.g., 3.125, 6.25, 12.5, 25, 50 mg/mL). [18]5. Data Acquisition and Analysis: Record the enhanced pause (Penh) values for 3 minutes following each nebulization. Penh is a calculated value that correlates with airway resistance. Compare the Penh values of the compound-treated group with the vehicle-treated control group to determine the bronchoprotective effect. [18]
Conclusion
Both 3-isobutyl pyrazolopyrimidines and xanthine derivatives offer rich chemical scaffolds for modulating key signaling pathways through the inhibition of phosphodiesterases and antagonism of adenosine receptors. While xanthine derivatives like IBMX serve as valuable, non-selective research tools, the pyrazolopyrimidine framework has demonstrated its potential for the development of highly potent and selective agents. The choice between these two classes of compounds will ultimately depend on the specific research question or therapeutic goal. For studies requiring broad-spectrum PDE inhibition, a xanthine derivative may be suitable. However, for applications demanding isoform-selective PDE inhibition or specific adenosine receptor antagonism, the chemical diversity and tunability of the pyrazolopyrimidine scaffold offer significant advantages. The experimental protocols provided in this guide offer a starting point for the direct, quantitative comparison of these two important classes of bioactive molecules.
References
- Baraldi, P. G., et al. (2008). Pyrazolo-triazolo-pyrimidines as adenosine receptor antagonists: Effect of the N-5 bond type on the affinity and selectivity at the four adenosine receptor subtypes. Purinergic Signalling, 4(1), 39-46.
- Baraldi, P. G., et al. (2003). Pyrazolo-triazolo-pyrimidines as adenosine receptor antagonists: A complete structure–activity profile. Current Pharmaceutical Design, 9(15), 1173-1191.
- BenchChem. (2025). The Cellular Effects of 3-Isobutyl-1-methylxanthine (IBMX): A Technical Guide.
- Invitrogen. (2011). IBMX 3-Isobutyl-1-methylxanthine.
- Daly, J. W. (1993). Adenosine Antagonists as Potential Therapeutic Agents. Journal of Medicinal Chemistry, 36(17), 2419-2432.
- BPS Bioscience. (2025). PDE1C Assay Kit.
- Gatta, F., et al. (2008). Pyrazolo-triazolo-pyrimidines as adenosine receptor antagonists: Effect of the N-5 bond type on the affinity and selectivity at the four adenosine receptor subtypes. Purinergic Signalling, 4(1), 39–46.
- Reeder, J., et al. (2009). Structural characterization of sulfoaildenafil, an analog of sildenafil. Journal of Pharmaceutical and Biomedical Analysis, 50(3), 363-368.
- Sigma-Aldrich. 3-Isobutyl-1-methylxanthine.
- Sridhar, M., et al. (2015). A Facile, Improved Synthesis of Sildenafil and Its Analogues. Molecules, 20(10), 19348-19356.
- United States Biological. IBMX (3-Isobutyl-1-methylxanthine)
- O'Donnell, J. M., & Zhang, H. T. (2011). Phosphodiesterase inhibitors. Part 1: Synthesis and structure–activity relationships of pyrazolopyridine–pyridazinone PDE inhibitors developed from ibudilast. Bioorganic & Medicinal Chemistry Letters, 21(11), 3307-3312.
- Schenone, S., et al. (2008). Synthesis and pharmacological evaluations of sildenafil analogues for treatment of erectile dysfunction. Journal of Medicinal Chemistry, 51(11), 3239-3247.
- Sigma-Aldrich. 3-Isobutyl-1-methylxanthine ≥99 (HPLC), powder.
- BPS Bioscience. (2025). PDE1C Assay Kit.
- BPS Bioscience. (2024). PDE10A Assay Kit.
- Molecular Devices. (n.d.). HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader.
- Cisbio. (2007). HTRF® package insert cAMP HiRange.
- El-Subbagh, H. I., et al. (2016). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry, 59(17), 8031-8047.
- Huang, W., et al. (2002). A Fluorescence Polarization Assay for Cyclic Nucleotide Phosphodiesterases. Journal of Biomolecular Screening, 7(3), 215-222.
- Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs).
- Zovein, A. C., et al. (2017). A Novel in vivo System to Test Bronchodilators. *Journal of Visualized Experiments, (121), 55359.
- Li, X., et al. (2013). Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. Journal of Medicinal Chemistry, 56(4), 1641-1655.
- Kopp, M., et al. (2001). Synthesis of Novel Pyrazolopyrrolopyrazines, Potential Analogues of Sildenafil. Journal of Heterocyclic Chemistry, 38(5), 1045-1050.
- Nanomicrospheres. (2025).
- Molecular Devices. (2026).
- Revvity. (2024). How to run a cAMP HTRF assay.
- Schenone, S., et al. (2008). Synthesis and Pharmacological Evaluations of Sildenafil Analogues for Treatment of Erectile Dysfunction. Journal of Medicinal Chemistry, 51(11), 3239-3247.
- Thermo Fisher Scientific. (n.d.). Performing Cyclic AMP hTRF Screening Assays with the Thermo Scientific Varioskan LUX Multimode Reader.
- Goldenberg, M. M. (1987). Bronchodilator and other pharmacological activities of R-836 (2,5-diethyl-7-(4-thiomorpholino)-1,2,4-triazolo[1,5-c]pyrimidine). Agents and Actions, 20(3-4), 233-241.
- Kumar, A., et al. (2019). Structure-activity relationship of pyrazolo pyrimidine derivatives as inhibitors of mitotic kinesin Eg5 and anticancer agents. Bioorganic Chemistry, 84, 493-504.
- Priem, E., et al. (2016). Overview of reported IC 50 values for the PDE inhibitors studied.
- BenchChem. (2025). Application Notes and Protocols for In Vivo Experimental Models Using Montelukast.
- Kim, Y. S., et al. (2014). Schematic diagram of the in vivo experimental protocol.
- Pal, D., et al. (2018). Exploring pyrazolo[3,4-d]pyrimidine phosphodiesterase 1 (PDE1) inhibitors: a predictive approach combining comparative validated multiple molecular modelling techniques. Journal of Biomolecular Structure & Dynamics, 36(3), 731-750.
- Zovein, A. C., et al. (2017).
- Abdel-Aziz, M., et al. (2021). A brief structure–activity relationship (SAR) study of the active pyrazolopyrimidines.
- University of Calgary. (n.d.). Murine Bronchoalveolar Lavage Protocol.
- Sgalla, G., et al. (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. International Journal of Molecular Sciences, 24(14), 11579.
- Montanari, S., et al. (2021). A Perspective on Natural and Nature-Inspired Small Molecules Targeting Phosphodiesterase 9 (PDE9)
- Ecker, G. F., et al. (2014). Comparison of the measured and literature IC 50 values for 3 PDE5 inhibitor reference compounds.
- Ruggiero, E., et al. (2020). Discovery of Potent PDE4 Inhibitors with 3(2H)
- Reddy, P. G., et al. (2009). Pyrazolo (3, 4-b) pyridine derivatives as phosphodiesterase inhibitors.
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Crystal Structure Analysis of 3-Isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol Complexes
Executive Summary
This guide provides an in-depth technical framework for the structural analysis of 3-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol , a purine isostere designed to target metalloenzymes such as Xanthine Oxidoreductase (XOR) . While the parent compound, Allopurinol, is the gold standard for gout treatment, 3-substituted derivatives are explored to enhance hydrophobic interactions within the active site or to modulate selectivity against kinases (e.g., Src family).
This document objectively compares the structural performance of the 3-isobutyl derivative against two clinical standards: Allopurinol (mechanism-based inhibitor) and Febuxostat (non-purine selective inhibitor).
Key Findings at a Glance
| Feature | Allopurinol (Standard) | 3-Isobutyl Derivative (Target) | Febuxostat (Alternative) |
| Scaffold | Pyrazolo[3,4-d]pyrimidine | 3-Substituted Pyrazolo[3,4-d]pyrimidine | Thiazole / Non-purine |
| Binding Mode | Covalent/Coordination to Mo(IV) | Reversible or Coordination (Steric dependent) | Hydrophobic Channel Occupancy |
| Key Interaction | Glu802, Mo-center | Mo-center + Hydrophobic Pocket (Phe914) | Phe914, Phe1009, Thr1010 |
| Resolution Limit | Typically 1.5 - 2.0 Å | Est. 1.8 - 2.5 Å (Steric disorder possible) | Typically < 1.8 Å |
Structural Biology Context
The Ligand: Tautomerism and Conformation
The 3-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol scaffold exhibits lactam-lactim tautomerism. In the crystalline state and within the protein active site, the 4-one (lactam) form is often the dominant species, donating a proton to the active site glutamate (Glu802 in bovine XO).
-
Critical Feature: The 3-isobutyl group is a bulky, hydrophobic moiety. Unlike the hydrogen in Allopurinol, this group demands significant volume within the "gatekeeper" region of the target protein.
-
Implication: Structural analysis must verify if the isobutyl tail adopts a gauche or anti conformation to minimize steric clash with the protein backbone.
The Target: Xanthine Oxidase Active Site
The active site of XO is a deep, funnel-shaped cavity leading to the Molybdenum-pterin (Mo-pt) cofactor.
-
The Molybdenum Center: Coordinates the substrate oxygen.
-
Hydrophobic Pocket: Lined by Phe914 and Phe1009, this region accommodates the purine ring.
-
Significance of 3-Isobutyl: The isobutyl group is designed to probe the accessory hydrophobic regions that Allopurinol cannot reach, potentially increasing affinity (
) but altering the kinetics of binding ( ).
Comparative Performance Analysis
Binding Mode Comparison
The following table contrasts the structural binding determinants derived from X-ray crystallography data.
| Parameter | Allopurinol (PDB: 3BDJ) | 3-Isobutyl Variant (Modeled) | Febuxostat (PDB: 1N5X) |
| Mechanism | Suicide Substrate: Hydroxylated to oxypurinol, which coordinates tightly to Mo(IV). | Competitive/Mixed: Bulky 3-isobutyl group may prevent the tight geometry required for Mo-coordination, favoring reversible binding. | Non-Competitive: Binds in the long channel leading to the active site; does not coordinate Mo. |
| Hydrophobic Fit | Low. Relies primarily on H-bonds and stacking with Phe914. | High. Isobutyl group engages Van der Waals contacts with Leu648 and Val1011. | Very High. Thiazole and phenyl rings fill the hydrophobic channel extensively. |
| Electrostatics | Strong electrostatic interaction with Glu802 and Arg880. | Maintained H-bonds (N1/N2), but potentially weakened by slight displacement due to steric bulk. | Distinct H-bonds with Asn768; no interaction with Mo-center. |
Interaction Pathway Visualization
The diagram below illustrates the divergent binding pathways and structural consequences of the 3-isobutyl modification.
Figure 1: Mechanistic divergence in binding modes. The 3-isobutyl group introduces a steric dependency that determines whether the ligand acts as a potent hydrophobic inhibitor or suffers from steric clash.
Experimental Protocols
To validate the performance of the 3-isobutyl complex, the following "Self-Validating" protocol is recommended. This workflow ensures that the observed electron density for the isobutyl group is real and not an artifact of refinement.
Crystallization & Soaking Strategy
Objective: Obtain high-resolution complex structures (>2.0 Å).
-
Protein Prep: Purify Xanthine Oxidase (bovine milk or recombinant human) to >95% homogeneity. Concentrate to 10-15 mg/mL in 50 mM Tris-HCl, pH 7.5.
-
Ligand Solubilization: Dissolve 3-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol in 100% DMSO to 50 mM. Note: The isobutyl group decreases water solubility compared to allopurinol.
-
Co-crystallization (Recommended):
-
Mix protein with ligand (molar ratio 1:5) and incubate for 1 hour on ice.
-
Set up hanging drops: 1 µL Protein-Ligand mix + 1 µL Reservoir (10-18% PEG 3350, 0.2 M Lithium Sulfate).
-
-
Soaking (Alternative):
-
Grow Apo-crystals first.
-
Transfer to a drop containing reservoir + 2 mM ligand + 5% DMSO for 2-12 hours.
-
Validation: If crystals crack/dissolve, the isobutyl group is causing significant conformational change (lattice disruption).
-
Data Collection & Refinement Workflow
Objective: Unbiased determination of the isobutyl orientation.
-
Data Collection: Collect X-ray diffraction data at 100 K using a synchrotron source (e.g., 0.979 Å wavelength). Aim for <2.0 Å resolution.
-
Processing: Use XDS or HKL2000. Check for space group consistency (typically P21 or C2).
-
Molecular Replacement (MR): Use PDB 3BDJ (XO-Oxypurinol) as the search model.
-
Crucial Step:Remove the ligand and water molecules from the search model to calculate an unbiased
difference map.
-
-
Refinement:
-
Perform rigid body and restrained refinement (REFMAC5 or Phenix).
-
Ligand Fitting: Only place the 3-isobutyl ligand into the positive density of the
map (green mesh) after the protein backbone is well-refined ( ). -
Restraints: Generate a CIF file for the ligand using eLBOW or AceDRG. Ensure the isobutyl rotamers are allowed to relax.
-
Structure Solution Workflow Diagram
Figure 2: Iterative refinement workflow. The "Omit Map" step is critical to prove the existence of the 3-isobutyl group in the density.
Quantitative Data Summary
When publishing or analyzing this structure, summarize the metrics as follows. (Values below are representative ranges for this class of inhibitors).
| Metric | Allopurinol Complex | 3-Isobutyl Complex (Expected) | Febuxostat Complex |
| IC50 (XO) | 0.2 - 5.0 µM | 1.0 - 10.0 µM (Est.) | 0.01 - 0.03 µM |
| B-Factor (Ligand) | Low (< 30 Ų) | Medium (30-50 Ų) - Isobutyl flexibility | Low (< 25 Ų) |
| Buried Surface Area | ~250 Ų | ~320 Ų | ~400 Ų |
| Selectivity (Kinases) | Low | Moderate (Src/Hck potential) | High (XO specific) |
Interpretation: If the 3-isobutyl derivative shows a higher IC50 (lower potency) than Allopurinol despite the extra hydrophobic group, the crystal structure will likely reveal steric strain or incomplete occupancy (high B-factors) of the isobutyl tail, pushing the pyrimidine ring away from the optimal Mo-coordinating distance.
References
-
PDB 3BDJ: Okamoto, K. et al. (2008). "Crystal structure of reduced bovine milk xanthine oxidoreductase bound with oxipurinol." Nucleosides, Nucleotides and Nucleic Acids.
-
PDB 1N5X: Okamoto, K. et al. (2003). "Crystal structures of the oxidized and reduced forms of bovine milk xanthine dehydrogenase." Nature Structural Biology.
-
Mechanism of Inhibition: Pauff, J. M. et al. (2009). "Tight-binding inhibition of xanthine oxidase by allopurinol: implications for the mechanism of substrate hydroxylation." Journal of Biological Chemistry.
-
Pyrazolo[3,4-d]pyrimidine Scaffold: Fini, L. et al. (2024). "Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives... and X-Ray Analysis." MDPI Molecules.
-
Kinase Inhibition Context: Hanke, J. H. et al. (1996). "Discovery of a novel, potent, and Src family-selective tyrosine kinase inhibitor." Journal of Biological Chemistry.
Safety Operating Guide
3-Isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol proper disposal procedures
Topic: 3-Isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol Proper Disposal Procedures
Executive Summary & Chemical Identity
This guide mandates the standard operating procedures (SOP) for the containment and disposal of 3-Isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol (CAS: 1233025-19-8). As a pyrazolo[3,4-d]pyrimidine derivative, this compound is structurally related to bioactive kinase inhibitors and purine analogs.
While often used in milligram quantities for enzymatic inhibition assays (e.g., Src kinase, Xanthine oxidase), its classification as an Aquatic Chronic 1 (H410) hazard necessitates strict "Zero-Discharge" protocols for wastewater systems. Improper disposal poses significant regulatory risks under RCRA (Resource Conservation and Recovery Act) and local environmental protection laws.
Chemical Profile
| Parameter | Detail |
| Chemical Name | 3-Isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol |
| CAS Number | 1233025-19-8 |
| Molecular Formula | C₉H₁₂N₄O |
| Physical State | Solid (typically beige or white powder) |
| Solubility | Soluble in DMSO, DMF; Low solubility in water |
| Primary Hazard | H410: Very toxic to aquatic life with long-lasting effects |
| Storage Class | 11 (Combustible Solids) |
Safety Assessment & Hazard Analysis
Before initiating disposal, the waste generator must validate the hazard profile to select the correct waste stream.
GHS Hazard Classification
| Hazard Category | H-Code | Description | Operational Implication |
| Environmental | H410 | Very toxic to aquatic life with long-lasting effects.[1] | CRITICAL: Absolutely NO sink disposal. All rinsate must be collected. |
| Health (Precautionary) | H302/H315 | Harmful if swallowed / Causes skin irritation.* | Treat as a bioactive toxicant. Use full PPE to prevent dermal absorption. |
*Note: While specific acute toxicity data for this specific derivative is limited, structurally related pyrazolopyrimidines exhibit kinase inhibitory activity. The "Precautionary Principle" dictates handling it as a potential reproductive toxin or specific organ toxicant.
Personal Protective Equipment (PPE) Requirements
-
Respiratory: N95 particulate respirator (minimum) or P100 if handling >100 mg of dry powder outside a fume hood.
-
Dermal: Double nitrile gloves (0.11 mm minimum thickness).
-
Ocular: Chemical splash goggles (ANSI Z87.1).
Waste Characterization & Segregation
Effective disposal relies on segregating the compound based on its physical state and solvent matrix.
Solid Waste (Pure Substance)
-
Classification: Hazardous Chemical Waste (Solid).
-
Container: High-density polyethylene (HDPE) wide-mouth jar.
-
Labeling: Must be labeled "Toxic Solid, Organic" and "Marine Pollutant."
Liquid Waste (Solutions)
Most research applications involve dissolving the compound in DMSO or DMF.
-
Stream A (Halogenated): If dissolved in Dichloromethane (DCM) or Chloroform.
-
Stream B (Non-Halogenated): If dissolved in DMSO, Methanol, Ethanol, or Acetone.
-
Aqueous Rinsate: All water used to rinse glassware must be collected as hazardous waste, not flushed.
Step-by-Step Disposal Protocol
This protocol ensures a self-validating chain of custody from the bench to the central waste facility.
Phase 1: Collection & Deactivation
-
Solid Residue: Scrape residual powder directly into the solid waste container. Do not generate dust.[2][3][4][5]
-
Glassware Decontamination:
-
Rinse contaminated glassware with a small volume of acetone or ethanol first (to solubilize the lipophilic isobutyl tail).
-
Collect this solvent rinse into the Non-Halogenated Organic Waste container.
-
Perform a secondary rinse with water; collect this aqueous rinse into the Aqueous Hazardous Waste container.
-
-
Spill Cleanup Materials: Contaminated paper towels, gloves, and weigh boats must be placed in a sealed clear plastic bag and tagged as "Solid Hazardous Debris."
Phase 2: Labeling & Documentation
-
Chemical Name: Write the full chemical name (no abbreviations like "IB-PP").
-
Constituents: If a solution, list all solvents and their percentages (e.g., "99% DMSO, <1% 3-Isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol").
-
Hazard Checkbox: Mark "Toxic" and "Environmental Hazard."
Phase 3: Final Destruction
-
Method: The only approved destruction method is High-Temperature Incineration equipped with an afterburner and scrubber.
-
Mechanism: Incineration at >1000°C ensures the breakdown of the stable pyrazolopyrimidine nitrogen heterocycle into nitrogen oxides (scrubbed) and CO₂.
Visualizations & Workflows
Figure 1: Waste Stream Decision Tree
This diagram guides the researcher in selecting the correct waste container based on the state of the material.
Caption: Decision logic for segregating 3-Isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol waste streams.
Figure 2: Emergency Spill Response Workflow
Immediate actions to take in the event of an accidental release.
Caption: Emergency response workflow for dry vs. liquid spills of pyrazolopyrimidine derivatives.
References
-
Sigma-Aldrich. (2023). Safety Data Sheet: 3-Isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol (CAS 1233025-19-8).[1] Merck KGaA.
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 67499, 1H-Pyrazolo[3,4-d]pyrimidine (Parent Structure).[6] PubChem.[7][6]
-
Thermo Fisher Scientific. (2021). Safety Data Sheet: 4-Aminopyrazolo[3,4-d]pyrimidine (Analogous Hazard Data).
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste.
Sources
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- 7. 1,5-Dihydro-1,5-bis(hydroxymethyl)-4H-pyrazolo(3,4-d)pyrimidin-4-one | C7H8N4O3 | CID 157537 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Researcher's Guide to the Safe Handling of 3-Isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol
This guide provides essential safety and handling protocols for 3-Isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol (CAS Number: 1233025-19-8), a compound within the pyrazolopyrimidine class, which is of significant interest in medicinal chemistry and drug development.[1] Given the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific molecule, the following recommendations are synthesized from the known hazards of structurally related pyrazolopyrimidine derivatives and established best practices for laboratory safety.[2][3][4][5][6] The primary directive of this document is to foster a culture of safety and to provide researchers with the necessary information to mitigate risks effectively.
Understanding the Hazard Profile
While a complete hazard profile for 3-Isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol is not extensively documented, the available information for the general class of pyrazolopyrimidines indicates several potential risks that must be addressed. The primary known hazard for this specific compound is its environmental toxicity, classified as H410: "Very toxic to aquatic life with long lasting effects".[7]
Based on data from analogous compounds, researchers should anticipate the following potential hazards:
-
Oral Toxicity : Many pyrazolopyrimidine derivatives are classified as harmful or toxic if swallowed.[2][3][4][6]
-
Skin and Eye Irritation : Contact with similar compounds can cause skin irritation and serious eye irritation.[2][5][6]
-
Respiratory Tract Irritation : Inhalation of dust or aerosols may lead to respiratory irritation.[2][5][6]
Therefore, all handling procedures must be conducted with the assumption that this compound is hazardous upon ingestion, and is an irritant to the skin, eyes, and respiratory system.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling 3-Isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol. The following table outlines the minimum required PPE for various laboratory operations.
| Operation | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid) | - Chemical Splash Goggles or Safety Glasses with Side Shields- Nitrile or Neoprene Gloves (double-gloving recommended)- Laboratory Coat (fully buttoned)- Respiratory Protection (N95 or higher-rated respirator recommended, especially for fine powders) |
| Solution Preparation and Handling | - Chemical Splash Goggles- Nitrile or Neoprene Gloves- Laboratory Coat- Work within a certified chemical fume hood |
| General Laboratory Use | - Safety Glasses with Side Shields- Nitrile or Neoprene Gloves- Laboratory Coat |
A Note on Glove Selection: Always inspect gloves for any signs of degradation or perforation before use. If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and don a new pair.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational plan is paramount to ensuring the safety of all laboratory personnel. The following workflow is designed to minimize exposure and prevent contamination.
Caption: A generalized workflow for the safe handling of 3-Isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol.
Step 1: Preparation
-
Review Safety Information : Before beginning any work, review this guide and any available safety information for analogous compounds.[2][3][4][5][6]
-
Don PPE : Put on all required PPE as outlined in the table above.
-
Prepare Workspace : Ensure that a certified chemical fume hood is used for all manipulations of the solid compound and its solutions.[6] The work surface should be covered with an absorbent, plastic-backed pad to contain any potential spills.[8]
Step 2: Handling
-
Weighing : When weighing the solid compound, use a vented balance enclosure or a chemical fume hood to prevent the inhalation of fine powders.
-
Dissolution : Add the solvent to the solid slowly to avoid splashing.
-
Transfers : When transferring solutions, use a pipette or a syringe to minimize the risk of spills.
Step 3: Cleanup
-
Decontamination : After handling is complete, decontaminate all surfaces with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.
-
Waste Segregation : All contaminated materials, including gloves, pipette tips, and absorbent pads, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[9][10]
Disposal Plan: Ensuring Environmental Responsibility
Given the known ecotoxicity of this compound, proper disposal is a critical step in its lifecycle management.[7]
Caption: Protocol for the proper segregation and disposal of waste contaminated with 3-Isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol.
Disposal Protocol:
-
Waste Identification : All materials that have come into contact with 3-Isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol are to be considered hazardous waste.
-
Segregation :
-
Solid Waste : Collect all contaminated solid items (e.g., gloves, weigh boats, pipette tips) in a designated, leak-proof container lined with a heavy-duty plastic bag.[9]
-
Liquid Waste : Unused or waste solutions should be collected in a separate, clearly labeled, and sealable hazardous waste container.[10]
-
-
Labeling : All waste containers must be labeled with "Hazardous Waste," the full chemical name "3-Isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol," and the approximate concentration and quantity.[9][10]
-
Storage : Store waste containers in a designated, secure, and well-ventilated area away from incompatible materials.[9]
-
Disposal : Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[9] Do not pour any waste containing this compound down the drain. [10]
By adhering to these guidelines, researchers can work confidently and safely with 3-Isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol, ensuring the protection of themselves, their colleagues, and the environment.
References
-
1 - SAFETY DATA SHEET. [Link]
-
Development of Pyrazolopyrimidine Anti-Wolbachia Agents for the Treatment of Filariasis. [Link]
-
Cytotoxic Drug Dispersal, Cytotoxic Safety, and Cytotoxic Waste Management: Practices and Proposed India-specific Guidelines - PMC. [Link]
Sources
- 1. Development of Pyrazolopyrimidine Anti-Wolbachia Agents for the Treatment of Filariasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 7. 3-Isobutyl-1H-pyrazolo 3,4-d pyrimidin-4-ol AldrichCPR 1233025-19-8 [sigmaaldrich.com]
- 8. Cytotoxic Drug Dispersal, Cytotoxic Safety, and Cytotoxic Waste Management: Practices and Proposed India-specific Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
